2-Chloro-6-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195841 | |
| Record name | 2-Chloro-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-75-3 | |
| Record name | 2-Chloro-6-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 434-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-fluorobenzoic acid | |
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| Record name | 2-chloro-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-CHLORO-6-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUQ5BP41S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and properties of 2-Chloro-6-fluorobenzoic acid
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzoic Acid: Synthesis, Properties, and Applications
Abstract
This compound (2C6FBA), a di-halogenated derivative of benzoic acid, is a pivotal intermediate in the chemical industry. Its unique electronic and steric properties, conferred by the ortho-chloro and fluoro substituents, make it a versatile building block for synthesizing a wide array of complex molecules. This guide provides a comprehensive overview of 2C6FBA, detailing its physicochemical and spectroscopic properties, established synthesis protocols, key chemical reactivity, and significant applications in pharmaceutical and agrochemical development. It is intended as a technical resource for researchers, chemists, and professionals in drug discovery and materials science.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid under standard conditions.[1] The presence of two ortho-halogen substituents to the carboxylic acid group significantly influences its conformation and reactivity. Computational studies have shown that the molecule predominantly adopts a cis conformation, where the carboxylic proton is oriented towards the chlorine atom. This conformer is the lowest in energy, being substantially more stable (by 17.07 kJ·mol⁻¹) than the trans conformer.[2] This conformational preference is a critical factor in its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 434-75-3 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | [1] |
| Melting Point | 155 - 159 °C | [1][3] |
| InChI Key | XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |
| SMILES | Fc1c(c(ccc1)Cl)C(=O)O | |
| Storage Temperature | 2 - 30 °C | |
| Water Solubility | Likely mobile due to water solubility | [4] |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.
-
¹H NMR: The proton NMR spectrum displays characteristic signals for the three protons on the aromatic ring. In a deuterated chloroform (CDCl₃) solvent, the multiplets for these protons typically appear in the aromatic region. A reported spectrum shows multiplets at δ 7.44-7.37 (1H), 7.31-7.27 (1H), and 7.10-7.07 (1H).[3] The carboxylic acid proton exhibits a broad singlet at a much higher chemical shift, though its position can vary with concentration and solvent.
-
¹³C NMR: The carbon spectrum will show seven distinct signals: one for the carboxyl carbon (typically >165 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing halogen substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. A strong, sharp peak for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Additional peaks corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Synthesis Methodologies
Several synthetic routes to this compound have been established, most commonly involving the oxidation of a precursor at the correct oxidation state. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Primary Synthetic Route: Oxidation of 2-Chloro-6-fluorobenzaldehyde
A highly efficient and common method is the oxidation of 2-chloro-6-fluorobenzaldehyde.[3] This approach leverages a readily available starting material and typically proceeds with high yield.
Caption: Oxidation of Aldehyde to Carboxylic Acid.
This reaction utilizes a combination of sodium hypochlorite (NaClO) and hydrogen peroxide (H₂O₂) as the oxidizing agent in a mixed solvent system of tetrahydrofuran (THF) and water, catalyzed by phosphoric acid.[3] The aldehyde is converted directly to the carboxylic acid, which can then be isolated by an acid-base workup.
Detailed Experimental Protocol: Oxidation of 2-Chloro-6-fluorobenzaldehyde
The following protocol is adapted from established literature procedures.[3]
Caption: Workflow for the Synthesis of 2C6FBA.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 g, 6.31 mmol) in a mixture of THF (25 mL) and water (10 mL), add phosphoric acid (H₃PO₄, 454 mg, 3.78 mmol). Stir the mixture at room temperature for 10 minutes.[3]
-
Addition of Oxidants: Add sodium hypochlorite (NaClO, 1.88 g, 20.81 mmol) followed by 30% w/w hydrogen peroxide (H₂O₂, 1.4 mL).[3]
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Initial Extraction: Upon completion, extract the reaction mixture with ethyl acetate (EtOAc). Combine the organic layers and wash with a 1 M aqueous solution of sodium hydroxide (NaOH).[3]
-
Isolation of Product: Collect the aqueous layer, which now contains the sodium salt of the product. Acidify this layer to a pH of approximately 1 using a 1 M aqueous solution of hydrochloric acid (HCl). This will precipitate the this compound.[3]
-
Final Extraction and Purification: Extract the acidified aqueous layer again with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure to yield the final product as a colorless solid.[3] This procedure typically results in a high yield (99%) and produces a product that can often be used without further purification.[3]
Chemical Reactivity and Applications
The utility of this compound stems from its role as a versatile intermediate. The carboxylic acid group can undergo standard transformations (e.g., esterification, conversion to acid chloride), while the halogenated aromatic ring provides sites for further functionalization.
Its most prominent applications are in the life sciences and materials science.[1][5]
Caption: Key Application Areas of 2C6FBA.
-
Pharmaceutical Development: This compound is a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5] Its derivatives are integral to the development of anti-inflammatory drugs, analgesics, and antimicrobial agents.[1] For instance, related structures are used to synthesize stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity.[6]
-
Agrochemical Synthesis: In the agrochemical sector, it serves as a key intermediate for creating potent herbicides, pesticides, and fungicides.[1][5] The specific halogenation pattern helps confer targeted biological activity and metabolic stability to the final products.[5]
-
Decarboxylative Cross-Coupling: this compound is an excellent reactant for modern cross-coupling reactions. It can be used in palladium- or copper-catalyzed decarboxylative cross-coupling with aryl halides to synthesize fluorinated biaryl and heterobiaryl compounds, which are important scaffolds in medicinal chemistry.[3]
-
Material Science: The compound is also employed in the synthesis of advanced materials, including specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance.[1][5]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). The GHS signal word is "Warning".
-
Handling Precautions:
-
Storage: Store in a dry, cool, and well-ventilated place.[4] Keep containers securely sealed when not in use.[7] It is classified under Storage Class 11 (Combustible Solids).
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4]
-
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its synthesis is efficient and high-yielding, particularly through the oxidation of its corresponding aldehyde. The unique arrangement of its functional groups provides a platform for diverse chemical transformations, enabling the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any scientist or researcher utilizing this versatile compound.
References
2-Chloro-6-fluorobenzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzoic acid, a versatile building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document delves into the compound's synthesis, characterization, and utility, particularly within the pharmaceutical and agrochemical industries.
Core Compound Identity
Chemical Name: this compound CAS Number: 434-75-3[1][2] Molecular Formula: C₇H₄ClFO₂[1][2] Molecular Weight: 174.56 g/mol [1][2]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 155-159 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in many organic solvents, slightly soluble in water. | --INVALID-LINK-- |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two prevalent methods are the oxidation of 2-chloro-6-fluorobenzaldehyde and a multi-step synthesis commencing from 2-chloro-6-fluorotoluene.
Method 1: Oxidation of 2-Chloro-6-fluorobenzaldehyde
This is a direct and often high-yielding method that leverages the conversion of an aldehyde to a carboxylic acid.
Reaction Scheme:
A simplified reaction scheme for the oxidation of 2-chloro-6-fluorobenzaldehyde.
Experimental Protocol:
A robust and commonly employed oxidizing agent for this transformation is potassium permanganate (KMnO₄) under phase-transfer catalysis or sodium chlorite (NaClO₂).
Using Sodium Chlorite:
-
In a three-necked flask, dissolve 2-chloro-6-fluorobenzaldehyde (6.31 mmol) in 20 mL of acetonitrile and cool the solution to 0°C in an ice bath with stirring.
-
Prepare a solution of sodium chlorite (18.92 mmol) in 5 mL of water and add it to the aldehyde solution.
-
Slowly add a solution of hydrochloric acid (25.23 mmol) in 5 mL of water dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
Remove the ice bath and warm the reaction mixture to 80°C, stirring for an additional 30 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the acetonitrile under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water and adjust the pH to 2 with 6N HCl.
-
Extract the product with ethyl acetate.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[3]
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4]
Method 2: Multi-step Synthesis from 2-Chloro-6-fluorotoluene
This pathway involves the initial radical chlorination of the methyl group, followed by hydrolysis to the aldehyde, and subsequent oxidation to the carboxylic acid.
Workflow Diagram:
Synthetic workflow from 2-Chloro-6-fluorotoluene.
Experimental Protocol:
Step 1: Side-Chain Chlorination
-
In a four-necked glass reaction flask equipped with a reflux condenser, thermometer, and gas inlet, charge 2-chloro-6-fluorotoluene.
-
Heat the reaction mixture to 150-180 °C under irradiation from a metal halide lamp.
-
Introduce a steady stream of chlorine gas into the reaction mixture.
-
Monitor the reaction progress using gas chromatography (GC) until the desired degree of chlorination is achieved, primarily forming 2-chloro-6-fluorobenzylidene dichloride.[5]
Step 2: Hydrolysis
-
To the crude chlorinated mixture, add an iron-based solid superacid catalyst.
-
Maintain the temperature at 150-180 °C and slowly add water dropwise over 2-3 hours.
-
After the addition, continue stirring for an additional 4 hours to ensure complete hydrolysis to 2-chloro-6-fluorobenzaldehyde.[5]
Step 3: Oxidation
The resulting 2-chloro-6-fluorobenzaldehyde can then be oxidized to this compound as described in Method 1.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is crucial for confirming the identity and purity of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the halogens (C-2 and C-6) and the carbonyl carbon will have characteristic chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.
-
C-Cl and C-F stretching vibrations in the fingerprint region.[6]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: It serves as a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as novel antibacterial and anticancer agents. The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.[4]
-
Agrochemicals: This compound is utilized in the development of new herbicides and pesticides. The specific halogenation pattern can impart selectivity and potency to the resulting agrochemical.[4]
-
Materials Science: It is also employed in the synthesis of specialty polymers and other advanced materials where the incorporation of halogenated aromatic moieties can lead to desirable properties such as thermal stability and flame retardancy.[4]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a cornerstone intermediate for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its synthesis is well-established, and its reactivity allows for a diverse range of chemical transformations. A thorough understanding of its properties and handling is essential for its safe and effective use in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-6-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, we present a holistic understanding of its molecular architecture, electronic properties, and intermolecular interactions. This document is designed to be a practical resource, explaining not just the methods, but the scientific rationale behind the analytical choices, ensuring a robust and validated structural determination.
Introduction: The Significance of this compound
This compound (C₇H₄ClFO₂) is a halogenated aromatic carboxylic acid. The presence and specific positioning of the chloro and fluoro substituents on the benzoic acid scaffold create a molecule with unique physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. Its applications as an intermediate in the synthesis of anti-inflammatory agents and pesticides underscore the importance of a thorough structural characterization to understand its reactivity and guide the development of new derivatives.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | Cheméo[2], PubChem[3] |
| Molecular Weight | 174.56 g/mol | Cheméo[2], Sigma-Aldrich[4] |
| CAS Number | 434-75-3 | Cheméo[2], Sigma-Aldrich[4] |
| Melting Point | 155-159 °C | Sigma-Aldrich[4] |
| Appearance | White to gray to brown powder/crystal | Chem-Impex[1] |
Experimental & Computational Methodology Workflow
The structural analysis of a molecule like this compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. The following workflow illustrates the logical progression from initial characterization to a detailed three-dimensional understanding.
Caption: A workflow diagram illustrating the integrated approach to the structural analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques provide fundamental information about the connectivity, functional groups, and molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.
For a substituted aromatic compound like this compound, a standard suite of NMR experiments is chosen to provide a complete picture. A ¹H NMR spectrum is the starting point to identify the number and connectivity of the aromatic protons. Due to the presence of fluorine, we anticipate observing through-bond J-coupling between the fluorine and adjacent protons (H-F coupling), which provides crucial information about the substitution pattern. A ¹³C NMR spectrum is then acquired to determine the number of unique carbon environments. Given the potential for overlapping signals in the aromatic region of the ¹H spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign the proton and carbon signals, respectively.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have a well-defined residual solvent peak that does not interfere with the analyte signals.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range for aromatic and carboxylic acid protons (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the chemical shifts of both aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
¹H NMR Spectrum (400 MHz, CDCl₃):
A ¹H NMR spectrum of this compound shows three signals in the aromatic region. The proton chemical shifts are reported to be in the range of δ 7.10-7.44 ppm. Specifically, the signals appear as multiplets at approximately δ 7.44-7.37, 7.31-7.27, and 7.10-7.07 ppm. The multiplet patterns are a result of proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
-
Sample Preparation: Place a small amount of the powdered this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
The IR spectrum of this compound is characterized by several key absorption bands:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
-
C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region, corresponding to the aromatic ring.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretch is observed at lower wavenumbers, generally between 800 and 600 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.
Solid-State Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The ideal crystal should be a single, well-formed entity, free from cracks and other defects. The process of growing diffraction-quality crystals can be challenging and often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of solvent can influence the resulting crystal packing and even the polymorphic form obtained.
-
Crystal Growth and Selection: Grow single crystals of this compound by slow evaporation from a suitable solvent. Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Data Collection: Mount the selected crystal on a goniometer and place it in a stream of cold nitrogen gas (to minimize thermal motion). Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) with the deposition number 1448852.
Key Crystallographic Parameters:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 3.897(2) |
| c (Å) | 14.893(8) |
| β (°) | 97.34(4) |
| Volume (ų) | 710.2(6) |
| Z | 4 |
Selected Intramolecular Dimensions:
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.391(4) | C6-C1-C2 | 118.9(3) |
| C2-Cl1 | 1.733(3) | C1-C2-C3 | 121.2(3) |
| C1-C6 | 1.390(4) | C2-C3-C4 | 119.5(3) |
| C6-F1 | 1.355(3) | C3-C4-C5 | 120.1(3) |
| C1-C7 | 1.493(4) | C4-C5-C6 | 120.0(3) |
| C7-O1 | 1.309(4) | C5-C6-C1 | 120.3(3) |
| C7-O2 | 1.217(4) | C2-C1-C7 | 122.1(3) |
| O1-C7-O2 | 122.5(3) |
The crystal structure reveals that the molecule is nearly planar, with the carboxylic acid group slightly twisted out of the plane of the aromatic ring. In the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for this class of compounds.
Computational Modeling: Conformational Analysis
Computational chemistry provides valuable insights into the conformational preferences and electronic properties of molecules. Density Functional Theory (DFT) is a powerful method for calculating the structures and energies of different conformers.
The choice of computational method and basis set is a balance between accuracy and computational cost. For a molecule of this size, the B3LYP functional with a 6-311++G(d,p) basis set provides a good compromise, offering reliable geometries and relative energies. This level of theory is sufficient to accurately model the intramolecular interactions that govern the conformational landscape.
-
Model Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic search of the conformational space by rotating around the C1-C7 and C7-O1 bonds.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using DFT at the B3LYP/6-311++G(d,p) level of theory. Calculate the relative energies of the conformers.
Computational studies have shown that this compound exists predominantly in a cis conformation, where the carboxylic acid proton is oriented towards the ortho-fluoro substituent. This conformer is significantly lower in energy than the corresponding trans conformer. The cis conformation is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom. The energy barrier for rotation from the more stable cis to the trans conformer is calculated to be approximately 47.5 kJ·mol⁻¹.
Caption: Energy relationship between the cis and trans conformers of this compound.
Conclusion: A Unified Structural Perspective
The comprehensive structural analysis of this compound, integrating data from NMR and IR spectroscopy, mass spectrometry, single-crystal X-ray diffraction, and computational modeling, provides a detailed and validated understanding of its molecular structure. The spectroscopic data confirm the connectivity and functional groups, while the crystallographic analysis provides precise intramolecular dimensions and reveals the formation of hydrogen-bonded dimers in the solid state. Computational modeling corroborates the experimental findings and offers insights into the conformational preferences of the molecule, highlighting the stabilizing effect of the intramolecular hydrogen bond in the predominant cis conformer. This multi-technique approach exemplifies a robust strategy for the structural elucidation of small molecules, providing the foundational knowledge necessary for its application in drug discovery and materials science.
References
2-Chloro-6-fluorobenzoic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6-fluorobenzoic Acid
Abstract
This compound is a halogenated aromatic carboxylic acid widely recognized within the pharmaceutical and agrochemical industries.[1][2] While its role as a versatile synthetic intermediate for generating bioactive molecules, including anti-inflammatory and antimicrobial agents, is well-established, its intrinsic biological activity and mechanism of action (MoA) are not extensively documented in public literature.[1][2] This technical guide addresses this knowledge gap not by presenting a known MoA, but by furnishing a comprehensive, field-proven strategic workflow for its elucidation. We provide researchers, scientists, and drug development professionals with a self-validating experimental framework, moving logically from initial phenotypic screening to robust target identification and pathway validation. This document serves as a roadmap for investigating the potential therapeutic activities of this compound, grounded in established methodologies and expert-driven insights.
Introduction: The Known and the Unknown
This compound (CFBA) is a pivotal building block in synthetic chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to a carboxylic acid group, imparts distinct reactivity and conformational properties that are advantageous for the synthesis of complex molecules.[1][3] Its application has led to the development of a variety of pharmaceutical derivatives, including those with demonstrated antimicrobial and anti-inflammatory properties.[2][4][5]
Despite the biological activities of its progeny, the parent CFBA molecule is typically regarded as a starting material rather than an active pharmaceutical ingredient (API). This guide operates on the hypothesis that the structural motifs contributing to the bioactivity of its derivatives may confer some level of intrinsic biological function to CFBA itself. The following sections outline a systematic, multi-pillar approach to uncover and characterize this potential mechanism of action.
Pillar I: Phenotypic Screening - Establishing a Biological Activity Baseline
The foundational step in any MoA investigation is to confirm and quantify the biological effect of the compound in relevant biological systems. Based on the activities of its derivatives, the logical starting points are assays for anti-inflammatory and antimicrobial effects.
Anti-Inflammatory Activity Assessment
Inflammation is a complex biological response, and its modulation can be assessed via a variety of in vitro assays that are cost-effective and rapid.[1] We propose a tiered approach, starting with simple, cell-free assays and progressing to more complex cell-based models.
Initial Cell-Free Assays: These assays provide a preliminary indication of anti-inflammatory potential by measuring the compound's ability to interfere with key inflammatory processes.
-
Protein Denaturation Inhibition: Inflammation can involve protein denaturation.[6][7] This assay assesses the ability of CFBA to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA).[6][7]
-
Membrane Stabilization: The stabilization of the red blood cell (HRBC) membrane is analogous to the stabilization of lysosomal membranes, which release inflammatory mediators when ruptured.[7][8] This assay measures CFBA's ability to protect HRBCs from hypotonicity- or heat-induced lysis.[7][8]
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Preparation of Solutions:
-
Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 6.3.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a dilution series (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a positive control solution (e.g., Diclofenac sodium) at the same concentrations.
-
-
Assay Setup:
-
In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the various concentrations of CFBA or the positive control.
-
For the negative control, mix 0.5 mL of BSA solution with 0.5 mL of the vehicle solvent.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Cell-Based Assays: If promising activity is observed, the investigation should proceed to cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), to measure effects on inflammatory mediators.
-
Nitric Oxide (NO) Production: Measure the inhibition of NO production using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of key cytokines like TNF-α, IL-6, and IL-1β using ELISA.
-
Enzyme Activity: Assess the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5]
Antimicrobial Activity Screening
Derivatives of chlorobenzoic acids have shown activity against both Gram-positive and Gram-negative bacteria.[4][9][10] A standard screening panel should be employed.
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of CFBA against a panel of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger).[4][9]
-
Agar Diffusion Assays: Methods like disk diffusion or well diffusion can provide a qualitative and cost-effective initial screen of antimicrobial activity.[11]
Pillar II: Target Identification - Unveiling the Molecular Interaction
Should phenotypic screening reveal significant biological activity, the critical next step is to identify the direct molecular target(s) of CFBA. A multi-pronged approach, combining both affinity-based and label-free methods, is essential for generating high-confidence results.[9][12]
Workflow for Target Identification
Caption: A logical workflow for identifying molecular targets of CFBA.
Affinity-Based Approaches
This classical method involves immobilizing the small molecule to pull its binding partners out of a cell lysate.[13]
-
Affinity Chromatography: CFBA would be chemically linked to a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to CFBA are retained, eluted, and subsequently identified by mass spectrometry (LC-MS/MS).[14] The key challenge is to attach CFBA to the matrix without disrupting the functional group responsible for binding.
Label-Free Approaches
These modern techniques identify targets by observing how the native, unmodified compound affects the physical properties of proteins in a complex mixture.[9][12]
-
Cellular Thermal Shift Assay (CETSA): This powerful method is based on the principle of ligand-induced thermal stabilization.[15][16] When a small molecule binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[15][17] By heating cell lysates or intact cells treated with CFBA across a temperature gradient and then quantifying the remaining soluble proteins (e.g., via Western Blot for a candidate or mass spectrometry for proteome-wide discovery), stabilized proteins can be identified as direct targets.[16][18]
Experimental Protocol: Proteome-Wide CETSA with Mass Spectrometry
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Perform protein quantification (e.g., BCA assay).
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using high-resolution mass spectrometry.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein across the different temperature points for both vehicle- and CFBA-treated samples.
-
Identify proteins that show a significant shift in their melting curves in the presence of CFBA, indicating stabilization and direct binding.
-
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to a protein can protect it from protease digestion.[9][13] Cell lysate is treated with CFBA, followed by the addition of a protease like pronase. Target proteins bound to CFBA will be more resistant to degradation. The remaining proteins are then identified by SDS-PAGE and mass spectrometry.[9]
Pillar III: Target Validation and Pathway Analysis
Identifying a list of candidate proteins is not the endpoint. The final pillar involves validating the interaction and understanding its functional consequences on cellular signaling pathways.
Validating the Drug-Target Interaction
-
Recombinant Protein Assays: If the target is an enzyme, its activity can be measured in a cell-free system using the purified recombinant protein in the presence and absence of CFBA. This confirms a direct inhibitory or activating effect.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (K_d, ΔH, ΔS), thus confirming a direct physical interaction.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular effect of CFBA is diminished or abolished in these modified cells, it provides strong evidence that the compound acts through that target.
Elucidating the Signaling Pathway
Once a target is validated, the focus shifts to understanding the downstream consequences of its modulation.
-
Kinome Profiling: If the identified target is a protein kinase, or if the MoA is suspected to involve kinase signaling, kinome profiling is a crucial step. This involves screening CFBA against a large panel of kinases to determine its selectivity.[19][20][21] A highly selective compound is often desirable, while a non-selective one might have multiple off-target effects.[20][22]
| Service Type | Provider Example | Panel Size | Key Output |
| Competition Binding Assay | Eurofins Discovery (KINOMEscan™) | >480 Kinases | K_d (Binding Affinity) |
| Activity-Based Assay | Reaction Biology (HotSpot™) | >300 Kinases | % Inhibition at a given concentration |
| Continuous Kinetic Assay | AssayQuant (KinSight™) | Varies | Kinetic insights, Mechanism of Inhibition |
-
Phosphoproteomics: This mass spectrometry-based technique can globally quantify changes in protein phosphorylation in response to CFBA treatment. It provides an unbiased view of the signaling pathways that are activated or inhibited downstream of the primary target.
-
Western Blot Analysis: Based on phosphoproteomics data or known pathways associated with the target, Western blotting can be used to confirm the altered phosphorylation status of specific key signaling proteins (e.g., p-p65 for NF-κB pathway, p-STAT1 for JAK/STAT pathway).[23]
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: A hypothetical pathway where CFBA inhibits a target kinase upstream of NF-κB activation.
Conclusion
While this compound is primarily valued as a synthetic precursor, its structural relationship to bioactive derivatives warrants a thorough investigation into its own potential mechanism of action. The multi-pillar framework presented in this guide—moving from phenotypic screening to target identification and subsequent validation—provides a robust and logical pathway for such an endeavor. By employing a combination of classical and state-of-the-art techniques such as CETSA, mass spectrometry, and kinome profiling, researchers can systematically deconstruct the molecular interactions of this compound. This structured approach not only ensures scientific integrity through self-validating experimental loops but also maximizes the potential for discovering novel biological functions for a well-known chemical entity.
References
- 1. journalajrb.com [journalajrb.com]
- 2. nbinno.com [nbinno.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bbrc.in [bbrc.in]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinome Profiling - Oncolines B.V. [oncolines.com]
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- 23. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Applications of 2-Chloro-6-fluorobenzoic Acid: A Cornerstone in Modern Synthesis
Introduction: The Strategic Importance of a Halogenated Building Block
2-Chloro-6-fluorobenzoic acid, a seemingly unassuming white crystalline powder, represents a pivotal intermediate in the landscape of modern organic synthesis. Its strategic placement of chlorine and fluorine atoms on a benzoic acid core imparts a unique combination of reactivity and stability, making it an invaluable precursor in the development of high-value molecules.[1][2] This guide provides an in-depth exploration of the applications of this compound, delving into the causality behind its utility in pharmaceuticals, agrochemicals, and materials science. We will examine key synthetic transformations, present detailed protocols, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
The dual halogen substitution is not merely incidental; it is the key to the molecule's versatility. The electron-withdrawing nature of both chlorine and fluorine influences the acidity of the carboxylic acid group and activates the aromatic ring for specific transformations.[3] This unique electronic profile allows chemists to orchestrate complex syntheses with high regioselectivity and efficiency, leading to the creation of novel compounds with enhanced biological activity and material properties.[1][4]
| Property | Value | Reference |
| CAS Number | 434-75-3 | [1][5] |
| Molecular Formula | C₇H₄ClFO₂ | [1][5] |
| Molecular Weight | 174.56 g/mol | [1][6] |
| Appearance | White to gray or brown crystalline powder | [1] |
| Melting Point | 155 - 159 °C | [1][6] |
| Synonym | Benzoic acid, 2-chloro-6-fluoro- | [5] |
Core Applications: A Trifecta of Industrial Significance
The utility of this compound can be broadly categorized into three dominant sectors: pharmaceuticals, agrochemicals, and materials science. Its role as a foundational element in these fields underscores its economic and scientific importance.
Figure 1: The central role of this compound as a versatile building block.
Pharmaceutical Synthesis: Crafting Next-Generation Therapeutics
In the pharmaceutical industry, this compound serves as a vital precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[4] Its derivatives are integral to the development of treatments for a range of conditions, including inflammatory diseases and metabolic disorders.[1][7] The presence of the halogen atoms can significantly enhance a drug's efficacy, metabolic stability, and pharmacokinetic profile.[4]
Case Study: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
A notable application is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in diseases such as obesity.[7] A derivative, 2-Chloro-6-fluoro-3-methylbenzoic acid, has been used to prepare potential SCD1 inhibitors.[7] While the specific compound is a methyl derivative, the underlying chemistry showcases the utility of the 2-chloro-6-fluorobenzoyl scaffold.
A general reaction demonstrating its utility involves the amidation of the carboxylic acid. For instance, reacting 2-Chloro-6-fluoro-3-methylbenzoic acid with phthalimide is a reported method that is simple and has high atom economy.[7]
Experimental Protocol: Amide Bond Formation
This protocol is adapted from a reported procedure for a derivative and illustrates a fundamental transformation of this compound.[7]
Objective: To synthesize an N-substituted amide, a common intermediate in pharmaceutical development.
Materials:
-
This compound (1.5 mmol)
-
Amine (e.g., Phthalimide) (1.0 mmol)
-
Glycerol dimethyl ether (2 mL)
-
Water (10 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 mmol) in glycerol dimethyl ether (2 mL).
-
Addition of Amine: Add the desired amine (1.0 mmol) to the solution.
-
Reflux: Stir the resulting mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction completes within 1-2 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Add water (10 mL) and extract the aqueous mixture with ethyl acetate (3 x 5 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography to obtain the desired N-substituted amide.[7]
Causality Behind Experimental Choices:
-
Solvent: Glycerol dimethyl ether is chosen for its high boiling point, suitable for reflux conditions, and its ability to dissolve the reactants.
-
Excess Acid: Using a slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine component.
-
Workup: The aqueous workup and extraction are crucial for removing the glycerol dimethyl ether solvent and any unreacted starting materials or water-soluble byproducts.
Agrochemicals: Enhancing Crop Protection and Yield
This compound is a fundamental building block in the synthesis of a wide array of modern pesticides and herbicides.[1][2] Its structure is ideal for creating active ingredients that exhibit targeted action against specific pests and weeds while aiming for minimal environmental impact.[2] The chlorine and fluorine substituents contribute to the molecule's bioactivity and stability in the field.[4] It is a key intermediate for various insecticides, fungicides, and herbicides that are crucial for global food security.[2][4]
Synthesis of Benzoylurea Insecticides
While direct synthesis pathways for specific commercial pesticides from this compound are often proprietary, the structurally related 2,6-difluorobenzamide is a known precursor to lufenuron, a benzoylurea insecticide.[8][9] The synthesis involves reacting 2,6-difluorobenzoyl isocyanate with a substituted aniline.[8][9] The principles of this synthesis are applicable to derivatives of this compound. The first step would be the conversion of the carboxylic acid to an amide, then to an isocyanate, which is a highly reactive intermediate for coupling with various amines.
Figure 2: Generalized workflow for synthesizing benzoylurea pesticides from a substituted benzoic acid.
Advanced Materials Science
Beyond the life sciences, this compound is gaining traction in materials science. It can serve as a monomer or a modifying agent in the synthesis of specialty polymers and resins.[1][4] The incorporation of this halogenated moiety can bestow materials with enhanced properties such as improved thermal stability, chemical resistance, and specific electronic characteristics.[1][4] Furthermore, it can be used as a ligand in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[4]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool for innovation. Its unique halogenation pattern provides a reliable and versatile platform for constructing complex molecules with tailored functions. From life-saving pharmaceuticals and crop-protecting agrochemicals to high-performance materials, its influence is both broad and deep. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly unlock further potential, solidifying its status as a cornerstone of modern chemical synthesis. For professionals in drug development and applied chemical sciences, a thorough understanding of this compound's properties and reaction pathways is essential for driving future discoveries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound for synthesis 434-75-3 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. CN103360284A - Preparation method of lufenuron compound - Google Patents [patents.google.com]
- 9. CN114163356A - Preparation method of carbamide pesticide lufenuron - Google Patents [patents.google.com]
An In-depth Technical Guide to Early Studies on Halogenated Benzoic Acid Derivatives
A Senior Application Scientist's Synthesis of Historical Methodologies, Physicochemical Explorations, and Pioneering Applications
Introduction: The Dawn of Aromatic Functionalization and the Rise of Halogenated Benzoic Acids
In the late 19th and early 20th centuries, the field of organic chemistry was undergoing a profound transformation. The elucidation of the structure of benzene by Kekulé had opened the floodgates to the systematic study of aromatic compounds.[1] It was in this fertile scientific landscape that the synthesis and investigation of halogenated benzoic acid derivatives began in earnest. These seemingly simple molecules, with a halogen atom strategically placed on the benzene ring of benzoic acid, would prove to be remarkably versatile, finding applications in areas as diverse as pharmaceuticals, dyes, and agriculture.[2][3][4] This guide provides an in-depth exploration of the seminal, early studies of these compounds, offering a window into the experimental and analytical chemistry of a bygone era. We will delve into the foundational synthetic protocols, the early characterization techniques used to establish their identity and purity, their fundamental physicochemical properties, and the initial forays into their practical applications, all grounded in the primary literature of the time.
I. Foundational Synthetic Methodologies: Mastering the Art of Aromatic Substitution
The early synthesis of halogenated benzoic acids was a testament to the ingenuity and perseverance of chemists of the era. Two primary strategies emerged as the workhorses for these transformations: the oxidation of halogenated toluenes and the diazotization of aminobenzoic acids followed by a Sandmeyer or related reaction.
Oxidation of Halogenated Toluenes: The Power of Permanganate
One of the most direct routes to halogenated benzoic acids involved the oxidation of the corresponding halogenated toluene. Potassium permanganate (KMnO₄), a powerful and readily available oxidizing agent, was frequently the reagent of choice.[5][6] The rationale for its use was its efficacy in converting the robust methyl group of toluene into a carboxylic acid under relatively straightforward, albeit often vigorous, reaction conditions.[7][8]
This protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility in the early 20th century.
Caption: Workflow for the synthesis of 2-iodobenzoic acid.
Step-by-Step Methodology:
-
Diazotization: In a 100 mL beaker placed in an ice bath, suspend the starting 2-aminobenzoic acid in a solution of sulfuric acid and water. Cool the mixture thoroughly. Slowly add a cooled solution of sodium nitrite in water, keeping the temperature below 5°C with constant stirring, to form the diazonium salt. [9]2. Iodination: In a separate container, prepare a solution of potassium iodide in water. Slowly add this solution to the cold diazonium salt solution with stirring. [9]3. Decomposition: Remove the reaction mixture from the ice bath and warm it gently in a hot water bath for approximately 5-10 minutes. This will cause the decomposition of the diazonium salt, evolution of nitrogen gas, and precipitation of the crude 2-iodobenzoic acid. [9]4. Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water. [9]5. Purification: The crude 2-iodobenzoic acid can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and hot water), treat with decolorizing charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to induce crystallization of the purified product. [10]
II. Physicochemical Properties and Early Characterization Techniques
In the early 20th century, chemists relied on a combination of physical constants and classical analytical methods to characterize their newly synthesized compounds. The advent of spectroscopic techniques was still on the horizon, making these foundational methods all the more critical. [1][11][12]
Fundamental Physical Constants
The melting point was a primary indicator of purity; a sharp melting point was indicative of a pure compound. Solubility in various solvents was also determined to aid in purification and to provide qualitative information about the polarity of the molecule.
Table 1: Physical Properties of Monohalogenated Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 125-127 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-126 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-185 |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 139-142 [13] |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 153-156 |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 239-242 [14] |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 147-150 [15] |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-158 |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 251-254 |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 162-164 [10] |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 185-187 [16] |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 267-270 [9] |
Note: Melting points are ranges and can vary slightly depending on the source and purity.
Acidity of Halogenated Benzoic Acids
The acidity of these derivatives was a topic of significant interest, as it provided insights into the electronic effects of the halogen substituents. Early studies meticulously measured the dissociation constants (pKa values) of these acids.
Table 2: Acidity of Ortho-Halogenated Benzoic Acids
| Compound | pKa in Water |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 2-Chlorobenzoic Acid | 2.94 |
| 2-Bromobenzoic Acid | 2.85 |
| 2-Iodobenzoic Acid | 2.86 |
These data clearly demonstrated that the presence of a halogen at the ortho position increases the acidity of the benzoic acid, a consequence of the electron-withdrawing inductive effect of the halogen.
Early Analytical Techniques
Before the widespread availability of spectroscopic methods, the characterization of organic compounds relied heavily on elemental analysis and chemical tests.
-
Elemental Analysis: Pioneered by chemists like Justus von Liebig, elemental analysis provided the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and other elements. [17]For halogenated benzoic acids, this would involve specific procedures to quantify the percentage of the particular halogen present.
-
Chemical Tests: Simple chemical tests could confirm the presence of the carboxylic acid functional group, such as its solubility in aqueous sodium bicarbonate with the evolution of carbon dioxide gas.
-
Spectroscopy's Nascent Stages: While infrared and ultraviolet spectroscopy were being developed in the early 20th century, their application in routine organic characterization was not yet commonplace. [18][19][20]The early spectroscopes were complex instruments, and the interpretation of spectra was a specialized skill. [21][22]
III. Pioneering Applications: From Intermediates to Active Molecules
The utility of halogenated benzoic acids was recognized early on, and they found applications as intermediates in the synthesis of more complex molecules and, in some cases, as active compounds themselves.
Intermediates in Dye Synthesis
The burgeoning synthetic dye industry of the late 19th and early 20th centuries was a major consumer of novel aromatic compounds. Halogenated ortho-sulpho-benzoic acids, for instance, were patented as intermediates for the preparation of new dyes. [2]The halogen atoms could be used as handles for further chemical transformations, allowing for the fine-tuning of the color and properties of the final dye molecules.
Precursors in Pharmaceutical Chemistry
The early pharmaceutical industry, which often grew out of the dye industry, also found uses for halogenated benzoic acids. [23][24]These compounds served as building blocks for the synthesis of a variety of therapeutic agents. For example, 2-bromobenzoic acid is a known precursor in the synthesis of certain antipsychotic and antifungal drugs. Similarly, o-chlorobenzoic acid is an intermediate in the production of several pharmaceuticals, including anti-inflammatory drugs and antifungals. [3][4]
Early Agrochemical Research
The biological activity of halogenated benzoic acids also led to their investigation in agriculture. Patents from the mid-20th century describe the use of these compounds in herbicidal compositions. [25]For example, certain halogenated benzoic acid derivatives were found to possess plant growth-regulating properties. [26]
Reagents in Organic Synthesis
Beyond their role as building blocks, some halogenated benzoic acids became valuable reagents in their own right. 2-Iodobenzoic acid, for example, is the precursor to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild oxidizing agents in modern organic synthesis. [10][27]The foundations for the use of these hypervalent iodine compounds were laid in these early studies. 4-Iodobenzoic acid is also a versatile reagent, particularly in modern cross-coupling reactions.
Conclusion: A Legacy of Versatility and Enduring Relevance
The early studies on halogenated benzoic acid derivatives, conducted in an era of burgeoning chemical knowledge and limited analytical tools, laid a critical foundation for many areas of modern chemistry. The synthetic methods developed, such as the robust permanganate oxidation and the versatile Sandmeyer reaction, are still taught in organic chemistry curricula today. The systematic investigation of their physicochemical properties provided early, tangible evidence for the electronic effects of substituents on aromatic rings. Furthermore, the pioneering applications of these compounds as intermediates in the dye, pharmaceutical, and agrochemical industries, as well as their emergence as useful synthetic reagents, underscore their enduring importance. This in-depth look at the early history of halogenated benzoic acids serves not only as a technical guide but also as a reminder of the foundational work upon which much of modern organic synthesis is built.
References
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A Comprehensive Spectroscopic Guide to 2-Chloro-6-fluorobenzoic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-fluorobenzoic acid, a key building block in pharmaceutical and agrochemical research. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby empowering researchers to interpret their own experimental findings with confidence.
Introduction: The Significance of this compound
This compound (C₇H₄ClFO₂) is a disubstituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a fluorine atom—on the benzene ring gives rise to a unique and informative spectroscopic signature. The steric and electronic effects of the ortho-substituents significantly influence the chemical environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.
Rationale behind the prediction:
-
Chemical Shifts: The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at downfield chemical shifts (typically between 7.0 and 8.5 ppm).
-
Splitting Patterns: The coupling between adjacent protons will lead to characteristic splitting patterns. We can predict the multiplicity of each signal based on the n+1 rule, where 'n' is the number of neighboring protons.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of solid organic compounds is provided below.
Caption: Workflow for acquiring a solution-state NMR spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 165 and 175 ppm. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165 - 175 | Carbonyl carbon of a carboxylic acid. |
| C-Cl | 130 - 135 | Aromatic carbon attached to chlorine. |
| C-F | 158 - 165 (d) | Aromatic carbon attached to fluorine (shows C-F coupling). |
| C-COOH | 128 - 133 | Aromatic carbon attached to the carboxylic acid group. |
| Aromatic CH | 115 - 135 | Aromatic carbons attached to hydrogen. |
II. Infrared (IR) Spectroscopy: Vibrational Fingerprinting
The Infrared (IR) spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound has been obtained from the NIST Chemistry WebBook[1].
Table 2: Key IR Absorption Bands for this compound[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3570 | Sharp, Medium | O-H stretch (monomeric carboxylic acid) |
| ~1760 | Strong | C=O stretch (carboxylic acid) |
| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretches |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1100 | Strong | C-F stretch |
| Below 800 | Medium to Strong | C-Cl stretch |
Interpretation of the IR Spectrum:
The presence of a sharp O-H stretching band around 3570 cm⁻¹ is characteristic of a monomeric carboxylic acid in the gas phase. The strong absorption at approximately 1760 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. The strong absorptions corresponding to the C-F and C-Cl stretching vibrations confirm the presence of these halogen substituents.
Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
References
An In-depth Technical Guide to 2-Chloro-6-fluorobenzoic Acid: From Discovery to Modern Synthesis
Abstract: 2-Chloro-6-fluorobenzoic acid (2,6-CFBA), a halogenated derivative of benzoic acid, serves as a cornerstone intermediate in the synthesis of numerous high-value products across the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the carboxylic acid group, imparts specific reactivity and conformational properties that are instrumental in the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of 2,6-CFBA, tracing its historical development from early synthetic explorations to the robust, scalable manufacturing processes employed today. We will delve into the evolution of its synthesis, analyze the causality behind methodological shifts, and detail its critical applications, providing researchers and drug development professionals with a thorough understanding of this vital chemical entity.
Introduction: The Strategic Importance of Halogenated Synthons
This compound, identified by CAS Registry Number 434-75-3, is a white crystalline solid with the molecular formula C₇H₄ClFO₂.[4][5][6] The strategic placement of a chlorine and a highly electronegative fluorine atom on the aromatic ring significantly influences the compound's chemical properties, including the acidity of the carboxylic group and the reactivity of the aromatic ring itself.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 434-75-3 | [4][6][7] |
| Molecular Formula | C₇H₄ClFO₂ | [1][4][6] |
| Molecular Weight | 174.56 g/mol | [1][4][6] |
| Melting Point | 155 - 159 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| IUPAC Name | This compound | [4] |
The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Similarly, the chlorine atom offers a site for further synthetic modification and can enhance the biological activity of the final product.[8] This dual halogenation makes 2,6-CFBA a highly sought-after building block for developing novel therapeutics and advanced agrochemicals.[1][2]
Genesis: Early Synthetic Approaches and Challenges
The precise historical discovery of this compound is not prominently documented as a singular breakthrough event. Instead, its emergence is rooted in the broader expansion of organofluorine chemistry in the mid-20th century. Early synthetic routes to ortho-halogenated benzoic acids often contended with challenges of regioselectivity, harsh reaction conditions, and low yields.
One of the foundational approaches for synthesizing fluorinated aromatics involved the Balz-Schiemann reaction, which proceeds through the thermal decomposition of a diazonium fluoroborate salt. While effective, this method often required stringent anhydrous conditions and could be difficult to scale. An alternative approach involves diazotization of an appropriate amino-aromatic compound in anhydrous hydrogen fluoride, followed by decomposition of the resulting diazonium salt.[9] However, for amines substituted with electron-withdrawing groups in the ortho position, such as in the precursors to 2,6-CFBA, yields were often unsatisfactory.[9] Later innovations found that conducting this decomposition under super-atmospheric pressure could significantly improve yields.[9]
These early methods, while groundbreaking for their time, highlighted the need for more efficient, reliable, and scalable synthetic pathways to meet the growing industrial demand for compounds like 2,6-CFBA.
The Evolution of Synthetic Strategies
The increasing importance of 2,6-CFBA, driven by its application in blockbuster products, spurred significant research into optimizing its synthesis. The most prevalent and industrially viable methods today typically start from the readily available precursor, 2-chloro-6-fluorotoluene.
Oxidation of 2-Chloro-6-fluorotoluene
The oxidation of the methyl group of 2-chloro-6-fluorotoluene is the most direct and widely adopted industrial route. This transformation, however, is not a single-step process and has seen considerable refinement.
A common pathway involves the free-radical chlorination of the side-chain of 2-chloro-6-fluorotoluene to form a mixture of mono-, di-, and tri-chlorinated intermediates.[10] This mixture is then subjected to hydrolysis to yield the corresponding aldehyde (2-chloro-6-fluorobenzaldehyde), which can be subsequently oxidized to the desired carboxylic acid.[10]
A key innovation in this process was the development of methods that could directly hydrolyze the chlorinated toluene intermediates to the aldehyde and, in some cases, proceed to the carboxylic acid as a byproduct.[11][12] For instance, a patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination, followed by hydrolysis using an iron-based solid superacid catalyst and water.[11][12] The aqueous phase from this reaction, after separation, can be treated to isolate this compound in high yield and purity.[11][12]
Alternative Synthetic Routes
While oxidation of the corresponding toluene is dominant, other routes have been explored. These include:
-
Ammoxidation and Hydrolysis: An alternative route involves the ammoxidation of 2-chloro-6-fluorotoluene to produce 2-chloro-6-fluorobenzonitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. This method offers a different pathway that avoids direct oxidation of the methyl group.[13]
-
Decarboxylative Cross-Coupling: this compound itself is used as a reactant in palladium- or copper-catalyzed decarboxylative cross-coupling reactions to synthesize complex biaryl compounds.[14] While this demonstrates its reactivity, similar principles could theoretically be applied in reverse from a more complex precursor, though this is not a common preparative route.
Key Applications Driving Development
The continuous refinement of 2,6-CFBA synthesis is driven by its indispensable role as a key building block in several commercially significant products.
Pharmaceutical Synthesis
The compound is a vital intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] Its derivatives are integral to the development of anti-inflammatory agents, analgesics, and antimicrobial compounds.[1] For example, it serves as a precursor for certain stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity and related metabolic diseases.[15]
Agrochemicals
In the agrochemical sector, 2,6-CFBA is a foundational component for synthesizing modern herbicides and pesticides.[1][2] The specific halogen substitution pattern helps to confer targeted activity against certain weeds or pests while enhancing the stability and efficacy of the final product, contributing to improved crop protection and yields.[1][2]
Detailed Experimental Protocol: A Modern Synthetic Approach
The following protocol is a representative example of the oxidation of 2-chloro-6-fluorobenzaldehyde to this compound, a key step in the modern industrial route.
Objective: To synthesize this compound via the oxidation of 2-chloro-6-fluorobenzaldehyde.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 g, 6.31 mmol)
-
Phosphoric acid (H₃PO₄) (454 mg, 3.78 mmol)
-
Sodium chlorite (NaClO₂) (1.88 g, 20.81 mmol)
-
Hydrogen peroxide (H₂O₂, 30% w/w) (1.4 mL)
-
Tetrahydrofuran (THF) (25 mL)
-
Deionized Water (H₂O) (10 mL)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 g, 6.31 mmol) in 25 mL of THF and 10 mL of H₂O, add phosphoric acid (454 mg, 3.78 mmol).[14]
-
Addition of Oxidants: Stir the reaction mixture at room temperature for 10 minutes. Subsequently, add sodium chlorite (1.88 g, 20.81 mmol) followed by 30% hydrogen peroxide (1.4 mL).[14]
-
Reaction: Continue to stir the reaction vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Workup - Extraction: Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers and wash them with a 1 M NaOH aqueous solution.[14]
-
Workup - Acidification: Collect the combined aqueous layers and acidify to a pH of approximately 1 using a 1 M HCl aqueous solution. A precipitate should form.[14]
-
Workup - Final Extraction: Extract the acidified aqueous layer again with ethyl acetate. Combine these organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (in vacuum) to afford the final product, this compound, as a colorless solid.[14]
Expected Outcome: This procedure should yield approximately 1.10 g (99% yield) of this compound, which can typically be used in subsequent steps without further purification.[14]
Conclusion and Future Outlook
From its origins in the expansion of fluorine chemistry to its current status as a high-volume industrial intermediate, the story of this compound is one of continuous innovation. The development of robust, high-yield synthetic routes from inexpensive starting materials like 2-chloro-6-fluorotoluene has been critical to enabling its widespread use. As researchers continue to explore the unique biological activities imparted by halogenated moieties, 2,6-CFBA is poised to remain a vital and indispensable building block in the discovery and development of next-generation pharmaceuticals and agrochemicals. Its history underscores a fundamental principle of applied chemistry: the elegant solution to a synthetic challenge can unlock immense value and drive progress across multiple scientific disciplines.
References
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- 2. nbinno.com [nbinno.com]
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- 5. This compound | C7H4ClFO2 | CID 67947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. This compound for synthesis 434-75-3 [sigmaaldrich.com]
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A Comprehensive Guide to the Theoretical Investigation of 2-Chloro-6-fluorobenzoic Acid's Molecular Structure
This guide provides a robust framework for the theoretical examination of 2-chloro-6-fluorobenzoic acid (2C6FBA), a molecule of interest in medicinal chemistry and materials science. Halogenated benzoic acids serve as crucial building blocks in the synthesis of numerous pharmaceutical compounds, and understanding their structural and electronic properties is paramount for rational drug design. The strategic placement of halogen atoms can significantly influence molecular conformation, intermolecular interactions, and ultimately, biological activity.[1] This document outlines a validated computational workflow, grounded in Density Functional Theory (DFT), to elucidate the structural and vibrational characteristics of 2C6FBA.
Foundational Concepts: The "Why" Behind the "How"
The choice of computational methodology is critical for obtaining results that are both accurate and meaningful. For molecules like this compound, intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid group and the ortho-halogen substituents, play a pivotal role in determining the most stable conformation.
1.1. The Power of Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost. Specifically, the B3LYP hybrid functional is often employed.[2][3] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of molecules with electronegative atoms like chlorine and fluorine.
1.2. Selecting the Right Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. For halogenated compounds, a basis set that can adequately describe the electron distribution around both the valence and core electrons is necessary. The Pople-style basis set, 6-311++G(d,p), is a common and effective choice.[2][3][4] The "+ +" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a step-by-step approach to the theoretical characterization of this compound. This workflow is designed to be self-validating, where the results of each step inform and confirm the subsequent ones.
Figure 1: A schematic of the computational workflow for the theoretical analysis of this compound.
2.1. Step 1: Geometry Optimization
The initial step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through a geometry optimization calculation. For this compound, it is important to consider the potential for different conformers arising from the rotation of the carboxylic acid group.
-
Protocol:
-
Construct an initial guess for the structure of this compound.
-
Perform a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
Investigate the potential energy surface by rotating the C-C bond connecting the carboxylic group to the phenyl ring and the C-O bond within the carboxylic group to identify all possible stable conformers.[3][4]
-
-
Causality: The geometry optimization seeks to find the arrangement of atoms where the forces on each atom are minimized. The existence of multiple stable conformers is due to the balance of steric hindrance and potential intramolecular hydrogen bonding between the carboxylic proton and the ortho-halogen atoms. Studies have shown that for this compound, a cis conformation of the carboxylic acid group is the most stable.[2][3]
2.2. Step 2: Vibrational Frequency Analysis
Once the optimized geometries are obtained, a frequency calculation is performed for each stable conformer.
-
Protocol:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Confirm that the structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies.
-
The calculated harmonic vibrational frequencies are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental data.[2]
-
-
Trustworthiness: The absence of imaginary frequencies provides a mathematical confirmation that the optimized structure is a stable minimum on the potential energy surface. The calculated vibrational frequencies can be directly compared with experimental Infrared (IR) and Raman spectra, serving as a critical validation of the computational model.
2.3. Step 3: Prediction of Spectroscopic Properties
The computational model can be further leveraged to predict a range of spectroscopic properties that can be compared with experimental data.
-
Protocol:
-
IR and Raman Spectra: The intensities of the vibrational modes calculated in the frequency analysis can be used to generate theoretical IR and Raman spectra.
-
NMR Spectra: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic transitions and generate a theoretical UV-Vis spectrum.[2]
-
-
Expertise: A close agreement between the predicted and experimental spectra provides strong evidence for the accuracy of the calculated molecular structure and electronic properties. Discrepancies can often be traced back to environmental effects (e.g., solvent effects, crystal packing) not accounted for in the gas-phase theoretical model.
Data Presentation and Interpretation
The quantitative results from the theoretical calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.
3.1. Molecular Geometry
The optimized geometrical parameters (bond lengths and bond angles) for the most stable conformer of this compound should be tabulated and, where possible, compared with available experimental data (e.g., from X-ray crystallography).
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.405 | C6-C1-C2 | 117.5 |
| C1-C6 | 1.398 | C1-C2-C3 | 122.3 |
| C2-Cl | 1.742 | C1-C2-Cl | 119.8 |
| C6-F | 1.349 | C5-C6-F | 119.5 |
| C1-C7 | 1.491 | C2-C1-C7 | 123.1 |
| C7=O8 | 1.213 | O8=C7-O9 | 122.8 |
| C7-O9 | 1.354 | C7-O9-H10 | 107.9 |
| O9-H10 | 0.971 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for benzoic acid derivatives.
Figure 2: Atom numbering scheme for this compound used in theoretical calculations.
3.2. Vibrational Analysis
A table comparing the calculated (scaled) vibrational frequencies with experimental IR and Raman data is essential for validating the theoretical model. The potential energy distribution (PED) analysis can be used to assign the character of each vibrational mode (e.g., C-H stretch, C=O stretch).
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated (Scaled) | Experimental (IR) |
| O-H stretch | 3568 | 3570 |
| C=O stretch | 1754 | 1760 |
| C-Cl stretch | 785 | 788 |
| C-F stretch | 1245 | 1250 |
Note: Experimental data should be sourced from reliable databases such as the NIST Chemistry WebBook.[5][6]
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous approach for the theoretical calculation of the structure of this compound. By following this workflow, researchers can obtain reliable and verifiable data on the molecule's geometric, vibrational, and electronic properties. These theoretical insights are invaluable for understanding the structure-activity relationships of halogenated benzoic acids and for guiding the design of new molecules with desired properties for applications in drug development and materials science.
Future work could extend this methodology to investigate the properties of this compound dimers and its interactions with biological targets or solvent molecules, providing a more complete picture of its behavior in different environments.
References
Methodological & Application
Application Notes and Protocols: 2-Chloro-6-fluorobenzoic Acid as a Versatile Intermediate in the Synthesis of Anti-Inflammatory Agents
Introduction: The Strategic Importance of 2-Chloro-6-fluorobenzoic Acid in Medicinal Chemistry
This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in the synthesis of complex pharmaceutical molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the carboxylic acid, imparts distinct reactivity and conformational properties that are leveraged by medicinal chemists to design novel therapeutic agents. This document provides a detailed exploration of the utility of this compound as a key intermediate, with a specific focus on its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). We will present a comprehensive synthetic pathway to the selective COX-2 inhibitor, Lumiracoxib, starting from this compound, complete with detailed protocols, mechanistic insights, and safety considerations.
The strategic placement of the halogen atoms in this compound influences the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby modulating its reactivity in subsequent transformations. Furthermore, these halogens can play a crucial role in the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing binding affinity to the target protein and improving metabolic stability.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is essential for successful synthesis and scale-up.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 434-75-3 | C₇H₄ClFO₂ | 174.56 | 156-159 | White to off-white powder |
| 2-Chloro-6-fluoroaniline | 363-51-9 | C₆H₅ClFN | 145.56 | 32 | White to almost white powder or lump |
| Lumiracoxib | 220991-20-8 | C₁₅H₁₃ClFNO₂ | 293.72 | 158-159 | Pale yellow crystal |
Synthetic Pathway to Lumiracoxib from this compound
The synthesis of Lumiracoxib from this compound is a multi-step process that highlights several important organic transformations. The overall strategy involves the conversion of the benzoic acid to the corresponding aniline, followed by a copper-catalyzed cross-coupling reaction to construct the diarylamine core of the final drug molecule.
Caption: Overall synthetic route from this compound to Lumiracoxib.
Part 1: Synthesis of 2-Chloro-6-fluoroaniline from this compound
The conversion of a carboxylic acid to an amine with one less carbon atom is a key transformation in organic synthesis, often achieved through rearrangements like the Curtius, Schmidt, or Hofmann rearrangements.[2][3][4] These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.
Protocol 1: Curtius Rearrangement (Hypothetical Protocol)
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[3] The acyl azide can be prepared from the carboxylic acid via its acid chloride.
Step 1a: Synthesis of 2-Chloro-6-fluorobenzoyl chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, place this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the benzoic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-6-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 1b: Synthesis of 2-Chloro-6-fluoroaniline
-
Reaction Setup: In a separate round-bottom flask, dissolve sodium azide (NaN₃, 1.5 eq) in a mixture of acetone and water. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
-
Acyl Azide Formation: Cool the sodium azide solution in an ice bath. Slowly add a solution of the crude 2-chloro-6-fluorobenzoyl chloride (from Step 1a) in acetone to the azide solution, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature.
-
Rearrangement: After the formation of the acyl azide is complete, carefully add the reaction mixture to a flask containing toluene, preheated to 80-100 °C. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas.
-
Hydrolysis: To the isocyanate solution, add dilute hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the isocyanate to the amine.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro-6-fluoroaniline can be purified by column chromatography or distillation.
Caption: Mechanism of the Curtius Rearrangement.
Part 2: Synthesis of Lumiracoxib via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] In the synthesis of Lumiracoxib, 2-chloro-6-fluoroaniline is coupled with a substituted phenylacetic acid derivative.
Protocol 2: Ullmann Condensation for Lumiracoxib Synthesis
This protocol describes the coupling of 2-chloro-6-fluoroaniline with 2-bromo-5-methylphenylacetic acid.
-
Reaction Setup: In a sealable reaction vessel, combine 2-chloro-6-fluoroaniline (1.0 eq), 2-bromo-5-methylphenylacetic acid (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as L-proline (0.2 eq).
-
Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and a high-boiling polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and seal it.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Lumiracoxib can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Safety Considerations
This compound and its Derivatives: These compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. It should only be handled by trained personnel with appropriate safety measures in place.
Lumiracoxib: It is important to note that Lumiracoxib has been withdrawn from the market in many countries due to the risk of severe liver toxicity.[7][8] Reports have indicated cases of serious hepatic adverse reactions, including liver failure and death.[5] This highlights the critical importance of thorough toxicological evaluation in the drug development process.
Conclusion
This compound serves as a valuable and versatile starting material in pharmaceutical synthesis. The synthetic route to Lumiracoxib detailed in these application notes demonstrates its utility in constructing complex drug molecules. The key transformations, including the Curtius rearrangement and the Ullmann condensation, are fundamental reactions in medicinal chemistry. Researchers and drug development professionals can utilize the protocols and mechanistic insights provided herein to guide their synthetic endeavors, while also remaining mindful of the critical safety considerations associated with the reagents and final products.
References
- 1. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. 2-Chloro-6-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. publications.scot.nhs.uk [publications.scot.nhs.uk]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. bpac.org.nz [bpac.org.nz]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for 2-Chloro-6-fluorobenzoic Acid in Agrochemical Development
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of 2-Chloro-6-fluorobenzoic Acid in Agrochemical Synthesis
This compound (CAS No: 434-75-3) is a pivotal intermediate in the synthesis of modern agrochemicals.[1][2] Its unique molecular architecture, featuring both chlorine and fluorine substituents on a benzoic acid core, imparts specific reactivity that is highly sought after in the development of novel herbicides and fungicides.[1] The presence of these halogens at the ortho positions to the carboxylic acid group influences the molecule's electronic properties and steric hindrance, allowing for regioselective reactions. This guide provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of two major classes of agrochemicals: phenyl-pyridine carboxamide herbicides and strobilurin-type fungicides.
Application Note 1: Synthesis of a Representative Phenyl-Pyridine Carboxamide Herbicide
Rationale and Mechanistic Insight:
The N-aryl anthranilic acid scaffold is a well-established pharmacophore in the design of herbicides. The synthesis of such molecules often relies on the formation of a C-N bond between an aniline or a heteroaromatic amine and a benzoic acid derivative. The Ullmann condensation is a classic and robust copper-catalyzed cross-coupling reaction that is particularly well-suited for this purpose, especially for the amination of aryl halides.[3][4][5] In this protocol, we will utilize a modified Ullmann condensation to couple this compound with a substituted aminopyridine. The chlorine atom is the more likely site for this substitution reaction under these conditions. The resulting N-(pyridinyl)anthranilic acid derivative is then converted to its corresponding amide, a common toxophore in this class of herbicides.
Experimental Protocol: Synthesis of a Hypothetical Phenyl-Pyridine Carboxamide Herbicide
Step 1: Ullmann Condensation to form 2-(pyridin-2-ylamino)-6-fluorobenzoic acid
This step involves the copper-catalyzed N-arylation of 2-aminopyridine with this compound.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 174.56 | 17.46 g | 1.0 |
| 2-Aminopyridine | 94.11 | 10.35 g | 1.1 |
| Copper(I) iodide (CuI) | 190.45 | 1.90 g | 0.1 |
| Potassium carbonate (K2CO3) | 138.21 | 27.64 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (17.46 g, 100 mmol), 2-aminopyridine (10.35 g, 110 mmol), copper(I) iodide (1.90 g, 10 mmol), and potassium carbonate (27.64 g, 200 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (200 mL) to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. The color of the reaction mixture will typically darken.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water and acidify to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Filter the precipitate and wash it thoroughly with water to remove inorganic salts.
-
Recrystallize the crude product from ethanol/water to afford pure 2-(pyridin-2-ylamino)-6-fluorobenzoic acid.
Step 2: Amidation to form 2-(pyridin-2-ylamino)-6-fluoro-N-methylbenzamide
This step involves the conversion of the carboxylic acid to an amide using a standard coupling agent.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-(pyridin-2-ylamino)-6-fluorobenzoic acid | 232.22 | 23.22 g | 1.0 |
| Thionyl chloride (SOCl2) | 118.97 | 14.27 g (8.7 mL) | 1.2 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
| Methylamine (40% in water) | 31.06 | 11.65 g (12.8 mL) | 1.5 |
Procedure:
-
Suspend 2-(pyridin-2-ylamino)-6-fluorobenzoic acid (23.22 g, 100 mmol) in anhydrous dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (8.7 mL, 120 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution as the acid chloride is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, cool the aqueous methylamine solution (12.8 mL, 150 mmol) in an ice bath.
-
Slowly add the cold methylamine solution to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, 2-(pyridin-2-ylamino)-6-fluoro-N-methylbenzamide.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a representative phenyl-pyridine carboxamide herbicide.
Application Note 2: Synthesis of a Representative Strobilurin-Type Fungicide
Rationale and Mechanistic Insight:
Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[6] A common structural motif in many synthetic strobilurins is a substituted aromatic ring linked to a toxophore via an ether bond. This compound is an ideal starting material for the synthesis of the aromatic component. The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid group. This allows for the regioselective displacement of the fluoride by a phenoxide nucleophile, forming a diaryl ether linkage. The chlorine atom is less reactive under these conditions, providing excellent control over the reaction.
Experimental Protocol: Synthesis of a Hypothetical Strobilurin-Type Fungicide Intermediate
Step 1: Nucleophilic Aromatic Substitution to form 2-chloro-6-(4-hydroxyphenoxy)benzoic acid
This step involves the SNAr reaction between this compound and hydroquinone.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 174.56 | 17.46 g | 1.0 |
| Hydroquinone | 110.11 | 11.01 g | 1.0 |
| Potassium carbonate (K2CO3) | 138.21 | 27.64 g | 2.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask fitted with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve hydroquinone (11.01 g, 100 mmol) and potassium carbonate (27.64 g, 200 mmol) in dimethyl sulfoxide (150 mL).
-
Heat the mixture to 80 °C to ensure the formation of the potassium phenoxide.
-
Add this compound (17.46 g, 100 mmol) to the reaction mixture in one portion.
-
Increase the reaction temperature to 120 °C and maintain for 6-8 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 1 L of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system such as ethyl acetate/hexanes to obtain pure 2-chloro-6-(4-hydroxyphenoxy)benzoic acid.
Step 2: Esterification and further modification (Conceptual)
The resulting carboxylic acid can be esterified and the free hydroxyl group can be further functionalized to introduce the toxophore characteristic of strobilurin fungicides. For instance, the hydroxyl group could be alkylated with a moiety containing the β-methoxyacrylate group.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a representative strobilurin-type fungicide intermediate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of agrochemicals. The strategic placement of the chloro and fluoro substituents allows for selective and high-yielding transformations, making it an attractive starting material for the construction of complex molecular architectures. The protocols outlined in this guide, while representative, demonstrate the key chemical principles and methodologies that can be employed to leverage the unique reactivity of this important intermediate in the development of next-generation herbicides and fungicides.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-6-fluorobenzaldehyde
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. However, the success of the Suzuki-Miyaura coupling is highly dependent on the nature of the coupling partners.
This guide focuses on a particularly challenging substrate: 2-Chloro-6-fluorobenzaldehyde. The inherent properties of this molecule—a less reactive aryl chloride and significant steric hindrance from two ortho substituents—necessitate carefully optimized protocols to achieve successful coupling.[2][3] The electron-withdrawing nature of the aldehyde and fluorine further deactivates the aryl chloride towards the critical oxidative addition step in the catalytic cycle.[4]
Modern advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have been pivotal in overcoming the challenges posed by such deactivated and sterically demanding substrates.[2][5] This document provides a comprehensive overview of the mechanistic considerations, optimized experimental protocols, and troubleshooting strategies to empower researchers in successfully employing 2-Chloro-6-fluorobenzaldehyde in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions. The three key steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][6] The palladium atom inserts into the carbon-chlorine bond, forming a Pd(II) intermediate.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl or heteroaryl group to the palladium center.[8][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzaldehyde. It is important to note that optimization may be necessary for different boronic acid coupling partners.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is adapted for challenging aryl chlorides and employs a highly active palladium precatalyst system.[1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-fluorobenzaldehyde, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[2]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[2]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of aryl chlorides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 88 |
| 2-Chlorotoluene | 3-Furylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-AmylOH | 100 | 92 |
| 4-Chloroanisole | Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 78 |
This table is a compilation of representative data and specific yields will vary based on the exact substrates and reaction scale.
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality. Consider using a pre-formed catalyst. The Pd(II) precatalyst needs to be reduced in situ to the active Pd(0) species.[11]
-
Insufficiently Degassed System: Oxygen can lead to the formation of phosphine oxides and catalyst deactivation. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.[3]
-
Incorrect Base: The choice of base is critical. For sensitive boronic acids, a weaker base like K₂CO₃ or CsF may be preferable to prevent protodeboronation.[9] Stronger bases like K₃PO₄ are often effective for aryl chlorides.[8]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is often a result of oxygen in the reaction mixture. Rigorous degassing is key to minimizing this side product.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using boronic esters (e.g., pinacol esters) can enhance stability.[11]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the chlorine with a hydrogen. This can sometimes be mitigated by adjusting the ligand or base.[11]
-
Workflow for Condition Selection
The following diagram illustrates a logical workflow for selecting and optimizing reaction conditions for the Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzaldehyde.
Figure 2: A decision-making workflow for optimizing Suzuki-Miyaura coupling reactions.
By carefully considering the mechanistic principles and systematically optimizing the reaction parameters as outlined in this guide, researchers can confidently and successfully utilize 2-Chloro-6-fluorobenzaldehyde as a substrate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Utilizing 2-Chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-Chloro-6-fluorobenzoic Acid in Anti-Inflammatory Drug Discovery
This compound is a versatile and strategically important starting material in the synthesis of novel anti-inflammatory agents. Its unique substitution pattern, featuring an ortho-chloro and an ortho-fluoro group, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while their steric bulk can impose specific conformational constraints on the final compounds. These features are critical in the design of selective inhibitors of enzymes implicated in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of non-steroidal anti-inflammatory drugs (NSAIDs): N-aryl anthranilic acids (fenamates) and biaryl carboxylic acids. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed experimental protocols for Ullmann condensation and Suzuki-Miyaura cross-coupling reactions, and discuss the biological context of the synthesized compounds as inhibitors of the COX pathway.
The Biological Target: Cyclooxygenase (COX) and Inflammation
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs).[3] PGs are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1. Consequently, a major goal in modern NSAID design is the development of selective COX-2 inhibitors, which can provide potent anti-inflammatory relief with an improved safety profile.
Synthetic Pathways and Protocols
Two powerful cross-coupling methodologies, the Ullmann condensation and the Suzuki-Miyaura reaction, are particularly well-suited for the elaboration of this compound into potent anti-inflammatory agents.
Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acid Derivatives
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is a cornerstone in the synthesis of the fenamate class of NSAIDs, which are N-aryl derivatives of anthranilic acid. The carboxylic acid group of the this compound activates the aryl halide towards nucleophilic aromatic substitution, facilitating the coupling reaction.[2]
The Ullmann condensation typically proceeds through a catalytic cycle involving a copper(I) species. The reaction is thought to initiate with the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired N-aryl anthranilic acid and regenerates the active copper catalyst. The ortho-substituents on the benzoic acid can present steric challenges, often necessitating the use of specialized ligands and higher reaction temperatures to achieve good yields.
Representative Protocol 1: Ullmann Condensation of this compound with a Substituted Aniline
This protocol describes a representative synthesis of an N-aryl anthranilic acid derivative, a core structure in many anti-inflammatory agents.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 174.56 | 1.75 g | 10 |
| Substituted Aniline (e.g., 3-(trifluoromethyl)aniline) | 161.12 | 1.93 g | 12 |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1 |
| L-Proline | 115.13 | 230 mg | 2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.75 g, 10 mmol), the substituted aniline (1.93 g, 12 mmol), copper(I) iodide (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous dimethyl sulfoxide (20 mL) via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid as the eluent). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 2M hydrochloric acid. A precipitate will form.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold hexane.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired N-aryl anthranilic acid derivative.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).
-
Melting Point (mp): As an indicator of purity.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[4] This reaction is exceptionally versatile and is widely used in the synthesis of biaryl compounds, a structural motif present in several potent anti-inflammatory drugs, such as diflunisal. The challenge in using this compound as a substrate lies in the lower reactivity of the aryl chloride compared to bromides or iodides, and the steric hindrance from the ortho substituents. These challenges can be overcome by using highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands.[4]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.
Representative Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of a biaryl carboxylic acid, a key intermediate for a class of NSAIDs.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 174.56 | 1.75 g | 10 |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | 1.82 g | 12 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 |
| SPhos (Ligand) | 410.48 | 164 mg | 0.4 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 6.37 g | 30 |
| 1,4-Dioxane/Water (4:1) | - | 25 mL | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.75 g, 10 mmol), the arylboronic acid (1.82 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and potassium phosphate (6.37 g, 30 mmol).
-
Seal the flask with a septum and purge with the inert gas for 15 minutes.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (25 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Acidify the aqueous layer to a pH of 2-3 with 2M hydrochloric acid to protonate the carboxylic acid product.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate containing 1% acetic acid) to afford the desired biaryl carboxylic acid.
Characterization:
The purified product should be characterized using the same analytical techniques as described for the Ullmann condensation product (NMR, MS, IR, and mp).
Biological Evaluation of Synthesized Compounds
The synthesized derivatives of this compound can be evaluated for their anti-inflammatory activity through in vitro and in vivo assays.
In Vitro COX Inhibition Assay
The primary in vitro evaluation involves determining the inhibitory potency of the synthesized compounds against COX-1 and COX-2 enzymes. This is typically done using a commercially available COX inhibitor screening assay kit. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is then calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2 (SI = IC₅₀(COX-1) / IC₅₀(COX-2)). A higher SI value indicates greater selectivity for COX-2.
Representative Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Synthesized Compound 1 | >100 | 0.5 | >200 |
| Synthesized Compound 2 | 25 | 1.2 | 20.8 |
In Vivo Anti-inflammatory Activity
Promising compounds from the in vitro screening can be further evaluated in animal models of inflammation, such as the carrageenan-induced rat paw edema model. In this assay, inflammation is induced by injecting carrageenan into the paw of a rat, and the anti-inflammatory effect of the test compound is measured by its ability to reduce the resulting swelling.
Conclusion
This compound serves as a highly valuable and versatile platform for the synthesis of novel anti-inflammatory agents. Through well-established synthetic methodologies like the Ullmann condensation and Suzuki-Miyaura cross-coupling, a diverse range of N-aryl anthranilic acids and biaryl carboxylic acids can be efficiently prepared. The strategic placement of the chloro and fluoro substituents provides a means to fine-tune the steric and electronic properties of the final compounds, enabling the development of potent and selective COX-2 inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this important building block in the ongoing quest for safer and more effective anti-inflammatory therapies.
Visualizations
Signaling Pathway of Inflammation and COX Inhibition
Caption: The COX pathway and the mechanism of NSAID action.
Experimental Workflow for Ullmann Condensation
Caption: Workflow for the Ullmann Condensation synthesis.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
The Strategic Utility of 2-Chloro-6-fluorobenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of 2-chloro-6-fluorobenzoic acid as a pivotal building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique electronic and steric properties conferred by the ortho-chloro and fluoro substituents render this molecule a highly versatile precursor for constructing complex molecular architectures. This document outlines the fundamental chemical properties of this compound and presents detailed, field-proven protocols for the synthesis of key heterocyclic systems, including quinazolines, benzothiazoles, and benzodiazepines. The causality behind experimental choices, self-validating protocol design, and comprehensive characterization techniques are emphasized to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Versatility of a Halogenated Building Block
This compound (CAS 434-75-3) is a halogenated aromatic carboxylic acid that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its utility stems from the distinct reactivity imparted by the chlorine and fluorine atoms positioned ortho to the carboxylic acid group. This specific substitution pattern creates a unique electronic environment that influences the reactivity of the aromatic ring and the carboxylic acid moiety, making it an invaluable precursor for a variety of synthetic transformations.[3]
The presence of these halogens offers several advantages in synthetic chemistry:
-
Directed Reactivity: The ortho substituents can direct metallation and other substitution reactions to specific positions on the aromatic ring.
-
Modulation of Physicochemical Properties: The incorporation of fluorine can significantly alter the pharmacokinetic properties of the final compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Versatile Precursor: The carboxylic acid group serves as a handle for a wide range of chemical modifications, including amidation, esterification, and conversion to other functional groups.
This guide will delve into the practical applications of this compound in the synthesis of three major classes of heterocyclic compounds with profound biological activities.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 434-75-3 | [4] |
| Molecular Formula | C₇H₄ClFO₂ | [4] |
| Molecular Weight | 174.55 g/mol | |
| Melting Point | 156-159 °C | |
| Appearance | White to off-white powder | |
| Solubility | Sparingly soluble in water, soluble in many organic solvents | [5] |
The reactivity of this compound is dominated by the interplay of the carboxylic acid group and the ortho-halogen substituents. The electron-withdrawing nature of the chlorine and fluorine atoms increases the acidity of the carboxylic proton and influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Computational studies have shown that the cis conformer, where the carboxylic proton is oriented towards the halogen atoms, is the lowest energy conformation.[3]
Synthetic Applications and Protocols
The strategic placement of reactive sites makes this compound an ideal starting material for the construction of fused heterocyclic systems.
Synthesis of Quinazoline Derivatives
Quinazolines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] A common synthetic strategy involves the condensation of an anthranilic acid derivative with a one-carbon source.
Protocol 1: Synthesis of 7-Fluoro-2,4-dichloroquinazoline from 2-Amino-4-fluorobenzoic Acid (A Derivative of the Topic Compound)
This protocol outlines a two-step synthesis of a key quinazoline intermediate, which can be further functionalized. While this specific example starts from the corresponding aminobenzoic acid, the general principles of quinazoline synthesis are applicable.
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L).
-
Add acetic acid (80 ml) to the suspension.
-
Slowly add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml) dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled.
-
Cool the mixture to room temperature and then acidify by dropwise addition of concentrated hydrochloric acid (HCl) to approximately pH 4.
-
Collect the resulting precipitate by filtration, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[7]
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
-
Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml).
-
Reflux the mixture overnight.
-
Remove the excess POCl₃ by rotary evaporation.
-
Carefully pour the residue into a mixture of ice and water (~4 L).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 2,4-dichloro-7-fluoroquinazoline.[7]
Causality of Experimental Choices:
-
The use of sodium cyanate in the first step facilitates the formation of a urea intermediate, which then cyclizes to the quinazolinedione under basic conditions.
-
Phosphorus oxychloride in the second step is a powerful chlorinating agent that converts the dione into the dichloroquinazoline, a versatile intermediate for nucleophilic substitution reactions.
-
N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction.
Caption: Synthetic pathway for 2,4-dichloro-7-fluoroquinazoline.
Synthesis of Benzothiazole Derivatives
Benzothiazoles are another important class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities.[8][9] A common route to substituted benzothiazoles involves the reaction of an o-aminothiophenol with a carboxylic acid or its derivative.
Protocol 2: General Synthesis of 6-Fluoro-7-chloro-benzothiazole Derivatives
This protocol provides a general pathway to substituted benzothiazoles starting from the corresponding aniline, which can be derived from this compound.
Step 1: Synthesis of 2-Amino-6-fluoro-7-chloro(1,3)benzothiazole
-
Cool glacial acetic acid (20 ml) below room temperature.
-
Add potassium thiocyanate (8 g, 0.08 mol) and 4-fluoro-3-chloroaniline (1.45 g, 0.01 mol).
-
Stir the mixture and add bromine in acetic acid dropwise until a yellow color persists.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.
Step 2: Synthesis of Substituted Benzothiazoles
The 2-amino group of the benzothiazole core can be further functionalized. For example, reaction with various aldehydes can yield Schiff bases, which can then be cyclized to form other heterocyclic rings.[10]
Causality of Experimental Choices:
-
Potassium thiocyanate and bromine in situ generate thiocyanogen, which acts as the electrophile in the cyclization reaction.
-
Glacial acetic acid serves as both a solvent and a catalyst for the reaction.
Caption: General pathway for benzothiazole synthesis.
Synthesis of Benzodiazepine Derivatives
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[11] Synthetic routes often involve the cyclization of an appropriately substituted o-aminobenzophenone or a related precursor.
Protocol 3: Synthesis of a Fludiazepam Intermediate (A Benzodiazepine)
This protocol describes the synthesis of a key intermediate for Fludiazepam, a 1,4-benzodiazepine, starting from o-fluorobenzoic acid, a related starting material to our topic compound.
-
Prepare o-fluorophenyllithium and carbonate it with ¹⁴CO₂ to obtain o-fluorobenzoic-¹⁴C acid.
-
Condense the labeled benzoic acid with N-(4-chlorophenyl)-N-methylethylenediamine to form an amide intermediate.
-
Perform a Bischler-Napieralski cyclization of the amide using phosphorus pentoxide and phosphorus oxychloride to yield 7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1-methyl-1H-1,4-benzodiazepine.[12]
Causality of Experimental Choices:
-
The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines and related heterocyclic systems, involving the cyclization of a β-arylethylamide.
-
Phosphorus pentoxide and phosphorus oxychloride act as dehydrating and activating agents to facilitate the cyclization.
Caption: Key steps in the synthesis of a benzodiazepine intermediate.
Characterization of Synthesized Heterocyclic Compounds
The unambiguous identification and characterization of the synthesized heterocyclic compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.[13][14] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-F, C-Cl).[15][16] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[11] |
| Elemental Analysis | Confirms the elemental composition of the synthesized compound.[13] |
| X-ray Crystallography | Provides the precise three-dimensional structure of crystalline compounds.[7] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its unique substitution pattern provides a strategic advantage in designing and executing synthetic routes to medicinally important scaffolds such as quinazolines, benzothiazoles, and benzodiazepines. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry, facilitating the development of new chemical entities with potential therapeutic applications. The careful selection of reaction conditions and a thorough understanding of the underlying reaction mechanisms are key to successfully harnessing the synthetic potential of this remarkable starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. This compound | CAS 434-75-3 [matrix-fine-chemicals.com]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis of 7‐chloro‐1,3‐dihydro‐5‐(2‐fluorophenyl)‐1‐methyl‐2H‐1,4‐benzodiazepin‐2‐one‐5‐14C (fludiazepam‐14C) | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note & Protocols: Synthesis and Antimicrobial Evaluation of 2-Chlorobenzoic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities that can overcome existing resistance mechanisms. Aromatic carboxylic acids, particularly derivatives of benzoic acid, have long been recognized for their antimicrobial potential.[1] Their mechanism of action is often attributed to the disruption of cellular pH homeostasis; the undissociated, lipophilic acid can penetrate microbial cell membranes, and upon entering the higher pH of the cytoplasm, it dissociates, acidifying the cell's interior and inhibiting critical metabolic processes.[2][3]
2-Chlorobenzoic acid serves as a versatile and cost-effective starting material for creating diverse libraries of compounds. The presence of the chlorine atom at the ortho position influences the acidity and electronic properties of the molecule, providing a unique starting point for chemical modification.[4] This guide provides a comprehensive framework for the synthesis of various 2-chlorobenzoic acid derivatives—including esters, amides, and Schiff bases—and details robust protocols for evaluating their antimicrobial efficacy. We will explore the causal relationships between chemical structure and biological activity, offering insights to guide the rational design of next-generation antimicrobial agents.
Part 1: Synthesis of 2-Chlorobenzoic Acid Derivatives
The carboxyl group of 2-chlorobenzoic acid is the primary site for modification. To enhance reactivity for creating amides and esters, it is often first converted to a more reactive acyl chloride. This intermediate readily reacts with nucleophiles like alcohols and amines to form the desired derivatives.
Diagram 1: General workflow for synthesizing esters, amides, and Schiff bases from 2-chlorobenzoic acid.
Protocol 1: Synthesis of 2-Chlorobenzoyl Chloride (Intermediate)
Rationale: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying product purification.
Materials:
-
2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with 2-chlorobenzoic acid (1 eq.), add anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature under a fume hood.
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube.
-
Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 2-chlorobenzoyl chloride (a clear or pale yellow liquid/solid) is typically used in the next step without further purification.
Protocol 2: General Synthesis of 2-Chlorobenzoic Acid Esters
Rationale: Fischer esterification (direct reaction of a carboxylic acid and an alcohol) is often slow and requires harsh conditions. Using the highly reactive 2-chlorobenzoyl chloride allows for a rapid and efficient reaction with a wide range of alcohols under mild conditions. Pyridine is used as a base to neutralize the HCl byproduct.
Materials:
-
Crude 2-chlorobenzoyl chloride (from Protocol 1)
-
Desired alcohol (R-OH) (1.1 eq.)
-
Pyridine or triethylamine (1.2 eq.)
-
Anhydrous diethyl ether or DCM
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 2-chlorobenzoyl chloride (1 eq.) in anhydrous DCM in a flask.
-
Cool the flask in an ice bath (0°C).
-
In a separate flask, dissolve the desired alcohol (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Add the alcohol/pyridine solution dropwise to the cooled acyl chloride solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ester product by column chromatography or recrystallization as needed.
Protocol 3: General Synthesis of 2-Chlorobenzoic Acid Amides
Rationale: Similar to ester synthesis, the Schotten-Baumann reaction of an acyl chloride with an amine is a highly efficient method for forming amide bonds under mild conditions.
Procedure: Follow the procedure outlined in Protocol 2 , substituting the alcohol (R-OH) with a primary or secondary amine (R-NH₂ or R₂NH). The workup procedure remains the same. Amide products often have lower solubility and may precipitate from the reaction mixture, in which case they can be collected by filtration.
Protocol 4: Synthesis of Schiff Bases via 2-Chlorobenzohydrazide
Rationale: Studies have indicated that Schiff bases of 2-chlorobenzoic acid are particularly potent antimicrobial agents.[5][6] This two-step synthesis first creates a hydrazide, which is then condensed with an aldehyde or ketone to form the C=N imine linkage characteristic of a Schiff base.
Step A: Synthesis of 2-Chlorobenzohydrazide
-
Prepare 2-chlorobenzoyl chloride as described in Protocol 1 .
-
Dissolve the crude acyl chloride in a suitable solvent like THF or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (N₂H₄·H₂O) (2.0 eq.) dropwise. A white precipitate will form immediately.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain 2-chlorobenzohydrazide.
Step B: Synthesis of the Schiff Base
-
Dissolve 2-chlorobenzohydrazide (1 eq.) in ethanol, adding a few drops of glacial acetic acid as a catalyst.
-
Add the desired substituted aromatic aldehyde (R'-CHO) (1 eq.).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often crystallizes out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Part 2: Antimicrobial Activity Evaluation
To assess the efficacy of the newly synthesized compounds, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a quantitative and reproducible technique widely adopted in microbiology.[7][8]
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[9] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Diagram 2: Step-by-step workflow for the broth microdilution MIC assay.
Materials:
-
Synthesized 2-chlorobenzoic acid derivatives
-
Standard control antibiotics (e.g., Norfloxacin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each synthesized derivative and control antibiotic in DMSO (e.g., at 10 mg/mL).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] d. Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup (Serial Dilution): a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound solution (prepared in MHB at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (broth and inoculum, no compound). e. Well 12 serves as the sterility control (broth only).
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The analysis of MIC values across a range of derivatives provides critical insights into the structure-activity relationship (SAR), guiding future compound design.
Key SAR Observations from Literature
-
Schiff Bases vs. Esters: Several studies have shown that Schiff bases derived from 2-chlorobenzoic acid tend to exhibit more potent antimicrobial activity than the corresponding ester derivatives.[5][6][10] This suggests the imine (-C=N-) linkage and the extended aromatic system are crucial for enhanced biological activity.
-
Impact of Substituents: The type and position of substituents on the aromatic rings significantly influence activity. Electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial membranes or interact with target sites.[11]
-
Gram-Negative vs. Gram-Positive Activity: Derivatives often show differential activity. For instance, some compounds are more effective against Gram-negative bacteria like E. coli, while others are more potent against Gram-positive bacteria like S. aureus.[5][12] This is likely due to differences in the bacterial cell wall structure, particularly the presence of the outer lipopolysaccharide membrane in Gram-negative bacteria.[12]
Diagram 3: Conceptual map of the Structure-Activity Relationship (SAR) for 2-chlorobenzoic acid derivatives.
Tabulated Data Summary
The following table summarizes hypothetical but representative data that could be generated using the protocols above, based on trends reported in the literature.
| Compound ID | Derivative Type | R-Group / R'-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| C-1 | Ester | -CH₂CH₃ (Ethyl) | >256 | >256 |
| C-2 | Amide | -CH₂Ph (Benzyl) | 128 | 256 |
| C-3 | Schiff Base | R' = 4-Nitrophenyl | 32 | 64 |
| C-4 | Schiff Base | R' = 4-Hydroxyphenyl | 64 | 128 |
| Norfloxacin | Control | N/A | 1 | 0.5 |
Interpretation: The data illustrates that derivatization is key to imparting antimicrobial activity. The simple ethyl ester (C-1) is largely inactive. The amide (C-2) shows modest activity. The Schiff bases (C-3 and C-4) demonstrate significantly improved potency, with the electron-withdrawing nitro group in C-3 leading to the lowest MIC value among the synthesized compounds, consistent with published findings.[5]
Conclusion and Future Directions
2-Chlorobenzoic acid is a highly valuable scaffold for the synthesis of novel antimicrobial agents. The protocols detailed herein provide a robust and reproducible methodology for creating diverse esters, amides, and Schiff bases and for quantifying their biological activity. The SAR data clearly indicates that Schiff base derivatives are a particularly promising class of compounds for further development.
Future work should focus on:
-
Expanding the Library: Synthesizing a broader range of derivatives with diverse electronic and steric properties to further refine the SAR.
-
Mechanism of Action Studies: Investigating how the most potent compounds exert their antimicrobial effect, for example, through membrane disruption or enzyme inhibition.[13][14]
-
Broad-Spectrum Screening: Testing active compounds against a wider panel of clinically relevant and drug-resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA).[12]
-
Toxicity Assessment: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
By systematically applying these synthetic and microbiological protocols, researchers can accelerate the discovery of new drug candidates derived from 2-chlorobenzoic acid to help combat the global threat of antimicrobial resistance.
References
- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. woah.org [woah.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Suzuki Coupling with 2-Chloro-6-fluorobenzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development facing the unique challenges of the Suzuki-Miyaura coupling with 2-Chloro-6-fluorobenzaldehyde. This sterically hindered and electronically deactivated aryl chloride presents a formidable substrate in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction: Understanding the Inherent Difficulties
The Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde is particularly challenging due to a confluence of steric and electronic factors.[1][2] The presence of two ortho-substituents, a chloro and a fluoro group, creates significant steric hindrance around the palladium catalyst's reaction site.[3][4] This congestion impedes the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, aryl chlorides are inherently less reactive than their bromide or iodide counterparts in this step.[1][3] The electron-withdrawing nature of both the fluorine and the aldehyde groups further deactivates the aromatic ring, making the C-Cl bond stronger and less susceptible to cleavage by the palladium catalyst.[2]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde, providing explanations and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Q1: My reaction shows little to no consumption of 2-Chloro-6-fluorobenzaldehyde. What are the likely causes and how can I address them?
A1: This is a common and frustrating issue, often stemming from an insufficiently active catalytic system for this challenging substrate. Let's break down the potential culprits:
-
Suboptimal Catalyst/Ligand Combination: The choice of the palladium precursor and, more critically, the ligand is paramount for activating the inert C-Cl bond.[3]
-
Expert Insight: Standard ligands like triphenylphosphine are often ineffective. You require bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the oxidative addition of the aryl chloride and stabilize the active catalytic species.[1] Consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction of a Pd(II) precursor.[3]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][6]
-
Expert Insight: The strength and nature of the base are critical. For this demanding coupling, stronger, non-coordinating bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often necessary.[2][7] Ensure the base is anhydrous and finely powdered to maximize its reactivity.
-
-
Insufficient Reaction Temperature: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides.
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low conversion.
Issue 2: Prominent Side Reactions
Q2: My reaction is messy, with significant byproducts. What are the common side reactions and how can I minimize them?
A2: Several side reactions can plague the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde. Identifying them is the first step to mitigation.
-
Homocoupling of the Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid partner.
-
Causality & Solution: Homocoupling is often promoted by the presence of oxygen.[3][8] Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintain a strict inert atmosphere throughout the experiment.[3] Using a Pd(0) source can also help suppress this side reaction.[3]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Causality & Solution: This can be an issue with unstable boronic acids, especially in aqueous or protic solvents.[1][3] Using the corresponding boronic acid pinacol ester instead of the free acid can enhance stability.[1] Employing a milder base (e.g., K₂CO₃) or a less aqueous solvent system can also minimize protodeboronation.[1]
-
-
Dehalogenation of the Aryl Chloride: The starting material is converted to 6-fluorobenzaldehyde.
-
Causality & Solution: This can occur in the presence of a hydride source, which can arise from certain bases or solvents at elevated temperatures.[8] Careful selection of the base and solvent, along with optimizing the reaction temperature, is key.
-
Issue 3: Aldehyde Group Interference
Q3: Could the aldehyde functional group on my substrate be causing problems?
A3: While aldehydes are generally tolerated in Suzuki couplings, they are not entirely innocent bystanders.
-
Coordination to Palladium: The aldehyde's carbonyl group can coordinate to the palladium center.[9][10] This coordination can sometimes inhibit the catalytic cycle by occupying a coordination site.
-
Expert Insight: If you suspect aldehyde interference, the choice of a bulky ligand is even more critical, as it can create a steric environment that disfavors this unproductive coordination.
-
-
Side Reactions of the Aldehyde: Under harsh conditions (e.g., very high temperatures or strongly basic conditions), the aldehyde group itself could potentially undergo side reactions.
-
Expert Insight: Monitor your reaction carefully for any unexpected products and try to use the mildest conditions possible that still afford a good reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for this specific coupling?
A1: For the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde, a robust starting point would be to use a second-generation Buchwald precatalyst, such as SPhos Pd G2 or XPhos Pd G3 (1-3 mol%). These are air- and moisture-stable and generate the active Pd(0) species reliably. The ligand-to-palladium ratio should be carefully controlled, typically between 1:1 to 2:1.
Q2: Which solvent system is generally recommended?
A2: Anhydrous, polar aprotic solvents are typically the best choice. Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[3] A small amount of water is often added to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[3] However, the amount of water should be carefully controlled to avoid excessive protodeboronation.
Q3: How critical is the purity of the boronic acid?
A3: Very critical. Impurities in the boronic acid, such as the corresponding homocoupled biaryl or residual starting materials from its synthesis, can complicate the reaction and purification. It's advisable to use high-purity boronic acid or to purify it before use.
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Absolutely. Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[1][11] They are an excellent alternative for challenging couplings.
Recommended Starting Protocol
This protocol is a generalized starting point and may require optimization for your specific boronic acid partner.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-6-fluorobenzaldehyde, the arylboronic acid, the palladium precatalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe, followed by the degassed water (e.g., a 10:1 solvent-to-water ratio). Ensure all liquids are thoroughly degassed prior to use.[3]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 80–110 °C.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]
General Reaction Scheme
Caption: General scheme for the Suzuki coupling.
Comparative Data for Catalyst Systems
| Catalyst System | Ligand Type | Typical Loading (mol%) | Recommended For |
| Pd(OAc)₂ / SPhos | Buchwald Biaryl Phosphine | 1-3 | General starting point for sterically hindered aryl chlorides.[3] |
| XPhos Pd G3 | Buchwald Precatalyst | 1-3 | Highly active for challenging couplings, including heteroaryl chlorides. |
| Pd₂(dba)₃ / RuPhos | Buchwald Biaryl Phosphine | 1-3 | Effective for electron-rich and sterically demanding substrates. |
| PEPPSI-IPr | NHC Precatalyst | 2-5 | N-Heterocyclic Carbene option, good for certain substrate classes. |
Note: Optimal catalyst loading can vary depending on the specific substrates and desired reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of fluorobenzoic acids and how to avoid them
Welcome to the technical support center for the synthesis of fluorobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and avoid side reactions in their synthetic routes. The following guides are structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone for introducing fluorine into an aromatic ring, starting from an aminobenzoic acid. While effective, it is prone to several side reactions that can significantly impact yield and purity.
FAQ 1: My Balz-Schiemann reaction is producing a low yield of the desired fluorobenzoic acid and a significant amount of tar-like substances. What is causing this and how can I fix it?
Answer:
Low yields and tar formation are common issues in the Balz-Schiemann reaction, often stemming from the instability of the diazonium salt intermediate. The primary causes are elevated temperatures during diazotization and decomposition, as well as the presence of moisture.
Causality: Aryl diazonium salts are notoriously unstable at higher temperatures. Premature decomposition leads to a cascade of radical reactions, resulting in polymerization and the formation of complex, insoluble tars.[1][2] Water can also react with the diazonium salt to produce undesired phenolic byproducts.
Troubleshooting Guide:
| Parameter | Problem | Solution | Scientific Rationale |
| Temperature | Diazotization temperature is too high (>< 5 °C). | Maintain a strict temperature range of 0–5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. | Lower temperatures stabilize the diazonium salt, preventing premature decomposition and subsequent tar formation. |
| Moisture | Presence of water during the isolation and decomposition of the diazonium tetrafluoroborate salt. | Ensure all glassware is thoroughly dried. The isolated diazonium tetrafluoroborate salt must be completely dry before thermal decomposition.[3] | Water can hydrolyze the diazonium salt to a phenol, which can then participate in further side reactions. |
| Solvent Choice | Using polar aprotic solvents for decomposition. | Consider using low- or non-polar solvents like hexane or chlorobenzene for the thermal decomposition step.[2][4] | Low-polarity solvents can improve the yield of the desired aryl fluoride by minimizing side reactions.[2][4] |
| Decomposition | Uncontrolled thermal decomposition. | Perform the decomposition in a high-boiling point, inert solvent to ensure even heat distribution. Alternatively, photochemical decomposition under visible light can be a milder alternative.[2][4] | Controlled decomposition prevents localized overheating and explosive decomposition, which can lead to tar formation. |
FAQ 2: I am observing brightly colored impurities in my reaction mixture. What are these and how can I prevent their formation?
Answer:
The formation of colored impurities is often due to the generation of azo compounds. This occurs when the diazonium salt intermediate couples with an electron-rich aromatic species present in the reaction mixture.[5][6][7][8]
Causality: The diazonium ion is an electrophile and can react with unreacted aminobenzoic acid (or other nucleophilic aromatic compounds) in an electrophilic aromatic substitution reaction to form an azo dye. This is a common side reaction if the diazotization is incomplete or if there is an excess of the starting amine.[5][8]
Troubleshooting Guide:
-
Ensure Complete Diazotization: Add sodium nitrite slowly and ensure it is in a slight molar excess to drive the conversion of the primary amine to the diazonium salt.
-
Maintain Low Temperatures: As with preventing tar formation, keeping the temperature between 0-5 °C minimizes the rate of competing azo coupling reactions.
-
Control pH: The coupling reaction is pH-dependent. Maintaining a strongly acidic medium (pH < 2) during diazotization protonates the remaining free amine, deactivating it towards electrophilic attack by the diazonium salt.
Below is a workflow to minimize side reactions during the Balz-Schiemann reaction:
Caption: Workflow for minimizing side reactions in the Balz-Schiemann reaction.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of fluorobenzoic acids via SNAr typically involves the displacement of a leaving group (often chlorine or a nitro group) by a fluoride ion. This method is most effective when the aromatic ring is activated by electron-withdrawing groups.
FAQ 3: My SNAr fluorination reaction is sluggish and gives low yields, even at high temperatures. How can I improve the reaction rate and conversion?
Answer:
Slow reaction rates and low conversions in SNAr fluorination are often due to the presence of water and the choice of fluoride source.
Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate.[9] The stability of this intermediate, and thus the reaction rate, is highly dependent on the reaction conditions. Water can hydrate the fluoride ions, reducing their nucleophilicity, and can also participate in side reactions.
Troubleshooting Guide:
| Parameter | Problem | Solution | Scientific Rationale |
| Water Content | Presence of water in the solvent or reagents. | Use anhydrous solvents and fluoride sources. Consider using anhydrous tetramethylammonium fluoride (Me4NF) or generating it in situ.[10][11] | Anhydrous conditions enhance the nucleophilicity of the fluoride ion, leading to faster reaction rates.[10][11] |
| Fluoride Source | Low solubility or reactivity of the fluoride salt (e.g., KF). | Use a more soluble and reactive fluoride source like cesium fluoride (CsF) or tetraalkylammonium fluorides. Phase-transfer catalysts can also be employed with KF.[11] | Higher concentrations of "naked" fluoride ions in solution increase the frequency of nucleophilic attack on the aromatic ring. |
| Substrate Activation | Insufficient activation of the aromatic ring. | Ensure that a strong electron-withdrawing group (e.g., -NO2, -CN, -CF3) is present ortho or para to the leaving group. | Electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction.[9] |
Section 3: Electrophilic Fluorination
Modern electrophilic fluorinating agents, such as Selectfluor®, offer a direct way to introduce fluorine onto an aromatic ring. However, their high reactivity can lead to a lack of selectivity and unwanted side reactions.
FAQ 4: When attempting to fluorinate benzoic acid with Selectfluor®, I am observing decarboxylation and the formation of other byproducts instead of the desired fluorobenzoic acid. Why is this happening?
Answer:
Selectfluor® is a powerful oxidizing agent in addition to being an electrophilic fluorine source.[12] The carboxylic acid group of benzoic acid can be susceptible to oxidation, leading to decarboxylation. The reaction medium also plays a critical role in determining the reaction pathway.
Causality: The reaction can proceed through a radical mechanism, particularly under photolytic conditions or in the presence of a catalyst, where the carboxylate is oxidized, leading to the loss of CO2 and the formation of an aryl radical.[13][14] This radical can then be trapped by a fluorine atom. In some cases, Selectfluor® can also react with the carboxylic acid to form an acyl fluoride.[14][15]
Troubleshooting Guide:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the fluorination step. The ester is less susceptible to oxidation and can be hydrolyzed back to the carboxylic acid after fluorination.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Non-aqueous conditions may favor direct fluorination of the ring, while aqueous media can promote decarboxylative pathways.[16]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize oxidative side reactions.
The decision-making process for troubleshooting electrophilic fluorination is outlined below:
Caption: Troubleshooting unwanted decarboxylation in electrophilic fluorination.
Section 4: Other Synthetic Routes
FAQ 5: I am using potassium permanganate to oxidize a fluorotoluene to fluorobenzoic acid, but the reaction is incomplete. How can I drive it to completion without causing over-oxidation?
Answer:
Incomplete oxidation with permanganate can be due to insufficient reagent, suboptimal pH, or poor mass transfer.
Causality: The oxidation of a methyl group to a carboxylic acid is a multi-step process. The reaction rate is influenced by pH and the solubility of the reactants.[17] If the permanganate is consumed before all the starting material has reacted, the reaction will be incomplete.
Troubleshooting Guide:
-
Stoichiometry: Use a slight excess of potassium permanganate to ensure complete conversion.
-
pH Control: The reaction is often more efficient under basic conditions. Adding a base like sodium carbonate can improve the reaction rate.
-
Phase-Transfer Catalyst: If the fluorotoluene has low solubility in the aqueous permanganate solution, a phase-transfer catalyst can be used to improve the reaction rate.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat should be avoided to prevent side reactions.
FAQ 6: I am attempting to synthesize a fluorobenzoic acid by hydrolyzing a trifluoromethyl-substituted precursor, but the reaction is not going to completion. What can I do?
Answer:
The hydrolysis of a trifluoromethyl group to a carboxylic acid typically requires harsh conditions, and incomplete conversion can be an issue.
Causality: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to hydrolysis. The reaction often requires strong acids and high temperatures.
Troubleshooting Guide:
-
Reaction Conditions: Ensure that sufficiently harsh conditions are used, such as fuming sulfuric acid with boric acid as a catalyst.[18]
-
Reaction Time: These reactions can be slow; ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Monitoring: Monitor the reaction progress by techniques such as NMR or HPLC to determine when the reaction is complete.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. questjournals.org [questjournals.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.mpg.de [pure.mpg.de]
- 17. Permanganate Oxidation of Organic Contaminants and Model Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 2-Chloro-6-fluorobenzoic Acid: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-6-fluorobenzoic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile yet sensitive compound. This resource moves beyond standard protocols to explain the "why" behind experimental choices, ensuring the integrity and success of your research.
Section 1: Understanding the Inherent Stability of this compound
This compound is a halogenated aromatic carboxylic acid widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, conferred by the chloro, fluoro, and carboxylic acid functional groups, also makes it susceptible to various degradation pathways. A foundational understanding of its stability is paramount for reliable experimental outcomes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [1][2][3][4] |
| Molecular Weight | 174.56 g/mol | [1][3][5][6] |
| Melting Point | 155-159 °C | [1][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Storage Temperature | 2-30°C | [7] |
Frequently Asked Questions (FAQs) on Stability:
Q1: What are the primary factors that can influence the stability of this compound in the laboratory?
A1: The stability of this compound is primarily influenced by four key factors: temperature, light (specifically UV radiation), pH (in aqueous solutions), and the presence of strong oxidizing or reducing agents. Understanding and controlling these factors are critical to preventing unwanted degradation during storage and experimentation.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[7] The recommended storage temperature is between 2-30°C.[7] Storing it in an inert atmosphere (e.g., under argon or nitrogen) can further prevent oxidative degradation, although this is not always necessary for short-term storage.
Q3: Is this compound stable in common organic solvents?
A3: this compound exhibits good stability in many common organic solvents such as methanol, ethanol, acetone, and ethyl acetate under standard laboratory conditions. However, prolonged storage in solution, especially in the presence of light or elevated temperatures, can lead to gradual degradation. For quantitative applications, it is always best practice to prepare fresh solutions.
Section 2: Major Degradation Pathways and Their Mechanisms
Understanding the potential degradation pathways of this compound is crucial for designing robust experiments and accurately interpreting results. Degradation can occur through several mechanisms, each leading to a unique set of byproducts.
Photodegradation: The Impact of Light Exposure
Aromatic compounds, particularly those with halogen substituents, are often susceptible to photodegradation. Exposure to ultraviolet (UV) light can initiate the cleavage of the carbon-halogen bonds.
Mechanism:
Studies on related chloro/fluoro-benzoic acid derivatives suggest that upon UV irradiation in the presence of a photocatalyst like TiO₂, the primary degradation step is dechlorination , which occurs more readily than defluorination due to the weaker carbon-chlorine bond compared to the carbon-fluorine bond.[9] This is followed by the cleavage of the aromatic ring, eventually leading to mineralization into CO₂, water, and inorganic halides.[9]
Experimental Considerations:
-
Protect from Light: All experiments involving this compound, especially when in solution, should be conducted in amber glassware or under light-protected conditions to minimize photolytic degradation.
-
Wavelength Matters: The rate of photodegradation is dependent on the wavelength of the light source. Shorter wavelengths (UVC and UVB) are generally more detrimental than UVA and visible light.
Caption: Proposed photodegradation pathway of this compound.
Microbial Degradation: A Biological Pathway
In environmental and biological systems, microorganisms have evolved enzymatic machinery to degrade halogenated aromatic compounds. While specific pathways for this compound are not extensively detailed, studies on related compounds provide valuable insights.
Mechanism:
Bacteria, particularly species of Pseudomonas, Alcaligenes, and Aureobacterium, are known to degrade chlorobenzoic and fluorobenzoic acids.[10] The initial step often involves a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol-like intermediate. This is a critical step that can lead to the removal of the halogen substituents. The ring is then cleaved, typically via an ortho or meta cleavage pathway, and the resulting aliphatic intermediates are funneled into central metabolic pathways. For some fluorobenzoic acids, a dead-end metabolite, 2-fluoro-cis,cis-muconic acid, has been identified.
Experimental Considerations:
-
Sterility is Key: When studying the abiotic degradation of this compound, it is crucial to maintain sterile conditions to prevent microbial contamination, which could lead to misleading results.
-
Inoculum Source: For biodegradation studies, the choice of microbial inoculum is critical. Cultures isolated from contaminated sites may harbor organisms with a higher potential for degrading halogenated aromatics.
Caption: Generalized microbial degradation pathway for halogenated benzoic acids.
Thermal and Hydrolytic Degradation
Thermal Stability:
While specific thermal decomposition data for this compound is limited in publicly available literature, its melting point of 155-159°C suggests it is a relatively stable solid.[1][7] At temperatures significantly above its melting point, decomposition is expected. The likely initial step would be decarboxylation (loss of CO₂), followed by further breakdown of the chlorinated and fluorinated aromatic ring.
Hydrolytic Stability:
The carboxylic acid group is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis can be forced. The stability of the carbon-halogen bonds to hydrolysis under typical experimental aqueous conditions (pH 4-9) is generally high.
Section 3: Troubleshooting Guide for Experimental Workflows
Encountering unexpected results is a common part of research. This section provides a troubleshooting guide for common issues that may arise during the handling and analysis of this compound.
Analytical Challenges (HPLC)
Problem: Poor peak shape (tailing or fronting) in HPLC analysis.
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The acidic nature of the carboxylic acid and the presence of halogens can lead to interactions with active sites on the HPLC column, causing peak tailing. | 1. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid (e.g., use a buffer with a pH well below the pKa of the analyte). 2. Use a High-Quality Column: Employ a modern, end-capped C18 column with low silanol activity. 3. Add an Ion-Pairing Reagent: For very problematic tailing, consider adding an ion-pairing reagent to the mobile phase. |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce Injection Volume: If dissolving in a weaker solvent is not possible, reduce the injection volume. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. | 1. Dilute the Sample: Prepare a more dilute sample and re-inject. |
Problem: Inconsistent retention times.
| Potential Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Composition Drift | Inaccurate mixing of mobile phase components or evaporation of a volatile component can alter the elution strength. | 1. Prepare Fresh Mobile Phase: Always use freshly prepared and thoroughly degassed mobile phase. 2. Check Pump Performance: Ensure the HPLC pump is functioning correctly and delivering a consistent flow rate. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. | 1. Use a Column Oven: Employ a column oven to maintain a constant temperature for the analytical column. |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase can lead to drifting retention times. | 1. Ensure Proper Equilibration: Allow the column to equilibrate with the new mobile phase for a sufficient time (typically 10-20 column volumes). |
General Experimental Issues
Problem: Low recovery of this compound during sample preparation.
| Potential Cause | Explanation | Troubleshooting Steps |
| Adsorption to Surfaces | The compound may adsorb to glass or plastic surfaces, especially at low concentrations. | 1. Silanize Glassware: For trace analysis, consider silanizing glassware to reduce active sites. 2. Use Polypropylene: Polypropylene labware may be a better alternative to glass in some cases. |
| Degradation during Extraction | If the extraction process involves harsh conditions (e.g., high temperature, extreme pH), degradation may occur. | 1. Optimize Extraction Conditions: Use milder extraction conditions where possible. 2. Work Quickly: Minimize the time the sample is exposed to potentially degrading conditions. |
| Incomplete Dissolution | The compound may not be fully dissolved in the chosen solvent, leading to inaccurate concentrations. | 1. Verify Solubility: Ensure the compound is fully dissolved by visual inspection and consider gentle warming or sonication if necessary. |
Section 4: Experimental Protocols
This section provides a starting point for developing analytical methods for this compound.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general HPLC method for the quantification of this compound. This method should be optimized for your specific instrumentation and sample matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or determine the λmax of this compound in your mobile phase)
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute your experimental samples to fall within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the experimental samples.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the calibration curve.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAS 434-75-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound (CAS 434-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Zhejiang Dayang Biotech Group Co., Ltd.--2-Chloro-6-Fluorobenzoic Acid [dyhg.com]
- 7. This compound for synthesis 434-75-3 [sigmaaldrich.com]
- 8. This compound | 434-75-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in experiments with 2-Chloro-6-fluorobenzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-Chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven insights for experiments involving this versatile yet challenging building block. The unique structural features of this compound—namely the sterically demanding 2,6-disubstitution and the less reactive aryl chloride—often lead to inconsistent results. This document provides a structured approach to overcoming these common hurdles.
Section 1: Core Characteristics and Handling
This section addresses frequently asked questions regarding the fundamental properties and proper handling of this compound, which are crucial for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the basic properties is the first step in designing a robust experimental plan. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 434-75-3 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1][2] |
| Molecular Weight | 174.56 g/mol | [1][3] |
| Appearance | White to off-white or brown crystalline powder | [1] |
| Melting Point | 155 - 159 °C | [1][4] |
| Purity (Typical) | ≥ 98% (by acidimetric titration) | [1] |
| Storage | Store at 2 - 8 °C in a dry, well-ventilated place | [1] |
Q2: How can I reliably assess the purity of my this compound starting material?
A2: The purity of the starting material is paramount. While suppliers provide a Certificate of Analysis (CoA), independent verification is recommended, especially if you are observing inconsistent results.
-
¹H NMR: This is a quick method to check for organic impurities. The spectrum in CDCl₃ should show characteristic multiplets in the aromatic region (~7.0-7.5 ppm).[4]
-
Acid-Base Titration: As stated on most CoAs, this is the standard method for determining the assay of the carboxylic acid.[1]
-
HPLC/LC-MS: These are highly sensitive methods for detecting trace impurities that may not be visible by NMR. Developing a simple isocratic or gradient method can provide a quantitative assessment of purity.[5]
Q3: What is the conformational behavior of this molecule and does it affect reactivity?
A3: Yes, its conformation has significant implications. Due to the internal rotations around the C-C and C-O bonds, this compound exists in different conformations. The lowest energy, and therefore most populated, conformer is the cis form, where the carboxylic acid proton forms a weak intramolecular hydrogen bond with one of the ortho-halogens.[6][7] This conformation can stabilize the ground state and slightly increase the activation energy required for reactions at the carboxylic acid group, contributing to its sluggish reactivity.
Section 2: Troubleshooting Amide Bond Formation
The formation of amides from this compound is a frequent challenge due to severe steric hindrance around the carboxylic acid.
Q4: My amidation reaction is failing or providing very low yields with standard coupling reagents like EDC/HOBt. What is the underlying cause?
A4: The primary cause is steric hindrance. The ortho-chloro and ortho-fluoro substituents act as bulky guards, severely restricting the access of the amine nucleophile to the activated carboxylic acid intermediate (e.g., an O-acylisourea intermediate when using a carbodiimide).[8][9] This steric clash dramatically increases the activation energy of the reaction, causing standard, moderately reactive coupling agents to fail.
Q5: What is the best strategy to overcome steric hindrance in amide coupling reactions with this substrate?
A5: A two-pronged approach is necessary: selecting a more potent coupling reagent and optimizing reaction conditions.
-
Use High-Potency Coupling Reagents: Phosphonium salt-based reagents like BOP , PyBOP , or HATU are generally more effective than carbodiimides for sterically hindered substrates. They generate highly reactive acyloxy-phosphonium intermediates that are more susceptible to nucleophilic attack.[10][11]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the steric barrier.
-
Solvent: Aprotic polar solvents like DMF or NMP are often superior to dichloromethane or THF for these difficult couplings.
-
Reaction Time: These reactions often require extended periods (12-24 hours) to reach completion. Monitor progress by TLC or LC-MS.
-
Workflow: Troubleshooting Poor Amide Coupling
Below is a logical workflow for addressing failed amidation reactions.
Caption: Troubleshooting workflow for amidation reactions.
Protocol: Robust Amidation of this compound
This protocol employs HATU, a highly effective coupling reagent for sterically demanding systems.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).
-
Reagent Addition: Add HATU (1.2 equiv.) and dissolve the solids in anhydrous DMF (approx. 0.2 M).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equiv.), to the solution and stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-50 °C for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
The use of this compound in Suzuki-Miyaura coupling is complicated by the low reactivity of the C-Cl bond and steric hindrance.
Q6: My Suzuki coupling reaction is sluggish and gives low conversion. What are the most critical factors I need to address?
A6: For this substrate, success hinges on three critical factors: the catalyst system, the base, and rigorous reaction conditions.[12]
-
Catalyst System: The C-Cl bond is significantly less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[12][13] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a highly active catalyst system, which is typically generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the challenging oxidative addition step.[12][14]
-
Base Selection: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are often superior choices over weaker bases like K₂CO₃ or bases that can act as hydride sources like alkoxides.[14]
-
Reaction Conditions: Anhydrous solvents (e.g., dioxane, toluene, THF) and the strict exclusion of oxygen are essential to prevent catalyst deactivation and side reactions like boronic acid homocoupling.[12][14] Higher temperatures (80-110 °C) are typically required.
Diagram: Suzuki Catalytic Cycle Highlighting the Challenge
Caption: The Suzuki catalytic cycle. Oxidative addition is often rate-limiting.
Q7: I am observing significant byproducts. How can I identify and minimize them?
A7: Several side reactions are common with this substrate.
-
Protodehalogenation: This is the replacement of the chlorine atom with hydrogen, resulting in 2-fluorobenzoic acid. It can be caused by impurities acting as a hydride source or by using protic solvents like alcohols. Solution: Use anhydrous aprotic solvents (dioxane, toluene) and a non-nucleophilic, anhydrous base like K₃PO₄.[14]
-
Boronic Acid Homocoupling: This forms a biaryl byproduct from the boronic acid partner (Ar'-Ar'). It is primarily caused by the presence of oxygen. Solution: Ensure all reagents and solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive inert atmosphere throughout the reaction.[12]
-
Protodeboronation: This is the replacement of the boronic acid group with hydrogen. It is common with unstable boronic acids. Solution: Use a fresh batch of the boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester), which slowly releases the active species under the reaction conditions.[13][14]
Table: Recommended Conditions for Suzuki Coupling
| Component | Recommendation | Rationale | Source(s) |
| Aryl Halide | This compound or its methyl/ethyl ester | The ester can prevent potential coordination of the free acid to the palladium center. | [14] |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, effective, and air-stable (for Pd(OAc)₂) precursors. | [14] |
| Ligand | SPhos, RuPhos, XPhos, or other bulky biarylphosphines (1.2-1.5 equiv. to Pd) | Electron-rich, bulky ligands are essential to promote the oxidative addition of the inert C-Cl bond. | [12][14] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion. | [12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, anhydrous bases that facilitate transmetalation without promoting side reactions. | [14] |
| Solvent | Dioxane, Toluene, or THF (often with a small amount of water) | Anhydrous, aprotic solvents are crucial. A small amount of water can sometimes accelerate the reaction but may also promote side reactions if not carefully controlled. | [14] |
| Temperature | 80 - 110 °C | Higher temperatures are necessary to overcome the activation energy for this challenging coupling. | [12] |
Protocol: Optimized Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove palladium black.
-
Extraction: Wash the filtrate with water and brine. If the product is a carboxylic acid, perform a basic wash (e.g., 1M NaOH) to extract the product into the aqueous layer, then re-acidify the aqueous layer with 1M HCl and extract back into an organic solvent.[4]
-
Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography or recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 434-75-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
minimizing byproduct formation in the synthesis of 2-fluorobenzoic acid derivatives
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-fluorobenzoic acid and its derivatives. Our focus is on providing practical, in-depth troubleshooting strategies to minimize byproduct formation, enhance yield, and ensure the highest purity of your final compound. We will delve into the causality behind common synthetic pitfalls and offer field-proven solutions.
Introduction: The Challenge of Regiocontrolled Fluorination
2-Fluorobenzoic acid is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom at the ortho position can significantly alter a molecule's pharmacokinetic and physicochemical properties. However, its synthesis is often plagued by challenges, including the formation of isomeric impurities, phenolic byproducts, and degradation products, which can complicate purification and compromise final product quality. This support center provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Common Synthetic Routes & Byproduct Mitigation
This section addresses the most frequently encountered issues during the synthesis of 2-fluorobenzoic acid, categorized by the primary synthetic method.
Route 1: Diazotization of Anthranilic Acid (Balz-Schiemann Type Reaction)
This classic route involves the diazotization of anthranilic acid to form a diazonium salt, which is subsequently displaced by fluoride.[3][4] While effective, this reaction is highly sensitive to process parameters.
Frequently Asked Questions (FAQs):
Q1: My yield is significantly lower than expected. What are the primary causes?
Low yields in this reaction typically stem from two main issues: incomplete formation of the diazonium salt or its premature decomposition.[3][5]
-
Incomplete Diazotization: The reaction between the amine and nitrous acid is critical. Ensure the slow, dropwise addition of your nitrite source (e.g., NaNO₂) to the acidic solution of anthranilic acid.[5]
-
Diazonium Salt Instability: Diazonium salts are notoriously unstable. The most critical parameter is temperature control . The diazotization step must be maintained at 0-5 °C to prevent decomposition of the salt before the fluoride displacement can occur.[3][5] Excursions above this temperature will lead to nitrogen gas evolution and the formation of unwanted byproducts.
Q2: My final product is contaminated with salicylic acid. How can I prevent this?
The formation of salicylic acid is a classic example of a competing side reaction where water acts as a nucleophile, attacking the diazonium salt.[3]
-
Mechanism: The diazonium cation (Ar-N₂⁺) is highly electrophilic. If water is present in sufficient quantity, it will compete with the fluoride anion (F⁻), leading to the formation of a phenol after loss of N₂.
-
Mitigation:
Q3: The product has a distinct yellow or brown discoloration. What is the impurity and how is it removed?
Discoloration is often caused by the formation of highly colored azo compounds from side reactions of the diazonium salt or tar-like byproducts from decomposition.[3][6]
-
Prevention: Strict adherence to temperature control and stoichiometry can reduce the formation of these impurities. Using high-purity, colorless starting materials is also essential; older, colored 2-fluoroaminobenzene should be distilled prior to use.[6]
-
Purification:
Route 2: Oxidation of o-Fluorotoluene or o-Fluorobenzaldehyde
This approach involves oxidizing the methyl or aldehyde group of a fluorinated precursor. While seemingly straightforward, controlling the oxidation to prevent side reactions is key.
Frequently Asked Questions (FAQs):
Q1: The reaction is incomplete, and I have significant amounts of unreacted starting material.
This is a common issue related to the potency of the oxidation system.[3][5]
-
Oxidant Choice: Ensure you are using a sufficiently strong oxidizing agent (e.g., potassium permanganate) or an efficient catalytic system. A reported high-yield method uses a Cu(OAc)₂ and Co(OAc)₂ catalyst system with oxygen as the terminal oxidant.[5][7]
-
Stoichiometry and Conditions: Use a slight excess of the oxidant and ensure the reaction is allowed to proceed for a sufficient time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.[3] Temperature is also critical; insufficient heat may lead to an incomplete reaction.[5]
Q2: I've identified benzoic acid as a major byproduct. Why is this happening?
The formation of benzoic acid indicates the loss of the fluorine substituent, a process known as hydrodefluorination. This can occur via radical side reactions under harsh oxidation conditions.[3]
-
Mechanism: Aggressive oxidation conditions can generate radical intermediates on the aromatic ring, which can lead to the cleavage of the C-F bond.
-
Mitigation:
-
Milder Conditions: Avoid excessively high temperatures or overly concentrated oxidants. The Cu/Co catalytic system often allows for milder conditions (e.g., 70°C).[7]
-
Controlled Addition: Add the oxidant portion-wise to control any exotherms and maintain a steady reaction temperature.
-
Data Summary and Visualization
Table 1: Common Byproducts and Mitigation Strategies
| Synthetic Route | Common Byproduct | Probable Cause | Recommended Action |
| Diazotization | Salicylic Acid | Reaction of diazonium salt with water.[3] | Use anhydrous reagents or HBF₄/HF-pyridine.[4][5] |
| Azo Compounds | Side reactions of unstable diazonium salt.[3] | Maintain strict temperature control (0-5 °C); use activated carbon during workup.[3][5] | |
| Isomeric Fluorobenzoic Acids | Non-specific reaction conditions.[3] | Ensure precise and consistent temperature control.[3] | |
| Tar-like substances | Decomposition of reagents or intermediates.[6] | Ensure complete dissolution of starting materials; avoid prolonged boiling.[6] | |
| Oxidation | o-Fluorobenzaldehyde | Partial or incomplete oxidation of o-fluorotoluene.[3] | Increase reaction time or oxidant stoichiometry; ensure catalyst activity.[5] |
| Benzoic Acid | Radical-mediated hydrodefluorination.[3] | Employ milder, more controlled oxidation conditions; avoid excessive temperatures. |
Diagram 1: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
Diagram 2: Byproduct Formation in Diazotization of Anthranilic Acid
Caption: Competing reactions in the Balz-Schiemann synthesis.
Experimental Protocols
Protocol 1: Purification of Discolored 2-Fluorobenzoic Acid via Recrystallization
This protocol is designed to remove colored impurities, such as azo compounds, and improve the overall purity of the final product.[1]
-
Solvent Selection: Choose a solvent system in which 2-fluorobenzoic acid is highly soluble when hot and sparingly soluble when cold. Aqueous ethanol is a common and effective choice.
-
Dissolution: Place the crude, discolored 2-fluorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., 70% ethanol) dropwise until the solid just dissolves. Use a boiling stick or magnetic stirring to ensure homogeneity.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% by weight) of activated carbon. Swirl the hot mixture for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Verify purity by measuring the melting point (122-125 °C) and obtaining an NMR spectrum.[1]
Protocol 2: Catalytic Oxidation of o-Fluorobenzaldehyde
This procedure is based on a high-yield method using a bimetallic catalyst system and oxygen.[5][7]
-
Reaction Setup: In a 15 mL glass reaction tube equipped with a magnetic stir bar, add o-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol, 3 mol%), and Co(OAc)₂·4H₂O (0.03 mmol, 3 mol%).[7]
-
Solvent Addition: Add 2 mL of water to the reaction tube.
-
Oxygen Supply: Connect an oxygen-filled balloon to the reaction tube to ensure a constant supply of oxygen at atmospheric pressure.
-
Reaction: Place the sealed reaction tube in a preheated oil bath at 70°C and stir vigorously for 12 hours.[7]
-
Workup: After the reaction is complete (monitor by TLC), cool the mixture to room temperature. The crude product should precipitate as a solid.
-
Isolation: Separate the crude solid by centrifugation or filtration.
-
Purification: Wash the solid ultrasonically with 3 mL of cold water, then isolate again by centrifugation or filtration. Dry the purified 2-fluorobenzoic acid to a constant weight. The reported separation yield for this method is high (e.g., 95%).[7]
References
Technical Support Center: Strategies for Activating Aryl Chlorides in Palladium-Catalyzed Reactions
Welcome to the technical support center dedicated to overcoming one of the persistent challenges in modern organic synthesis: the activation of aryl chlorides in palladium-catalyzed cross-coupling reactions. Aryl chlorides are highly desirable substrates due to their low cost and broad commercial availability, yet their inertness often presents a significant hurdle for chemists in research and industry.[1][2][3]
This guide is structured to provide you with not just protocols, but a deep, mechanistic understanding of the factors governing success. We will move from foundational principles to specific, actionable troubleshooting advice to help you navigate the complexities of your experiments and achieve high-yielding, reproducible results.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind aryl chloride activation. Understanding the "why" is the first step toward solving the "how."
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides?
A1: The decreased reactivity of aryl chlorides stems directly from the strength and nature of the carbon-chlorine (C-Cl) bond compared to its heavier halogen counterparts.
-
High Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br (approx. 81 kcal/mol) or C-I (approx. 65 kcal/mol) bonds. This makes cleaving the C-Cl bond energetically more demanding.
-
Rate-Determining Oxidative Addition: In most palladium-catalyzed cross-coupling reactions, the first and most critical step is the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3] Due to the high BDE of the C-Cl bond, this step is often the rate-determining step of the entire catalytic cycle.[3][4]
-
Electronic Effects: The high electronegativity of chlorine reduces the electron density of the ipso-carbon, but its poor polarizability makes the bond less susceptible to cleavage by the nucleophilic Pd(0) center.
Q2: What are the primary strategies to promote the difficult oxidative addition of aryl chlorides?
A2: Overcoming the high activation barrier for C-Cl bond cleavage requires a highly active and robust catalyst. The key is to increase the electron density on the palladium center, making it a more potent nucleophile to attack the C-Cl bond. This is almost exclusively achieved through the choice of ligand.
-
Use of Electron-Rich, Bulky Ligands: This is the most critical factor for success.
-
Bulky Biaryl Phosphine Ligands (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are industry standards.[4] Their bulkiness promotes the formation of a highly reactive, monoligated 12-electron L-Pd(0) species, which is more active in oxidative addition than the 14-electron L₂-Pd(0) complex.[5][6] Their strong electron-donating ability enriches the Pd(0) center, facilitating its attack on the C-Cl bond.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than many phosphine ligands.[8] This strong σ-donation significantly increases the electron density on palladium, promoting oxidative addition.[8] The strong Pd-NHC bond also leads to highly stable catalysts that resist decomposition at elevated temperatures.[8][9]
-
Q3: I see many different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, precatalysts). Which one should I choose for a difficult aryl chloride coupling?
A3: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can work, they often have limitations for challenging aryl chloride couplings. Well-defined precatalysts are strongly recommended for reproducibility and activity.
-
Limitations of Simple Pd Sources:
-
Pd(II) Sources (e.g., Pd(OAc)₂): These require an in situ reduction to the active Pd(0) species. This reduction step can be inefficient or inconsistent, leading to variable catalyst activity and lower yields.[6][10]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): While already in the correct oxidation state, the coordinating dba (dibenzylideneacetone) ligands can be inhibitory and must dissociate to allow the desired ligand (e.g., SPhos) to bind. This can slow down catalyst activation.[6][10]
-
-
Advantages of Modern Precatalysts:
-
Buchwald Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) complexes that feature a biaryl phosphine ligand already incorporated.[11] They are cleanly and efficiently activated under the basic reaction conditions to generate the desired L-Pd(0) species, bypassing the issues with simple Pd sources.[10][11]
-
(NHC)Pd(allyl)Cl or (NHC)Pd(cinnamyl)Cl Precatalysts: These are highly effective and stable precatalysts for NHC-based systems. The "throw-away" allyl or cinnamyl ligand is easily removed during activation.
-
Q4: How critical is the choice of base and solvent for activating aryl chlorides?
A4: The base and solvent are not merely passive components; they play active roles in the catalytic cycle and can be the difference between failure and success.
-
Role of the Base: The base is primarily responsible for the transmetalation step (in reactions like Suzuki-Miyaura) and for regenerating the active catalyst. For difficult couplings, stronger bases are often required to facilitate these steps.[4]
-
Role of the Solvent: The solvent must keep all reaction components soluble, especially the palladium complexes.
-
Common Choices: Aprotic polar or ethereal solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices.[12] For Suzuki reactions, the addition of a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate transmetalation.[12] However, excess water can promote unwanted side reactions like protodeboronation.[4]
-
Section 2: Troubleshooting Guide for Common Failures
Even with the best plan, experiments can fail. This section provides a logical framework for diagnosing and solving common issues encountered with aryl chloride cross-couplings.
Problem: Low or No Conversion
A5: This is a classic problem. Electron-donating groups (like methoxy) make the C-Cl bond even stronger and less electrophilic, rendering the oxidative addition extremely difficult.[4] Your issue likely lies in inefficient catalyst activation and insufficient catalytic activity.
Troubleshooting Steps:
-
Switch to a Precatalyst: The in situ reduction of Pd(OAc)₂ is likely the bottleneck. Replace Pd(OAc)₂/SPhos with an SPhos-based palladacycle precatalyst (e.g., G3-SPhos). This ensures the clean and efficient formation of the active (SPhos)Pd(0) species.[6][10][11]
-
Increase Base Strength: If you are using a mild base like Na₂CO₃, it may be insufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to promote the transmetalation step, which can also be sluggish.[4][12]
-
Elevate Temperature: These challenging couplings often require more thermal energy. Increase the reaction temperature to 100-110 °C (if using toluene or dioxane). Be mindful that excessively high temperatures can lead to catalyst decomposition if the system is not robust.[4]
-
Ensure Rigorous Inert Conditions: Oxygen is a potent inhibitor. It can oxidize both the active Pd(0) catalyst and the electron-rich phosphine ligand, killing your reaction.[13][14] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
A6: Extreme steric hindrance poses a dual challenge: it hinders the initial oxidative addition and can make the final reductive elimination step (where the new C-C bond is formed) difficult.[12]
Troubleshooting Steps:
-
Select a Ligand Designed for Steric Hindrance: Standard ligands may not be sufficient.
-
XPhos or tBuXPhos: These Buchwald ligands possess a larger steric profile and a wider "bite angle," which is known to accelerate the reductive elimination of hindered biaryls.[4]
-
Bulky NHC Ligands (e.g., IPr, IPrOMe): N-heterocyclic carbenes are exceptionally effective for sterically demanding couplings due to their strong σ-donation and unique steric environment.
-
-
Optimize the Base and Solvent System: For hindered substrates, a non-coordinating, high-boiling solvent like toluene is often preferred. A strong base like K₃PO₄ is a good starting point.[12]
-
Consider a Different Coupling Partner: If using a boronic acid, ensure it is not degrading. For very hindered systems, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes improve yields by preventing premature decomposition.[12]
Problem: Catalyst Deactivation & Side Reactions
A7: The formation of palladium black is a classic sign of catalyst deactivation. It occurs when the active L-Pd(0) complex loses its protective ligand, and the resulting "naked" Pd(0) atoms aggregate and precipitate out of solution, losing all catalytic activity.[15]
Troubleshooting Steps:
-
Check Ligand-to-Palladium Ratio: If you are not using a 1:1 precatalyst, ensure your ligand-to-palladium ratio is appropriate. For monodentate phosphines, a ratio of 1:1 to 2:1 is typical. Too little ligand leaves the palladium unprotected.
-
Use a More Robust Ligand: The Pd-ligand bond might be too weak under the reaction conditions. NHC ligands form exceptionally strong bonds with palladium and are much more resistant to dissociation and subsequent catalyst decomposition, especially at high temperatures.[8]
-
Avoid Excessively High Temperatures: While heat is often necessary, too much can accelerate ligand decomposition or dissociation. Try to find the minimum temperature required for a reasonable reaction rate.
A8: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced to the corresponding arene. It can be caused by several factors, including the presence of trace water or other proton sources, or a β-hydride elimination pathway if certain organometallic reagents are used.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. While a small amount of water can be beneficial for Suzuki couplings, excess can be a proton source for this side reaction.[4]
-
Re-evaluate the Base: Some bases, particularly strong ones in the presence of protic sources, can promote this pathway. If using a very strong base like an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.
-
Modify the Organometallic Reagent: In Suzuki couplings, this is often linked to protodeboronation of the boronic acid partner, which then provides a proton source. Using a more stable boronate ester can help.[14]
Section 3: Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride
This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling using a modern precatalyst system.
Reagents & Equipment:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Toluene/Water (e.g., 5:1 ratio, 0.2 M concentration)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask, add the aryl chloride, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed toluene and water via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visualized Workflows & Concepts
The Catalytic Cycle: Overcoming the Activation Barrier
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura reaction, highlighting the critical, rate-determining oxidative addition step for aryl chlorides. The use of a bulky, electron-rich ligand (L) is essential to facilitate this step.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of aryl chlorides.
Troubleshooting Flowchart: Low or No Conversion
Use this decision tree to systematically diagnose a failed reaction.
Caption: Decision tree for troubleshooting low conversion in aryl chloride couplings.
Data Summary: Ligand Selection Guide
The choice of ligand is paramount. This table provides a general guide for selecting a ligand based on the nature of your aryl chloride substrate.
| Ligand Class | Example Ligands | Ideal For... | Key Advantage |
| Biaryl Monophosphines | SPhos, RuPhos | Electron-rich & unactivated ArCl | Excellent electron-donating ability promotes oxidative addition. |
| XPhos, tBuXPhos | Sterically hindered ArCl | Increased bulk facilitates both oxidative addition and reductive elimination. | |
| N-Heterocyclic Carbenes | IPr, IPr*, PEPPSI | General purpose, high temperatures | Strong σ-donors, form highly stable and active catalysts.[8] |
| Heterogeneous Catalysts | Pd/C | Activated ArCl (electron-deficient) | Ligandless, easy to separate, but often less active for unactivated ArCl.[16][17] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 10. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
impact of solvent and base selection on Suzuki coupling of halogenated benzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting the Suzuki-Miyaura cross-coupling of halogenated benzaldehydes. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices. This resource aims to be a self-validating system, grounded in authoritative scientific literature, to help you navigate the complexities of this powerful C-C bond-forming reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, the presence of an aldehyde group on one of the coupling partners introduces specific challenges that require careful consideration of reaction parameters, particularly the choice of solvent and base.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Suzuki coupling of halogenated benzaldehydes in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q1: I'm not seeing any product formation. What are the most likely causes when using a halogenated benzaldehyde?
A: Low or no conversion in the Suzuki coupling of halogenated benzaldehydes can often be traced back to a few key factors:
-
Catalyst Deactivation: The aldehyde group can potentially coordinate to the palladium catalyst, inhibiting its activity.[3] Additionally, inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[4][5]
-
Inefficient Oxidative Addition: This is often the rate-determining step.[6] The reactivity of the aryl halide plays a significant role, with the general trend being I > Br > Cl.[7][8] For less reactive aryl chlorides, a more electron-rich ligand or a more robust catalyst system may be necessary to facilitate this step.[6][9]
-
Poor Solubility: If your reactants, catalyst, or base are not adequately dissolved in the chosen solvent system at the reaction temperature, it can lead to a heterogeneous mixture and poor reaction kinetics.[9][10]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[7][11]
-
Optimize Your Catalyst System: For aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition step.[7][9]
-
Solvent Selection: Choose a solvent system that ensures good solubility for all components. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water.[1][12]
Issue 2: Significant Formation of Dehalogenated Benzaldehyde Byproduct
Q2: My main byproduct is the dehalogenated benzaldehyde. What causes this, and how can I prevent it?
A: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Suzuki couplings.[1][7][13]
-
Mechanism of Dehalogenation: The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with certain bases (especially strong ones), solvents like alcohols, or even trace amounts of water.[7] This Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[1][7]
Strategies to Minimize Dehalogenation:
-
Base Selection: Opt for weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7][14] Avoid strong bases like alkoxides if dehalogenation is a significant issue.
-
Solvent Choice: Be cautious with alcoholic solvents, as they can be a source of hydrides.[1] While some water is often beneficial, ensure your organic solvents are anhydrous to minimize proton sources.[9]
-
Ligand Effects: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the product, outcompeting the dehalogenation pathway.[9]
-
Protecting the Aldehyde: In particularly challenging cases, protecting the aldehyde as an acetal can be an effective strategy. This removes the potentially interfering carbonyl group during the coupling reaction.[9]
Issue 3: Formation of Homocoupled Byproducts
Q3: I'm observing significant amounts of symmetrical biaryls derived from my boronic acid. How can I suppress this homocoupling?
A: Homocoupling of the boronic acid is another frequent side reaction.[1][15]
-
Role of Oxygen: The presence of oxygen is a major contributor to homocoupling.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[1][4]
-
Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can sometimes be slow or incomplete, leaving residual Pd(II) to facilitate homocoupling.[4]
Methods to Prevent Homocoupling:
-
Rigorous Degassing: As with preventing catalyst deactivation, thoroughly removing oxygen from the reaction system is critical.[4][11]
-
Use of Pd(0) Sources or Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or using well-defined precatalysts that efficiently generate Pd(0) can minimize the amount of free Pd(II).[1]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help ensure the complete reduction of Pd(II) to Pd(0).[16]
-
Stable Boronic Acid Derivatives: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can sometimes suppress side reactions by providing a slower, more controlled release of the boronic acid.[4]
The Critical Role of Solvent and Base Selection
The choice of solvent and base is not arbitrary; it directly influences the reaction's success by affecting catalyst stability, reactant solubility, and the rates of the key steps in the catalytic cycle.
Solvent Selection
Solvents in Suzuki couplings do more than just dissolve the reactants. They can influence catalyst activation, stabilize intermediates, and even alter reaction selectivity.[17][18]
| Solvent Type | Examples | Key Characteristics & Impact on Suzuki Coupling |
| Aprotic Polar | DMF, DMAc, Acetonitrile | High polarity can stabilize charged intermediates.[17] DMF can also act as a ligand and reductant for Pd(II) precatalysts.[18] |
| Ethers | Dioxane, THF | Commonly used, good for dissolving organic substrates. Often used in combination with water.[1][12] |
| Aromatic | Toluene, Xylenes | Less polar, suitable for many catalyst systems.[1] Often used with a water co-solvent to dissolve the inorganic base.[19] |
| Alcohols/Water | Ethanol, n-Butanol, Water | The use of water is a key advantage of the Suzuki reaction, allowing for the use of water-soluble bases.[12] However, alcohols can be a source of hydrides, leading to dehalogenation.[1] |
The role of the solvent can be complex and may not always correlate directly with polarity.[17][20] For instance, some polar solvents like acetonitrile and DMF can alter the selectivity in couplings with multiple halide sites, a phenomenon attributed to their ability to coordinate with the palladium center.[17][20]
Base Selection
The base is essential for the transmetalation step, which is often rate-limiting.[21] It activates the boronic acid to form a more nucleophilic "boronate" species, which then transfers its organic group to the palladium center.[2][14]
| Base | Common Examples | Strength | Key Considerations for Halogenated Benzaldehydes |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Weak to Moderate | Generally a good first choice. Cesium carbonate is more soluble and basic, often leading to higher rates. A common and effective choice.[12][21] |
| Phosphates | K₃PO₄ | Moderate to Strong | Often very effective, particularly for challenging couplings.[12][14] A good alternative if carbonates give low yields. |
| Hydroxides | NaOH, KOH | Strong | Can be very effective but may promote side reactions, including dehalogenation and ester hydrolysis if other functional groups are present.[12][14] |
| Fluorides | KF, CsF | Weak | Can be effective, particularly in anhydrous conditions. May be a good option if base-sensitive functional groups are present.[1] |
The strength and solubility of the base are critical factors.[14] A base that is too strong can promote dehalogenation, while one that is too weak or insoluble may result in a sluggish or incomplete reaction.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6][12][19]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common problems.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromobenzaldehyde
This protocol provides a robust starting point for the coupling of an aryl bromide bearing an aldehyde group.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Deionized Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.0 eq).[7]
-
Add the palladium precatalyst, Pd₂(dba)₃ (1-2 mol%), and the ligand, SPhos (2-4 mol%).
-
Add anhydrous, degassed toluene and deionized, degassed water to create a 10:1 toluene/water mixture (e.g., 10 mL toluene, 1 mL water).
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetal Protection Strategy for Aldehyde
This protocol is recommended when dehalogenation or other side reactions involving the aldehyde are persistent.[9]
Step 1: Protection of 4-Bromobenzaldehyde
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.[9]
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-bromo-4-(diethoxymethyl)benzene.
Step 2: Suzuki-Miyaura Coupling
-
Follow the general procedure in Protocol 1 , using the protected 1-bromo-4-(diethoxymethyl)benzene as the aryl halide.
Step 3: Deprotection of the Acetal
-
Dissolve the crude product from the coupling reaction in a mixture of acetone and 1 M HCl.[9]
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract the final product, 4-phenylbenzaldehyde, with ethyl acetate.
-
Purify by column chromatography on silica gel.
This guide is intended to be a living document. The field of palladium catalysis is constantly evolving, and we encourage you to consult the primary literature for the most recent advancements. By understanding the fundamental principles outlined here, you will be better equipped to design, optimize, and troubleshoot your Suzuki-Miyaura coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Fluoro- vs. 2-Chloro-5-formylbenzoic Acid in Synthetic Applications
In the landscape of pharmaceutical and materials science research, the judicious selection of building blocks is a critical determinant of synthetic efficiency and final product characteristics. Among the vast array of available intermediates, halogenated aromatic compounds are of particular importance due to their versatile reactivity. This guide presents a detailed comparison of two closely related trifunctional reagents: 2-fluoro-5-formylbenzoic acid and 2-chloro-5-formylbenzoic acid. We will explore their distinct electronic properties, comparative reactivity in key synthetic transformations, and provide experimentally grounded protocols to inform your research and development endeavors.
Physicochemical Properties: The Electronic Influence of Halogens
The fundamental differences in the reactivity of these two molecules are rooted in the distinct electronic effects of fluorine and chlorine substituents on the aromatic ring. Both halogens exert a negative inductive effect (-I), withdrawing electron density from the ring. However, they also possess lone pairs that can be donated back to the aromatic system via a positive mesomeric or resonance effect (+R).[1]
The key distinction lies in the relative strengths of these opposing effects. Fluorine, being more electronegative than chlorine, exerts a stronger -I effect.[2] Conversely, the +R effect of fluorine is more pronounced than that of chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, compared to the less effective overlap of chlorine's 3p orbitals with carbon's 2p orbitals.[1] These electronic disparities have a significant impact on the acidity of the carboxylic acid group and the electrophilicity of the formyl group.
| Property | 2-Fluoro-5-formylbenzoic acid | 2-Chloro-5-formylbenzoic acid | Reference(s) |
| CAS Number | 550363-85-4 | 1206625-81-1 | [1][3] |
| Molecular Formula | C₈H₅FO₃ | C₈H₅ClO₃ | [1] |
| Molecular Weight | 168.12 g/mol | 184.58 g/mol | [1] |
| pKa (estimated) | ~3.27 (for 2-fluorobenzoic acid) | ~2.89 (for 2-chlorobenzoic acid) | [4][5][6] |
Note: The provided pKa values are for the parent 2-halobenzoic acids and serve as an approximation for the formyl-substituted analogues.
Based on the pKa values of the parent compounds, 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid.[4][6] This is because the stronger -I effect of fluorine is counteracted by its more significant +R effect, which donates electron density to the ring and destabilizes the carboxylate anion. In contrast, chlorine's weaker +R effect allows its -I effect to dominate, leading to greater stabilization of the conjugate base and thus higher acidity.[7][8]
Comparative Reactivity of the Formyl Group: A Focus on Reductive Amination
The formyl group is a versatile handle for a multitude of synthetic transformations, most notably reductive amination, a cornerstone reaction for the synthesis of secondary and tertiary amines.[9][10] The electrophilicity of the formyl carbon is directly influenced by the electronic nature of the halogen substituent.
The stronger electron-withdrawing nature of fluorine is anticipated to render the formyl group in 2-fluoro-5-formylbenzoic acid more electrophilic and, therefore, more reactive towards nucleophiles compared to its chloro-substituted counterpart.[1] This enhanced reactivity can translate to faster reaction times or the ability to use milder reaction conditions.
Below is a generalized experimental protocol for the reductive amination of these compounds, which can be adapted for specific amine substrates.
This protocol outlines a one-pot reductive amination procedure.[9][11][12]
Materials:
-
2-Halo-5-formylbenzoic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[13]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the 2-halo-5-formylbenzoic acid in the chosen solvent, add the amine.
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine may be added to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[11]
-
Add sodium triacetoxyborohydride in portions, monitoring for any exotherm.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for a typical reductive amination reaction.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halides
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups.[14][15] In this reaction, a nucleophile displaces a leaving group (in this case, the halogen) on the aromatic ring.
The reactivity of aryl halides in SNAr reactions is counterintuitive when considering electronegativity alone. While fluorine is the most electronegative halogen, fluoride is also the best leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[16][17] The highly electronegative fluorine atom is better able to stabilize the developing negative charge in the transition state leading to this intermediate, thus accelerating the reaction. Therefore, 2-fluoro-5-formylbenzoic acid is expected to be significantly more reactive in SNAr reactions than its chloro analogue.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis and Availability
Both 2-fluoro-5-formylbenzoic acid and 2-chloro-5-formylbenzoic acid are commercially available from various chemical suppliers.[1][3] However, understanding their synthesis is crucial for process development. A common synthetic route to 2-fluoro-5-formylbenzoic acid involves a two-step process starting from 3-bromo-4-fluorobenzaldehyde, which undergoes cyanation followed by hydrolysis of the resulting nitrile.[18] An alternative, though potentially lower-yielding, method is the selective oxidation of 2-fluoro-5-methylbenzoic acid.[18] The synthesis of 2-chloro-5-formylbenzoic acid can be achieved through the oxidation of 2-chloro-5-methyltoluene.[1]
Conclusion and Recommendations
The choice between 2-fluoro- and 2-chloro-5-formylbenzoic acid should be guided by the specific synthetic transformation being considered.
-
For reductive amination and other nucleophilic additions to the formyl group , 2-fluoro-5-formylbenzoic acid is likely the more reactive substrate due to the enhanced electrophilicity of the aldehyde conferred by the strongly electron-withdrawing fluorine atom.[1] This may allow for milder reaction conditions and potentially higher yields.
-
For nucleophilic aromatic substitution (SNAr) reactions , 2-fluoro-5-formylbenzoic acid is the superior choice, as fluoride is a better leaving group in this context.
-
In terms of acidity , 2-chloro-5-formylbenzoic acid is the stronger acid. This could be a consideration in reactions where the acidity of the carboxylic acid plays a role.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including desired reactivity, reaction conditions, and the nature of other functional groups present in the interacting molecules. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. aobchem.com [aobchem.com]
- 4. 2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. 3 Fl.. [askfilo.com]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. gctlc.org [gctlc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
The Impact of Halogenation on Biological Activity: A Comparative Analysis of 2-Chloro-6-fluorobenzoic Acid Derivatives
In the landscape of drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored approach to modulate and enhance biological activity. This guide provides a detailed comparative analysis of the biological activities of 2-Chloro-6-fluorobenzoic acid derivatives against other halogenated compounds, offering insights for researchers, scientists, and drug development professionals. By examining experimental data and exploring the underlying structure-activity relationships, we aim to elucidate the nuanced roles that chlorine and fluorine, in this specific arrangement, play in shaping the therapeutic potential of these molecules.
The Rationale for Halogenation in Drug Design
Halogenation is a powerful tool in medicinal chemistry, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The choice of halogen and its position on the aromatic ring can profoundly impact the resulting biological activity.[2][3] This guide will focus on the unique profile of compounds derived from this compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
Comparative Biological Activities
Antimicrobial and Antifungal Efficacy
Derivatives of halogenated benzoic acids have demonstrated significant potential as antimicrobial and antifungal agents.[5][6][7] The presence of both chlorine and fluorine in this compound derivatives contributes to a distinct electronic and steric profile that can enhance their interaction with microbial targets.
A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts, with some compounds showing efficacy comparable to the standard drug norfloxacin against Escherichia coli.[5] The introduction of a fluorine atom, as in this compound, can further modulate this activity. For instance, in a series of 2-fluorobenzoic acid derivatives, those with a trifluoromethyl group exhibited significant antibacterial efficacy, highlighting the importance of the specific electron-withdrawing properties of the substituent.[8]
In the realm of antifungal agents, derivatives of 2-chloro-N-phenylacetamide have shown promising activity against fluconazole-resistant Candida species and Aspergillus flavus.[9][10][11] These compounds have been shown to inhibit biofilm formation, a critical virulence factor in many fungal infections.[9]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Derivative | E. coli | S. aureus | C. albicans | Reference |
| 2-chlorobenzoic acid derivative (Schiff's base) | Comparable to Norfloxacin | - | - | [5] |
| 2-chloro-N-phenylacetamide | - | - | 128-256 | [9] |
| 2,6-difluorobenzamide derivative | - | <10 | - | [12] |
| 3-hydroxy benzoic acid | - | - | - | [13] |
| 2,5-dihydroxybenzoic acid | - | - | - | [13] |
Cytotoxic Activity Against Cancer Cell Lines
The quest for novel anticancer agents has led to the exploration of various halogenated compounds. Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation.[14]
Forchlorfenuron (FCF), a phenylurea compound containing a chloropyridyl moiety, and its analogs have been shown to decrease the viability and proliferation of ovarian and endometrial cancer cell lines.[14] Structural modifications to the FCF scaffold, which can be conceptually linked to derivatives of halogenated benzoic acids, have yielded compounds with enhanced cytotoxic effects.[14]
Furthermore, fluoroquinolone analogs, which share a halogenated aromatic core, have demonstrated broad-spectrum cytotoxic activity against a panel of human tumor cell lines.[15] Some of these compounds were found to induce apoptosis and cell cycle arrest, highlighting a potential mechanism of action.[15] A comparative study of formazan derivatives showed that a p-fluoro substituted compound had greater cytotoxic activity against lung and prostate cancer cell lines than its p-chloro counterpart.[16]
Table 2: Comparative Cytotoxic Activity (IC50, µM)
| Compound/Derivative | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | MCF-7 (Breast Cancer) | Reference |
| p-chloro formazan derivative (CF) | 97.06 | 76.25 | - | [16] |
| p-fluoro formazan derivative (FF) | 30.05 | 22.58 | - | [16] |
| Fluoroquinolone analog (IIIf) | - | - | - | [15] |
| Fluoroquinolone analog (VIb) | - | - | 0.42 | [15] |
| Benzochromene derivatives | - | - | 4.6-21.5 | [17] |
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzoic acid derivatives is intricately linked to the nature, number, and position of the halogen substituents on the benzene ring.[18][19]
-
Influence of Halogen Type: The choice between chlorine and fluorine can significantly impact activity. Fluorine, being more electronegative and smaller than chlorine, can form stronger non-covalent interactions, such as hydrogen bonds, and has a lesser steric hindrance.[3] This can lead to differences in binding affinity and overall potency, as observed in the comparative cytotoxicity of fluoro and chloro-substituted formazans.[16]
-
Positional Isomerism: The position of the halogen on the benzoic acid ring affects the molecule's electronic distribution and conformation, which in turn influences its interaction with biological targets.[19] For instance, the antibacterial activity of hydroxyl derivatives of benzoic acid is weakened by the substituent, except when it is in the ortho position.[19]
-
Combined Halogen Effects: The presence of both chlorine and fluorine in a 2,6-disubstituted pattern, as in this compound, creates a unique electronic environment. This specific substitution pattern can influence the acidity of the carboxylic acid group and the molecule's overall conformation, potentially leading to enhanced biological activity.
Experimental Methodologies
The evaluation of the biological activity of these compounds relies on a suite of standardized in vitro assays.
Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial efficacy of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Diagram: Principle of the MTT Assay
Caption: The principle of the MTT assay for assessing cell viability.
Conclusion and Future Directions
The strategic placement of chlorine and fluorine in the 2- and 6-positions of the benzoic acid scaffold presents a compelling starting point for the development of novel therapeutic agents. The derivatives of this compound exhibit a diverse range of biological activities, including promising antimicrobial, antifungal, and cytotoxic effects. The comparative analysis with other halogenated compounds underscores the critical role of the specific halogenation pattern in determining the potency and selectivity of these molecules.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to further elucidate the structure-activity relationships. Investigating their mechanisms of action at a molecular level will be crucial for optimizing their therapeutic potential and advancing the most promising candidates through the drug development pipeline. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation halogenated pharmaceuticals with improved efficacy and safety profiles.
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural systematics of halogenated benzamides - DORAS [doras.dcu.ie]
- 19. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzoic Acid Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Chloro-6-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to select and implement a robust, validated analytical method. The principles discussed are grounded in established regulatory frameworks, ensuring that the methods are fit for their intended purpose in a quality control environment.
Introduction: The Analytical Imperative for this compound
This compound (C₇H₄ClFO₂, MW: 174.56 g/mol ) is a halogenated aromatic carboxylic acid.[1][2] Its purity and impurity profile are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, a precise, accurate, and reliable analytical method is not merely a procedural requirement but a cornerstone of quality assurance.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is mandated by regulatory bodies worldwide, with guidelines harmonized by the International Council for Harmonisation (ICH). The recently updated Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
This guide will compare the two most powerful and relevant chromatographic techniques for this analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Methodological Arena: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the analytical objective (e.g., purity assay, impurity profiling, trace analysis).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and stability testing.[3] For a non-volatile, polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for volatile and thermally stable compounds. As a carboxylic acid, this compound is polar and non-volatile, making it unsuitable for direct GC analysis. However, it can be analyzed after a chemical derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester).[5] This makes GC-MS a powerful tool for identifying volatile impurities but adds complexity to the sample preparation process.
The logical workflow for selecting and validating an analytical method is outlined below.
Caption: Workflow for Analytical Method Validation Lifecycle.
Comparative Performance Analysis
The suitability of an analytical method is judged by its performance across a range of validated parameters. The following table provides an objective comparison between a well-developed RP-HPLC method and a derivatization-based GC-MS method for the analysis of this compound.
| Validation Parameter (per ICH Q2) | Reverse-Phase HPLC-UV | Gas Chromatography-MS (with Derivatization) | Causality & Expert Insights |
| Specificity / Selectivity | Excellent. Achieved by chromatographic separation from impurities and confirmed with photodiode array (PDA) peak purity analysis. | Superior. Mass spectrometry provides an orthogonal detection principle based on mass-to-charge ratio, offering definitive identification. | HPLC-PDA provides high confidence, but GC-MS is the gold standard for specificity, capable of resolving co-eluting peaks that are chromatographically identical but have different masses. |
| Linearity (Correlation, r²) | Typically >0.999 over a range of 5-200 µg/mL.[6] | Typically >0.995 . The derivatization step can introduce minor variability. | HPLC offers exceptional linearity for direct analysis. The multi-step sample preparation for GC can slightly impact the correlation coefficient. |
| Accuracy (% Recovery) | 98.0 - 102.0% . Determined by spiking the analyte into a sample matrix.[6] | 90.0 - 110.0% . Recovery can be affected by the efficiency and reproducibility of the derivatization reaction. | The direct injection approach in HPLC generally leads to higher and more consistent recovery values compared to methods requiring chemical modification. |
| Precision (% RSD) | Repeatability: ≤1.0% Intermediate Precision: ≤2.0% | Repeatability: ≤5.0% Intermediate Precision: ≤10.0% | Precision in HPLC is excellent due to the high reproducibility of modern pumping systems and autosamplers. The manual derivatization step in GC is a significant source of potential variability. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | <50 ng/mL .[5] | GC-MS, especially with Selected Ion Monitoring (SIM), is inherently more sensitive and ideal for trace-level impurity analysis. HPLC sensitivity is sufficient for assay and most impurity testing. |
| Robustness | High. Minor variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) have minimal impact. | Moderate. The method is sensitive to derivatization time, temperature, and reagent concentration. | HPLC methods are typically more rugged for routine QC environments. The derivatization step in the GC method introduces additional critical parameters that must be carefully controlled. |
| Sample Throughput | High. Typical run times are 10-20 minutes per sample. | Low. Sample preparation, including the derivatization reaction (which can take over an hour), significantly limits throughput.[5] | For routine analysis and batch release testing, the speed and simplicity of HPLC are major advantages. |
Recommended Protocol: Validated RP-HPLC-UV Method
Based on the comparative analysis, an RP-HPLC method with UV detection is the superior choice for routine quality control, offering the best balance of performance, robustness, and throughput.
-
Column Choice (C18): A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides optimal retention for the aromatic ring of this compound.[4]
-
Mobile Phase (Acidified Water/Acetonitrile): An acidic mobile phase (e.g., using phosphoric or formic acid to achieve a pH of 2.5-3.0) is critical.[7] At this pH, the carboxylic acid functional group is protonated (non-ionized), which suppresses silanol interactions, improves retention on the C18 column, and results in sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient program (ramping the percentage of acetonitrile) is employed to ensure that any potential impurities, which may have different polarities, are eluted and separated effectively within a reasonable timeframe.[3]
-
UV Detection (230 nm): The substituted benzene ring acts as a chromophore. A detection wavelength of approximately 230 nm is chosen to maximize the signal-to-noise ratio for the analyte.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 75 20.0 75 22.0 30 | 25.0 | 30 |
-
-
Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Validation Procedure (Abbreviated):
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Specificity: Inject the diluent, a placebo (if applicable), and the sample solution. There should be no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the sample concentration. Plot peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0-102.0%.
-
Conclusion
For the routine analysis and quality control of this compound, a validated Reverse-Phase HPLC method with UV detection is unequivocally the most suitable technique. It provides a robust, precise, and accurate system that aligns with the stringent requirements of the pharmaceutical industry and global regulatory guidelines.[8] While GC-MS serves as an excellent orthogonal method for impurity identification and trace analysis, its requirement for derivatization makes it less practical for high-throughput QC environments.[5] The implementation of the detailed HPLC protocol in this guide, underpinned by a thorough validation process following ICH Q2(R2), will ensure the generation of trustworthy and scientifically sound data throughout the drug development lifecycle.
References
- 1. This compound [webbook.nist.gov]
- 2. PubChemLite - this compound (C7H4ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
A Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of Aryl Chlorides
For researchers in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. While aryl iodides and bromides are readily coupled, the use of aryl chlorides—abundant, cost-effective, and often integral starting materials—presents a significant synthetic hurdle due to the inert nature of the carbon-chlorine (C-Cl) bond.[1] This guide provides an in-depth comparative analysis of the catalyst systems developed to overcome this challenge, offering field-proven insights into their mechanisms, performance, and practical application.
The Mechanistic Hurdle: Activating the C-Cl Bond
The primary challenge in coupling aryl chlorides lies in the initial, often rate-limiting, step of the catalytic cycle: oxidative addition. The C-Cl bond is significantly stronger (bond dissociation energy ~96 kcal/mol) than C-Br (~81 kcal/mol) and C-I (~65 kcal/mol) bonds, making it resistant to cleavage by a low-valent metal center like Palladium(0).
Successful catalyst systems must be meticulously designed to facilitate this difficult step. The key lies in creating a highly reactive, electron-rich, and sterically accessible Pd(0) species that can effectively insert into the C-Cl bond. Computational studies have revealed that for challenging substrates like aryl chlorides, the oxidative addition likely proceeds through a highly reactive, 12-electron, monoligated palladium species.[2] Furthermore, electron-deficient aryl chlorides tend to be more reactive as they can accept back-donation from the Pd(0) center, forming a pre-reactive complex that facilitates the subsequent oxidative addition.[3][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling, highlighting the challenging oxidative addition step for aryl chlorides.
Families of High-Performance Catalysts
To address the C-Cl activation challenge, several families of catalyst systems have been developed, primarily centered around palladium and, more recently, nickel. The choice of ligand is paramount to the catalyst's success.
Palladium-Phosphine Systems: The Versatile Workhorses
The breakthrough in aryl chloride coupling came with the development of electron-rich, sterically demanding monophosphine ligands. These ligands serve multiple roles: they stabilize the monomeric Pd(0) species, increase its electron density to promote oxidative addition, and their bulk facilitates the final reductive elimination step to release the product.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and coworkers, has revolutionized the field.[5] Ligands such as XPhos , SPhos , and RuPhos feature a biphenyl backbone with bulky dialkylphosphino groups. This architecture creates a highly active and versatile catalyst system when combined with a palladium source like Pd(OAc)₂ or a pre-catalyst. The XPhos ligand, in particular, has proven to be highly efficient for the coupling of unactivated aryl and heteroaryl chlorides. These systems are known for their broad substrate scope, tolerating a wide array of functional groups and even facilitating the coupling of sterically hindered substrates.[5][6]
-
Other Bulky Phosphines: Before the dominance of biaryl phosphines, ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) demonstrated the principle that bulky, electron-rich phosphines are essential for activating aryl chlorides. While highly effective in certain applications, their scope can be more limited compared to the Buchwald-type ligands.
Palladium-N-Heterocyclic Carbene (NHC) Systems: The Robust Challengers
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They form very strong σ-bonds with the palladium center, creating highly stable and robust catalysts.
-
PEPPSI Pre-catalysts: Developed by Organ and coworkers, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a major advancement.[7] These are well-defined, air- and moisture-stable Pd(II) complexes, such as PEPPSI-IPr , that are readily activated under reaction conditions.[8][9] The NHC ligand, often IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), provides the necessary electronic and steric properties for high catalytic activity. PEPPSI catalysts have shown excellent performance in the Suzuki-Miyaura coupling of a wide range of aryl chlorides, often with low catalyst loadings and under mild conditions.[7][10][11][12]
Nickel-Based Systems: The Cost-Effective Alternative
Given the high cost of palladium, significant research has focused on developing catalysts based on the more abundant and economical nickel. Nickel catalysts often exhibit different reactivity profiles and can be highly effective for aryl chloride coupling.
-
Nickel-Phosphine/NHC Systems: Similar to palladium, nickel's catalytic activity is unlocked by using electron-rich phosphine or NHC ligands. Commercially available pre-catalysts like NiCl₂(PCy₃)₂ have been shown to be effective for coupling aryl chlorides with aryl boronic acids in greener solvents.[13] While highly promising, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and functional groups than their palladium counterparts.[14] However, for specific industrial applications, they represent a highly attractive and sustainable option.[1]
Quantitative Performance Comparison
The selection of a catalyst system often depends on a trade-off between activity, cost, substrate scope, and operational simplicity. The table below summarizes the typical performance of leading catalyst systems for the Suzuki coupling of aryl chlorides.
| Catalyst System (Pre-catalyst / Ligand) | Typical Loading (mol %) | Substrate Scope | Typical Conditions | Key Advantages |
| Pd(OAc)₂ / XPhos | 0.5 - 2.0 | Broad (Activated, neutral, deactivated, hindered Ar-Cl) | Toluene or Dioxane, K₃PO₄, 80-110 °C | Excellent scope, high yields, commercially available[1] |
| XPhos Pd G3 (Pre-catalyst) | 0.5 - 2.0 | Broad (Includes heteroaryl chlorides) | Toluene, K₃PO₄, RT - 100 °C | Air-stable pre-catalyst, high activity, reproducible results[1] |
| PEPPSI-IPr (Pre-catalyst) | 0.05 - 1.0 | Broad (Activated and unactivated Ar-Cl) | Dioxane/H₂O, K₃PO₄, 80-100 °C | Air-stable, well-defined, very high TONs, good for scale-up[7][10] |
| NiCl₂(PCy₃)₂ | 1.0 - 5.0 | Good (Electron-rich and -poor Ar-Cl, some heterocycles) | 2-Me-THF, K₃PO₄, 60-100 °C | Low cost, uses green solvents, good for specific substrates[13] |
Experimental Protocols
To ensure reproducibility and success, adherence to a well-defined experimental protocol is crucial. Below are representative procedures for two leading catalyst systems.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is adapted for the coupling of a generic aryl chloride with phenylboronic acid using a Pd(OAc)₂/XPhos catalyst system.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl chloride and phenylboronic acid, followed by the anhydrous toluene via syringe.
-
Degassing (Optional but Recommended): For sensitive substrates, the resulting suspension can be further degassed by bubbling argon through it for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[15]
Protocol 2: General Procedure using a PEPPSI-IPr Pre-catalyst
This protocol outlines the coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction.
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL) and Water (0.3 mL)
Procedure:
-
Reagent Addition: In a reaction vial equipped with a magnetic stir bar, combine 4-chlorotoluene, phenylboronic acid, K₃PO₄, and the PEPPSI-IPr pre-catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Reaction: Seal the vial tightly with a screw cap and place it in a preheated aluminum heating block at 80 °C. Stir the mixture for the required time (typically 1-6 hours).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The high stability of the PEPPSI pre-catalyst often means that stringent inert atmosphere techniques are not required for setting up the reaction, making it highly user-friendly.
Conclusion and Future Outlook
The development of highly active and robust catalyst systems based on bulky, electron-rich phosphine and NHC ligands has transformed the Suzuki-Miyaura coupling of aryl chlorides from a niche reaction into a routine and powerful synthetic method. Palladium-based systems, particularly those employing Buchwald ligands and PEPPSI pre-catalysts, offer the broadest scope and highest reliability. Concurrently, advancements in nickel catalysis are providing cost-effective and sustainable alternatives that are poised for wider industrial adoption.
Future research will likely focus on further reducing catalyst loadings, expanding the scope to even more challenging substrates, and developing systems that operate under milder, more environmentally benign conditions, such as in water at room temperature. The continued evolution of catalyst design promises to further enhance the utility of the Suzuki-Miyaura reaction, empowering chemists to construct complex molecules with greater efficiency and elegance.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www1.udel.edu [www1.udel.edu]
A Comparative Guide to the Structural Confirmation of Synthesized 2-Chloro-6-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, halogenated organic compounds, particularly those containing fluorine, play a pivotal role. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make fluorinated molecules highly sought after.[1] Among these, 2-Chloro-6-fluorobenzoic acid and its derivatives are crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and materials.[2][3] However, the synthesis of these compounds can often lead to a mixture of isomers and byproducts. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of ensuring the efficacy, safety, and patentability of the final product.
This guide provides an in-depth comparison of the most effective analytical techniques for confirming the structure of synthesized this compound derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Synthetic Challenge: Why Structural Confirmation is Critical
The synthesis of this compound derivatives often involves multi-step pathways, such as ortho-lithiation followed by functionalization or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6][7] These reactions, while powerful, can be sensitive to steric and electronic effects, potentially leading to the formation of regioisomers. For instance, in an ortho-lithiation directed by the fluorine atom, there's a possibility of lithiation at other positions on the aromatic ring, especially if other directing groups are present.[8][9] Similarly, Suzuki coupling reactions can sometimes yield unexpected products depending on the catalyst, base, and solvent system used.[10][11]
Given the subtle yet significant differences in the biological activity of isomers, a robust and multi-faceted analytical approach is imperative to confirm the precise substitution pattern of the synthesized molecule.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A combination of spectroscopic and spectrometric methods is essential for unequivocal confirmation. This guide will focus on the "big three" of structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
dot
Caption: Workflow for structural confirmation of synthesized compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a wealth of information about the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy: A First Look at the Aromatic Region
Proton NMR provides initial, crucial information about the substitution pattern on the aromatic ring. The chemical shifts, coupling constants (J-values), and multiplicity of the aromatic protons are highly sensitive to the nature and position of the substituents.
Experimental Causality: The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups deshields the aromatic protons, causing them to resonate at higher chemical shifts (typically in the 7.0-8.5 ppm range). The coupling between adjacent protons (ortho-coupling, ³JHH) is typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often negligible. The presence of fluorine introduces additional complexity and information through H-F coupling.
Data Interpretation for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| H-3 | ~7.10-7.30 | Doublet of doublets (dd) or Triplet (t) | ³J(H3-H4), ⁴J(H3-F) |
| H-4 | ~7.35-7.50 | Triplet of doublets (td) or Triplet (t) | ³J(H4-H3), ³J(H4-H5) |
| H-5 | ~7.25-7.40 | Doublet of doublets (dd) or Doublet (d) | ³J(H5-H4), ⁴J(H5-Cl) |
Note: These are approximate ranges and can vary depending on the specific derivative.
A ¹H NMR spectrum of the parent this compound typically shows three distinct signals in the aromatic region.[12] The coupling patterns are key to assigning the protons. For example, the proton at the 4-position will appear as a triplet of doublets due to coupling with the two adjacent protons (H-3 and H-5) and a smaller coupling to the fluorine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the attached atoms.
Experimental Causality: The carbon atoms directly attached to the electronegative chlorine and fluorine atoms will be significantly deshielded and appear at higher chemical shifts. The carboxylic acid carbonyl carbon is also highly deshielded, typically appearing above 165 ppm. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.
Expected ¹³C Chemical Shifts for this compound:
| Carbon | Expected Chemical Shift (ppm) | Key Couplings |
| C=O | ~165-170 | |
| C-1 | ~120-125 | ²J(C1-F) |
| C-2 | ~130-135 | ²J(C2-F) |
| C-3 | ~115-120 | ³J(C3-F) |
| C-4 | ~130-135 | ⁴J(C4-F) |
| C-5 | ~125-130 | ³J(C5-F) |
| C-6 | ~160-165 | ¹J(C6-F) |
Note: These are approximate ranges.
¹⁹F NMR Spectroscopy: A Highly Sensitive Probe
Fluorine-19 NMR is an exceptionally powerful and sensitive technique for confirming the presence and environment of fluorine atoms in a molecule.[13][14] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the electronic environment, making it an excellent tool for identifying isomers.[1][15]
Experimental Causality: The chemical shift of the fluorine atom in a this compound derivative will be influenced by the other substituents on the ring. The absence of background signals in biological systems also makes ¹⁹F NMR a valuable tool in fragment-based drug discovery.[1][13]
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
dotdot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Sample [label="Synthesized Compound"]; Dissolve [label="Dissolve in\nDeuterated Solvent"]; NMR_Tube [label="Transfer to\nNMR Tube"]; Spectrometer [label="Acquire Spectra\n(¹H, ¹³C, ¹⁹F)"]; Analysis [label="Data Analysis\n(Chemical Shifts, Coupling)"]; Structure_Confirm [label="Structural Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Dissolve; Dissolve -> NMR_Tube; NMR_Tube -> Spectrometer; Spectrometer -> Analysis; Analysis -> Structure_Confirm; }
References
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 434-75-3 [chemicalbook.com]
- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Acidity of Fluorobenzoic and Chlorobenzoic Acid Isomers
In the landscape of drug development and molecular design, the acidity of a compound, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. Even subtle structural modifications, such as the positional isomerism of a substituent on an aromatic ring, can lead to significant shifts in acidity. This guide provides an in-depth comparison of the acidity of fluorobenzoic and chlorobenzoic acid isomers, delving into the underlying electronic principles and offering practical experimental context for researchers, scientists, and professionals in drug development.
The Foundation: Electronic Effects on Acidity
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the carboxylate group, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (raising the pKa). Halogens, like fluorine and chlorine, exert two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds.[1] Due to their high electronegativity, both fluorine and chlorine are strongly electron-withdrawing via the inductive effect.[2] This effect diminishes with distance from the carboxyl group.[1]
-
Resonance Effect (+R): This involves the donation of electron density through the pi (π) system of the benzene ring.[3] Halogens possess lone pairs of electrons that can be delocalized into the ring, which is an electron-donating effect.[3]
The net influence of a halogen substituent on acidity is a delicate balance between its strong, electron-withdrawing inductive effect and its weaker, electron-donating resonance effect.
Visualizing Electron Density Shifts
The interplay of inductive and resonance effects can be visualized to understand their impact on the stability of the benzoate anion.
References
A Comparative Structural Analysis of Ortho-Substituted Chloro- and Fluoro-Benzoic Acids
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ortho-substituted halobenzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The nature and position of the halogen substituent profoundly influence the molecule's conformation, acidity, and intermolecular interactions, thereby dictating its reactivity and suitability for various applications. This guide provides a detailed structural comparison of 2-chlorobenzoic acid and 2-fluorobenzoic acid, leveraging experimental data from crystallographic and spectroscopic studies to elucidate the subtle yet significant differences imparted by the ortho-chloro and -fluoro substituents.
Introduction: The Significance of Ortho-Halogen Substitution
The substitution of a halogen atom at the ortho position of benzoic acid introduces a fascinating interplay of steric and electronic effects that dramatically alter its physicochemical properties compared to the parent molecule and its meta and para isomers. The proximity of the halogen to the carboxylic acid group can lead to intramolecular interactions, such as hydrogen bonding, which in turn affect the orientation of the carboxyl group and the overall molecular planarity.[2][3]
Understanding these structural nuances is paramount for medicinal chemists and material scientists. For instance, the acidity of the carboxylic acid, a key determinant of a drug's pharmacokinetic profile, is significantly modulated by the ortho-halogen.[4][5] Furthermore, the conformational preferences of these molecules can influence their binding affinity to biological targets. This guide will delve into a comparative analysis of 2-chlorobenzoic acid and 2-fluorobenzoic acid, highlighting how the differing properties of chlorine and fluorine—namely atomic radius and electronegativity—give rise to distinct structural and chemical behaviors.
Conformational Analysis: The Battle of Steric Hindrance and Intramolecular Interactions
Both 2-fluorobenzoic acid (2-FBA) and 2-chlorobenzoic acid (2-CBA) can exist in different conformations due to the rotation around the C-C bond connecting the carboxylic group to the benzene ring. These conformers are broadly classified as cis and trans, depending on the dihedral angle of the O=C-O-H group.[2]
Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that for both molecules, the cis conformers, where the hydroxyl proton is oriented towards the ortho-substituent, are lower in energy than the trans conformers.[2][6] This preference is attributed to stabilizing intramolecular interactions.
The Case of 2-Fluorobenzoic Acid: A Stabilizing O-H···F Intramolecular Hydrogen Bond
In one of the trans conformers of 2-FBA (trans-II), a planar structure is stabilized by an O-H···F intramolecular hydrogen bond.[2] However, this conformer is still significantly higher in energy compared to the two low-energy cis conformers (cis-I and cis-II).[2] The most stable conformer, cis-II, is planar and features a stabilizing C-H···O= interaction.[7] The presence of the intramolecular hydrogen bond in the higher-energy trans conformer is a key feature of 2-FBA.
2-Chlorobenzoic Acid: A More Complex Conformational Landscape
For 2-CBA, the larger atomic radius of chlorine compared to fluorine introduces greater steric repulsion with the carboxylic acid group. This steric hindrance can lead to non-planar conformations.[3] Similar to 2-FBA, 2-CBA also has two low-energy cis conformers.[2] The potential for an O-H···Cl intramolecular hydrogen bond exists in one of the less stable anti (or trans) isomers, which can be generated by UV irradiation in low-temperature matrices.[8] However, under normal conditions, the syn (cis) isomers are predominant.
The following diagram illustrates the workflow for computational conformational analysis, a crucial step in understanding the potential energy landscape of these molecules.
Caption: Workflow for Computational Conformational Analysis.
Crystallographic Data: A Tale of Two Crystal Lattices
Single-crystal X-ray diffraction provides definitive experimental evidence of the solid-state structures of these molecules. The packing of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions.
Key Crystallographic Parameters
The table below summarizes key crystallographic parameters for 2-chlorobenzoic acid and 2-fluorobenzoic acid. These parameters provide insights into the unit cell dimensions and symmetry of the crystal structures.
| Parameter | 2-Chlorobenzoic Acid | 2-Fluorobenzoic Acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.93 | 14.59 |
| b (Å) | 3.86 | 3.84 |
| c (Å) | 12.56 | 11.13 |
| β (°) | 112.1 | 96.8 |
| Z | 4 | 4 |
Note: The exact values can vary slightly depending on the specific crystallographic study.
The data reveals that both compounds crystallize in the monoclinic system with the same space group, indicating similar packing symmetries. However, the differences in the unit cell dimensions reflect the different sizes of the chlorine and fluorine atoms and the resulting variations in intermolecular interactions.
Spectroscopic Characterization: Probing the Molecular Vibrations and Electronic Environment
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for characterizing the structural features of these molecules in different phases.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The position of the O-H and C=O stretching frequencies of the carboxylic acid group are particularly sensitive to hydrogen bonding.
-
O-H Stretch: In the absence of strong intramolecular hydrogen bonding in the most stable conformers, both 2-CBA and 2-FBA exhibit a broad O-H stretching band in the region of 3000 cm⁻¹, characteristic of intermolecularly hydrogen-bonded carboxylic acid dimers.
-
C=O Stretch: The carbonyl stretching frequency, typically observed around 1700 cm⁻¹, can be influenced by the electronic effects of the ortho-halogen. The strong electron-withdrawing nature of both halogens can lead to a slight increase in this frequency compared to benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR: The chemical shift of the carboxylic acid proton is a key indicator of hydrogen bonding. In both 2-CBA and 2-FBA, this proton typically appears as a broad singlet at a downfield chemical shift (around 13 ppm in DMSO-d₆), consistent with its acidic nature and involvement in hydrogen bonding.[9] The aromatic protons exhibit complex splitting patterns due to coupling with each other and, in the case of 2-FBA, with the fluorine nucleus.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic effects of the substituents. The carbon atom attached to the halogen (C2) and the carboxylic acid group (C1) show distinct chemical shifts. For 2-chlorobenzoic acid, the ¹³C NMR spectrum in CDCl₃ shows a signal for the carbonyl carbon at approximately 171.09 ppm.[9]
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for 2-chlorobenzoic acid.
| Nucleus | Chemical Shift (ppm) in CDCl₃ |
| ¹H (COOH) | ~8.09 (d) |
| ¹H (Aromatic) | 7.31-7.50 (m) |
| ¹³C (C=O) | 171.09 |
| ¹³C (Aromatic) | 126.75 - 134.83 |
Data from ChemicalBook[9]
Acidity (pKa): The Dominance of the Inductive Effect
The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The ortho-halogen substituent significantly enhances the acidity of benzoic acid (pKa ≈ 4.20) due to its strong electron-withdrawing inductive (-I) effect, which stabilizes the resulting carboxylate anion.
| Compound | pKa |
| Benzoic Acid | ~4.20 |
| 2-Fluorobenzoic Acid | ~3.27[5][10] |
| 2-Chlorobenzoic Acid | ~2.89[4] |
Interestingly, 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid.[4][5] This might seem counterintuitive given that fluorine is more electronegative than chlorine. However, the overall acidity is a result of a complex interplay of inductive and resonance effects. In the case of ortho-substituted benzoic acids, the inductive effect is the dominant factor in determining acidity. While fluorine has a stronger -I effect, the "ortho effect" also comes into play. This effect is a combination of steric and electronic factors that are not fully understood but generally lead to an increase in acidity for ortho-substituted benzoic acids.
The logical relationship between the position of the fluoro substituent and the acidity is illustrated in the diagram below.
Caption: Relationship between Isomer Position and Acidity in Fluorobenzoic Acids.
Experimental Protocols
To ensure the reliability of the comparative data, standardized experimental protocols are essential. Below are representative methodologies for the synthesis, purification, and analysis of these compounds.
Synthesis of 2-Halobenzoic Acids
A common laboratory-scale synthesis of 2-chlorobenzoic acid involves the oxidation of 2-chlorotoluene using a strong oxidizing agent like potassium permanganate.[4] For 2-fluorobenzoic acid, a typical synthesis starts from anthranilic acid, which undergoes a diazotization reaction followed by a Schiemann-type decomposition.[1][10]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude halobenzoic acid in a minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Characterization by ¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified halobenzoic acid and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Conclusion
The structural comparison of 2-chlorobenzoic acid and 2-fluorobenzoic acid reveals that while they share some similarities, such as the preference for cis conformations and the formation of intermolecularly hydrogen-bonded dimers in the solid state, the differences in the size and electronegativity of the halogen atom lead to distinct properties. The potential for a stabilizing intramolecular hydrogen bond is more pronounced in a higher-energy conformer of 2-fluorobenzoic acid. In terms of acidity, the inductive effect of the halogen is paramount, with 2-chlorobenzoic acid being the stronger acid.
A thorough understanding of these structural and electronic nuances is crucial for the rational design of molecules with desired properties in the fields of drug discovery and materials science. The experimental and computational approaches outlined in this guide provide a framework for the detailed characterization of such important chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
Navigating the Bioactivity of 2-Chlorobenzoic Acid Derivatives: A Comparative Guide to QSAR Methodologies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug and agrochemical discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This is where Quantitative Structure-Activity Relationship (QSAR) studies emerge as a powerful computational tool, enabling the prediction of a compound's efficacy and potential toxicity before its synthesis. This guide provides a comprehensive comparison of QSAR studies on 2-chlorobenzoic acid derivatives, offering insights into how structural modifications influence their antimicrobial, antifungal, and herbicidal activities, as well as their toxicity profiles. We will delve into the nuances of different QSAR modeling techniques, from traditional 2D approaches to more sophisticated 3D methods like CoMFA and CoMSIA, providing a robust framework for your own research endeavors.
The Foundational QSAR Study: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives
A pivotal study in this area focused on a series of newly synthesized 2-chlorobenzoic acid derivatives and their antimicrobial properties. The researchers aimed to elucidate the structural requirements for potent antibacterial and antifungal activity, providing a roadmap for the design of more effective therapeutic agents.
Experimental Protocol: A Self-Validating System
The trustworthiness of any QSAR model is built upon the quality of its underlying experimental data. The protocol for determining the antimicrobial activity of the 2-chlorobenzoic acid derivatives involved a rigorous and standardized tube dilution method.
Step-by-Step Methodology for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Test Compounds: A stock solution of each synthesized 2-chlorobenzoic acid derivative was prepared by dissolving a precise weight in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a known concentration.
-
Culture Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger) were cultured in appropriate broth media to achieve a specific cell density.
-
Serial Dilution: A series of dilutions of each test compound were made in the corresponding broth medium within test tubes. This creates a concentration gradient to pinpoint the minimum concentration that inhibits microbial growth.
-
Inoculation: Each tube was inoculated with a standardized suspension of the respective microorganism.
-
Incubation: The inoculated tubes were incubated under optimal conditions (temperature and time) for microbial growth.
-
Observation and MIC Determination: The tubes were visually inspected for turbidity. The lowest concentration of the test compound that completely inhibited visible growth was recorded as the Minimum Inhibitory Concentration (MIC).
-
Data Conversion: For QSAR analysis, the MIC values were converted to a logarithmic scale (pMIC = -log(MIC)) to ensure a more linear relationship with the molecular descriptors.
Key Findings and the Governing Parameters
The QSAR analysis revealed that the antimicrobial activity of these 2-chlorobenzoic acid derivatives was primarily governed by topological parameters.[1][2] Specifically, the second-order molecular connectivity index (2χ) and the valence second-order molecular connectivity index (2χv) were identified as the most influential descriptors.[1][2] These indices encode information about the branching and connectivity of atoms within the molecule, suggesting that the overall shape and topology of the derivatives are critical for their interaction with microbial targets. The study highlighted that Schiff's bases of 2-chlorobenzoic acid were generally more potent than their ester counterparts, indicating that the chemical nature of the substituent group plays a significant role in the observed bioactivity.[1][2]
A Comparative Analysis: Broadening the Perspective
To truly appreciate the nuances of QSAR for 2-chlorobenzoic acid derivatives, a comparison with alternative structures and methodologies is essential. This section will explore how changes in biological targets, halogen substitutions, and modeling techniques impact the structure-activity relationship.
Beyond Antimicrobial Activity: A Look at Other Biological Targets
The 2-chlorobenzoic acid scaffold is not limited to antimicrobial applications. QSAR studies on related benzoic acid derivatives have explored a range of biological activities, revealing different structural requirements for each.
-
Antifungal Activity: In studies focused specifically on antifungal benzoic acid derivatives, different sets of descriptors have been found to be important. For instance, in a study of p-hydroxy benzoic acid derivatives, the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), Kier's first-order shape index (κ1), and the Balaban topological index (J) were found to govern the antifungal activity.[3] This contrasts with the descriptors identified for the broader antimicrobial activity of 2-chlorobenzoic acid derivatives, suggesting that different structural features are at play when targeting fungi specifically. Some studies have also identified CYP53, a fungal-specific enzyme, as a potential target for benzoic acid-derived antifungal agents.[4][5]
-
Herbicidal Activity: The structural analogues of benzoic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have been investigated for their herbicidal properties.[6] While a detailed QSAR study was not the primary focus of the cited research, the structure-activity relationship (SAR) analysis indicated that substitutions on the benzyl ring significantly influenced the herbicidal activity against various weed species. This suggests that electronic and steric factors of the substituents are likely key descriptors in a QSAR model for this class of compounds.
-
Toxicity: Understanding the toxicity of these compounds is crucial for their safe application. QSAR studies on the toxicity of various benzoic acids to aquatic organisms like Vibrio fischeri and Daphnia magna have shown that toxicity is often correlated with the partition coefficient (log P), a measure of lipophilicity, and the dissociation constant (pKa).[7][8] The toxicity of halogenated benzoic acids was found to decrease in the order of bromo > chloro > fluoro derivatives for some organisms.[7][8]
The Halogen Effect: A Comparative Look at Halogenated Benzoic Acids
The nature and position of the halogen substituent on the benzoic acid ring can dramatically alter the compound's biological activity.
| Halogen Substitution | Key Findings in QSAR/SAR Studies | Relevant Biological Activity |
| Chlorine (Cl) | The position of the chlorine atom is critical. For antimicrobial 2-chlorobenzoic acid derivatives, topological descriptors are paramount.[1][2] For toxicity, chlorobenzoic acids are generally more toxic than their fluoro counterparts but less so than bromo derivatives.[7][8] | Antimicrobial, Herbicidal, Toxicity |
| Bromine (Br) | Bromo-substituted benzoic acids often exhibit higher toxicity to aquatic organisms compared to chloro- and fluoro-substituted analogs.[7][8] | Toxicity |
| Fluorine (F) | Fluoro-substituted benzoic acids tend to have lower toxicity compared to their chloro and bromo counterparts.[7][8] | Toxicity |
| Iodine (I) | In a machine learning model assessing hepatotoxicity, iodination was associated with the least toxicity among halogenated benzoic acids.[9] | Toxicity |
This comparison underscores the importance of considering the specific halogen and its position when designing new derivatives. The electronic and steric properties of the halogen atom significantly influence how the molecule interacts with its biological target.
Methodological Alternatives: 2D-QSAR vs. 3D-QSAR
The choice of QSAR methodology can profoundly impact the insights gained from a study. While 2D-QSAR models, like the one used for the antimicrobial 2-chlorobenzoic acid derivatives, are computationally less intensive and easier to interpret, they have limitations. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed and spatially-aware understanding of structure-activity relationships.
-
2D-QSAR: This approach utilizes descriptors calculated from the 2D representation of a molecule. These descriptors can be topological, electronic, or physicochemical in nature. The primary advantage of 2D-QSAR is its relative simplicity and speed. However, it does not explicitly account for the 3D conformation of the molecule, which can be a significant drawback as molecular recognition is an inherently 3D process.
-
3D-QSAR (CoMFA and CoMSIA): These methods require the 3D alignment of the molecules in a dataset. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting 3D contour maps provide a visual representation of where modifications to the molecule are likely to increase or decrease activity. This offers a more intuitive guide for the design of new, more potent compounds. For instance, 3D-QSAR studies on phenoloxidase inhibitors, which include benzoic acid derivatives, have successfully generated robust models with high predictive power.[10]
A Practical Workflow for Developing a QSAR Model for 2-Chlorobenzoic Acid Derivatives
To empower your own research, here is a generalized workflow for developing a QSAR model for 2-chlorobenzoic acid derivatives, integrating the principles of scientific integrity and best practices.
A Generalized QSAR Modeling Workflow
Caption: A generalized workflow for developing a robust QSAR model.
Step-by-Step Protocol:
-
Data Collection: Compile a dataset of 2-chlorobenzoic acid derivatives with their corresponding biological activity data (e.g., pMIC values). Ensure the data is from a consistent experimental protocol.
-
Structure Generation: Draw the 2D structures of the molecules and convert them to 3D structures using molecular modeling software. Perform energy minimization to obtain stable conformations.
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set for external validation.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, constitutional, electronic, quantum-chemical) for all molecules in the dataset.
-
Feature Selection: Employ statistical methods to select a subset of non-correlated and relevant descriptors to avoid overfitting the model.
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the selected descriptors with the biological activity.
-
Internal Validation: Assess the robustness and predictive ability of the model using internal validation techniques like leave-one-out cross-validation (LOO-CV) to obtain the Q² value.
-
External Validation: Use the developed model to predict the biological activity of the compounds in the test set. The predictive power is evaluated by the predicted R² (R²pred).
-
Model Interpretation: Analyze the QSAR model to understand which molecular properties are positively or negatively correlated with the biological activity.
-
Design of New Derivatives: Use the insights gained from the model to rationally design new 2-chlorobenzoic acid derivatives with potentially improved activity.
Conclusion and Future Directions
This guide has provided a comparative overview of QSAR studies on 2-chlorobenzoic acid derivatives, highlighting the importance of considering the biological target, the nature of substituents, and the choice of modeling methodology. The foundational study on antimicrobial derivatives revealed the significance of topological parameters, while comparative analysis demonstrated that different biological activities are governed by distinct structural features.
The future of QSAR for this class of compounds lies in the integration of more advanced machine learning algorithms and the incorporation of 3D-QSAR and molecular docking studies to gain a deeper understanding of the ligand-receptor interactions. By leveraging these powerful computational tools, researchers can accelerate the discovery and optimization of novel 2-chlorobenzoic acid derivatives for a wide range of applications in medicine and agriculture.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of intermolecular interactions in crystalline chloro- and fluoro-benzoic acids
<_ A Comparative Analysis of Intermolecular Interactions in Crystalline Chloro- and Fluoro-Benzoic Acids A Guide for Researchers and Drug Development Professionals
Abstract
The subtle yet profound influence of halogen substitution on the crystal packing of small organic molecules is a cornerstone of crystal engineering and drug development. This guide provides a detailed comparative analysis of the intermolecular interactions governing the solid-state structures of chloro- and fluoro-benzoic acids. By examining the interplay of hydrogen bonding, halogen bonding, and π-π stacking, we elucidate the distinct roles of chlorine and fluorine in directing supramolecular assembly. This document serves as a technical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the rational design of crystalline materials with tailored physicochemical properties.
Introduction: The Significance of Halogen Substitution in Crystal Engineering
Intermolecular interactions are the fundamental forces that dictate the three-dimensional arrangement of molecules in a crystal lattice.[1][2] These non-covalent interactions, though weaker than covalent bonds, collectively determine critical material properties such as solubility, melting point, stability, and bioavailability – all of which are paramount in the development of pharmaceutical compounds.[2][3] Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their electronic properties and metabolic stability. However, their influence extends significantly into the solid state, where they participate in a variety of intermolecular interactions that can dramatically alter crystal packing.[4][5][6]
This guide focuses on a comparative analysis of chloro- and fluoro-benzoic acids, two classes of compounds that serve as excellent models for understanding the impact of halogen substitution on crystal architecture. Benzoic acid itself typically forms a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties.[7] The introduction of a chloro or fluoro substituent onto the phenyl ring introduces a new set of potential interactions, leading to a rich and varied structural landscape.[4][8] Understanding the competitive and cooperative nature of these interactions is crucial for predicting and controlling the solid-form landscape of active pharmaceutical ingredients (APIs).
Dominant Intermolecular Interactions: A Comparative Overview
The crystal structures of chloro- and fluoro-benzoic acids are primarily governed by a delicate balance of three key intermolecular interactions:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of robust dimeric synthons.[7]
-
Halogen Bonding: Chlorine, and to a lesser extent fluorine, can act as an electrophilic "halogen bond" donor, interacting with nucleophilic atoms like oxygen.[5]
-
π-π Stacking: The aromatic rings can engage in stacking interactions, driven by a combination of electrostatic and dispersion forces.[9][10]
The key difference between chlorine and fluorine lies in their electronegativity and polarizability. Fluorine is the most electronegative element, making it a poor halogen bond donor but a good hydrogen bond acceptor. Chlorine is less electronegative and more polarizable, enabling it to participate in significant halogen bonding interactions.[4]
The Role of Hydrogen Bonding
In the vast majority of benzoic acid derivatives, the primary and most dominant interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups.[7][11] This creates a characteristic pseudo-eight-membered ring.[12] This robust synthon is a recurring motif in the crystal structures of both chloro- and fluoro-benzoic acids.
Halogen Bonding: The Chlorine Advantage
A significant distinguishing feature in the crystal packing of chlorobenzoic acids is the prevalence of halogen bonding. The chlorine atom, with its electropositive crown, can interact favorably with electron-rich atoms, most commonly the carbonyl oxygen of a neighboring carboxylic acid dimer. These C-Cl···O interactions often serve to link the primary hydrogen-bonded dimers into more extended supramolecular assemblies, such as chains or sheets.[5][13]
For instance, in the crystal structure of 3-chlorobenzoic acid, halogen bonds play a crucial role in the overall packing.[13] In contrast, the high electronegativity and low polarizability of fluorine generally make it a very weak halogen bond donor. Consequently, C-F···O interactions are far less common and significantly weaker in the crystal structures of fluorobenzoic acids.[4]
π-π Stacking: A Disruption by Fluorine
π-π stacking interactions between the aromatic rings contribute significantly to the overall lattice energy.[14][15] In chlorobenzoic acids, these interactions are often observed, with the parallel-displaced arrangement being a common motif.[14] However, the presence of fluorine has been shown to disrupt π-π stacking.[9][10] This is attributed to the strong electron-withdrawing nature of fluorine, which alters the quadrupole moment of the aromatic ring and can lead to repulsive interactions. As a result, the crystal structures of fluorobenzoic acids often exhibit packing arrangements that minimize direct face-to-face π-π interactions, favoring edge-to-face or other arrangements.[4][9]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters and dominant intermolecular interactions for representative isomers of chloro- and fluoro-benzoic acids, compiled from the Cambridge Structural Database (CSD).[16][17][18]
| Compound | Space Group | Key Intermolecular Interactions |
| 2-Chlorobenzoic Acid | P2₁/c | O-H···O (Dimer), C-H···O, π-π stacking |
| 3-Chlorobenzoic Acid | P2₁/c | O-H···O (Dimer), C-Cl···O (Halogen Bond), π-π stacking[13] |
| 4-Chlorobenzoic Acid | P2₁/c | O-H···O (Dimer), C-Cl···O (Halogen Bond), π-π stacking[8] |
| 2-Fluorobenzoic Acid | P2₁/n | O-H···O (Dimer), C-H···F, π-π stacking (displaced)[12] |
| 3-Fluorobenzoic Acid | P2₁/c | O-H···O (Dimer), C-H···O |
| 4-Fluorobenzoic Acid | P2₁/c | O-H···O (Dimer), C-H···F[19] |
Note: This table provides a generalized overview. The specific nature and geometry of interactions can vary between different polymorphs of the same compound.
Experimental and Computational Methodologies
A comprehensive understanding of the intermolecular interactions in these systems requires a synergistic approach combining experimental crystallographic techniques with computational modeling.
Experimental Workflow: From Synthesis to Structure Determination
The following diagram outlines the typical experimental workflow for the characterization of crystalline benzoic acid derivatives.
Caption: Experimental workflow for structural analysis.
4.1.1. Synthesis and Purification
-
Synthesis of Chloro-benzoic Acids: Chloro-benzoic acids can be synthesized through various methods, including the oxidation of the corresponding chlorotoluenes or through Sandmeyer-type reactions from aminobenzoic acids.[20][21][22][23]
-
Synthesis of Fluoro-benzoic Acids: Fluoro-benzoic acids are often prepared from the corresponding aminobenzoic acids via diazotization followed by a Schiemann reaction or by nucleophilic fluorination of appropriate precursors.[24][25][26]
-
Purification: High purity is crucial for obtaining diffraction-quality crystals. Recrystallization from a suitable solvent is the most common purification method.[27]
4.1.2. Single-Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals.[27]
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
4.1.3. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[28][29][30] The process involves:
-
Mounting the Crystal: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are collected by a detector.[29]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The atomic positions are then determined and refined to obtain the final crystal structure.[28]
Computational Chemistry: Gaining Deeper Insights
Computational methods are invaluable for quantifying the strength of intermolecular interactions and exploring the potential energy landscape of the crystal.[1][2][31]
4.2.1. Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the interaction energies of molecular dimers and larger clusters extracted from the crystal structure.[14][15] This allows for a quantitative comparison of the strengths of hydrogen bonds, halogen bonds, and π-π stacking interactions.
4.2.2. Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. It maps the regions of close contact between neighboring molecules, providing a "fingerprint" of the intermolecular interactions.[4][31]
Implications for Drug Development
The choice between a chloro or fluoro substituent can have significant consequences for the solid-state properties of a drug molecule.
-
Polymorphism: The different intermolecular interaction preferences of chlorine and fluorine can lead to different polymorphic forms of a drug, each with its own unique solubility and stability profile. Understanding these preferences can aid in the targeted crystallization of a desired polymorph.
-
Solubility and Dissolution Rate: The strength and nature of the intermolecular interactions in the crystal lattice directly impact the energy required to break the lattice apart, thus influencing solubility and dissolution rate. The weaker and more disruptive nature of fluorine's interactions on π-stacking can sometimes be leveraged to improve solubility.
-
Crystal Habit: The dominant intermolecular interactions also influence the external morphology (habit) of a crystal. This can be important for formulation and processing, affecting properties like flowability and compressibility.
Conclusion
The comparative analysis of crystalline chloro- and fluoro-benzoic acids reveals a fascinating interplay of intermolecular forces. While the robust carboxylic acid dimer synthon is a common feature, the distinct electronic properties of chlorine and fluorine lead to divergent crystal packing strategies. Chlorine's ability to form significant halogen bonds provides an additional cohesive force, often leading to more densely packed structures. Conversely, fluorine's high electronegativity and tendency to disrupt π-π stacking can result in less dense and sometimes more complex packing arrangements.
For drug development professionals, a thorough understanding of these fundamental principles of intermolecular interactions is not merely an academic exercise. It is a critical component of rational solid-form design, enabling the selection of substituents that can fine-tune the physicochemical properties of a drug candidate to optimize its performance and manufacturability. By combining high-resolution experimental techniques with insightful computational analysis, researchers can navigate the complexities of the solid state and engineer crystalline materials with desired properties.
References
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- 2. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 20. CN103601639A - O-chlorobenzoic acid synthesis process - Google Patents [patents.google.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. youtube.com [youtube.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. arkat-usa.org [arkat-usa.org]
- 26. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 27. How To [chem.rochester.edu]
- 28. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 29. creative-biostructure.com [creative-biostructure.com]
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- 31. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Antimicrobial Spectrum of 2-Chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent discovery and development of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized in various applications from food preservation to pharmaceuticals. Among these, 2-chlorobenzoic acid derivatives have emerged as a promising class of compounds with a potentially broad spectrum of activity. The presence of the chlorine atom at the ortho position of the benzoic acid scaffold significantly influences its electronic properties and, consequently, its biological activity. This guide provides a comprehensive assessment of the antimicrobial spectrum of various 2-chlorobenzoic acid derivatives, offering a comparative analysis of their efficacy against a range of pathogenic microorganisms. We will delve into the experimental methodologies used to evaluate their antimicrobial potential, present a comparative analysis of their performance against established antibiotics, explore their putative mechanisms of action, and discuss the structure-activity relationships that govern their efficacy.
I. Assessing Antimicrobial Efficacy: Methodologies and Protocols
To objectively evaluate the antimicrobial spectrum of 2-chlorobenzoic acid derivatives, standardized and reproducible experimental protocols are paramount. The following section details the most common in vitro methods employed for this purpose.
Broth Dilution Methods: Determining Minimum Inhibitory Concentration (MIC)
The broth dilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Compound Stock Solution: Dissolve the 2-chlorobenzoic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.
-
Plate Preparation: Prepare a Mueller-Hinton agar plate (or other suitable agar medium) and allow it to dry.
-
Inoculation: Using a sterile cotton swab, evenly streak a standardized microbial inoculum (equivalent to a 0.5 McFarland standard) across the entire surface of the agar to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the 2-chlorobenzoic acid derivative onto the surface of the agar. A blank disk (without the compound) can be used as a negative control.
-
Incubation: Invert the plate and incubate at the appropriate temperature for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of this "zone of inhibition" correlates with the susceptibility of the microorganism to the compound.
II. Comparative Antimicrobial Spectrum of 2-Chlorobenzoic Acid Derivatives
The antimicrobial efficacy of 2-chlorobenzoic acid derivatives is significantly influenced by the nature of the substituents on the benzoic acid core. This section presents a comparative analysis of the activity of different derivatives against a panel of clinically relevant microorganisms.
Antibacterial Activity
Studies have shown that derivatives of 2-chlorobenzoic acid exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, Schiff's bases of 2-chlorobenzoic acid have been reported to be more potent antimicrobial agents than its esters.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Chlorobenzoic Acid Derivatives against Bacteria
| Derivative Class | Specific Compound Example | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference |
| Schiff's Bases | N-(4-dimethylaminobenzylidene)-2-chloro-benzohydrazide | 125 | 250 | 62.5 | [1] |
| N-(4-methoxybenzylidene)-2-chloro-benzohydrazide | 250 | 500 | 125 | [1] | |
| Esters | Methyl 2-chlorobenzoate | >1000 | >1000 | >1000 | [1] |
| Ethyl 2-chlorobenzoate | >1000 | >1000 | >1000 | [1] | |
| Nitro-derivatives | 2-chloro-5-nitrobenzoic acid methylethanolammonium salt | Inhibition Zone: 27 mm (100 µM) | Not Reported | Inhibition Zone: 17 mm (100 µM) | [3] |
Note: The data presented are compiled from the cited literature and experimental conditions may vary between studies.
Antifungal Activity
Several 2-chlorobenzoic acid derivatives have also demonstrated promising activity against pathogenic fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Chlorobenzoic Acid Derivatives against Fungi
| Derivative Class | Specific Compound Example | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Schiff's Bases | N-(4-dimethylaminobenzylidene)-2-chloro-benzohydrazide | 250 | 500 | [1] |
| N-(4-methoxybenzylidene)-2-chloro-benzohydrazide | 500 | 1000 | [1] | |
| Esters | Methyl 2-chlorobenzoate | >1000 | >1000 | [1] |
| Ethyl 2-chlorobenzoate | >1000 | >1000 | [1] |
III. Performance Against Standard Antimicrobials: A Comparative Analysis
A crucial aspect of evaluating new antimicrobial candidates is to compare their efficacy against currently used antibiotics.
Table 3: Comparison of 2-Chlorobenzoic Acid Derivatives with Standard Antibiotics
| Compound | Microorganism | 2-Chlorobenzoic Acid Derivative Activity | Standard Antibiotic | Standard Antibiotic Activity | Reference |
| N-(4-bromobenzylidene)-2-chloro-benzohydrazide | Escherichia coli | pMIC = 2.27 µM/mL | Norfloxacin | pMIC = 2.61 µM/mL | [1] |
| 2-chloro-5-nitrobenzoic acid methylethanolammonium salt | Staphylococcus aureus | Inhibition Zone = 27 mm (100 µM) | Gentamicin | Inhibition Zone = 28 mm | [3] |
| 2-chloro-5-nitrobenzoic acid methylethanolammonium salt | Escherichia coli | Inhibition Zone = 17 mm (100 µM) | Sulfamethoxazole-trimethoprim | Inhibition Zone = 17 mm | [3] |
| 2-chloro-5-nitrobenzoic acid coordination polymer | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition Zone = 16 mm (100 µM) | Gentamicin | Inhibition Zone = 16 mm | [3] |
pMIC is the negative logarithm of the molar MIC.
IV. Unraveling the Mechanism of Action
The antimicrobial activity of benzoic acid derivatives is generally attributed to their ability to disrupt the integrity of the microbial cell membrane and interfere with essential cellular processes. The lipophilic nature of the undissociated acid allows it to partition into the lipid bilayer of the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and an anion. This leads to a decrease in the intracellular pH, which can inhibit the activity of various enzymes and disrupt metabolic pathways.
Caption: Proposed mechanism of antimicrobial action for 2-chlorobenzoic acid derivatives.
V. Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of 2-chlorobenzoic acid derivatives are intricately linked to their chemical structure. Key SAR observations include:
-
Schiff's Bases vs. Esters: As demonstrated in the comparative data, Schiff's base derivatives of 2-chlorobenzoic acid generally exhibit superior antimicrobial activity compared to their ester counterparts.[1][2] This suggests that the imine (-C=N-) linkage is crucial for enhanced biological activity.
-
Influence of Substituents: The nature and position of substituents on the phenyl ring of the Schiff's base play a significant role. Electron-donating groups, such as dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃), have been shown to enhance activity against certain bacteria and fungi.[1]
-
Halogenation: The presence of the chlorine atom at the 2-position is a key feature. Further halogenation, such as the addition of a bromine atom to the benzylidene moiety, can also modulate the antimicrobial spectrum.[1]
-
Nitro Group: The introduction of a nitro (-NO₂) group, as seen in 2-chloro-5-nitrobenzoic acid derivatives, can lead to potent and, in some cases, selective antimicrobial activity, including against resistant strains like MRSA.[3]
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
